molecular formula C7H8Cl3N B1439387 3,5-Bis(chloromethyl)pyridine hydrochloride CAS No. 1210824-61-5

3,5-Bis(chloromethyl)pyridine hydrochloride

Cat. No.: B1439387
CAS No.: 1210824-61-5
M. Wt: 212.5 g/mol
InChI Key: KYWHOZQCDQJDRN-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl3N and its molecular weight is 212.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-bis(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWHOZQCDQJDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Bifunctional Building Block

In the landscape of synthetic chemistry, certain molecules stand out not for their complexity, but for their profound utility as versatile intermediates. 3,5-Bis(chloromethyl)pyridine, and its hydrochloride salt, is a prime example of such a scaffold. Its symmetrically positioned, reactive chloromethyl groups on a pyridine core make it an invaluable bifunctional building block.[1] This unique architecture allows for its application in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials like pyridinophanes.[1] The reactivity of the chloromethyl groups as excellent electrophilic sites facilitates nucleophilic substitution, enabling the precise introduction of diverse functional groups.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to 3,5-bis(chloromethyl)pyridine hydrochloride. Moving beyond a simple recitation of steps, we will dissect the causality behind methodological choices, address potential challenges, and offer insights grounded in established chemical principles to empower researchers in drug development and chemical synthesis.

A Comparative Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly approached via two distinct chemical transformations, each starting from a different commercially available precursor. The choice between these pathways often hinges on factors such as desired yield, purity requirements, scale, and available equipment.

  • Pathway A: Chlorination of a Pre-functionalized Diol. This is the most widely reported and industrially favored method. It begins with 3,5-pyridinedimethanol and involves the direct substitution of the hydroxyl groups with chlorine.

  • Pathway B: Radical Chlorination of a Lutidine. This approach starts with 3,5-lutidine (3,5-dimethylpyridine) and involves the chlorination of the two methyl groups via a free-radical mechanism.[1]

The following diagram provides a high-level comparison of these two strategic approaches.

cluster_0 Pathway A: Substitution cluster_1 Pathway B: Radical Chlorination A_start 3,5-Pyridinedimethanol A_reagent + Chlorinating Agent (e.g., SOCl₂) A_start->A_reagent A_product 3,5-Bis(chloromethyl)pyridine (High Yield & Purity) A_reagent->A_product start Target Molecule: 3,5-Bis(chloromethyl)pyridine Hydrochloride A_product->start B_start 3,5-Lutidine B_reagent + Radical Chlorinating Agent (e.g., NCS) B_start->B_reagent B_product 3,5-Bis(chloromethyl)pyridine (Potential for side products) B_reagent->B_product B_product->start

Caption: High-level comparison of the two primary synthetic routes.

While both routes are viable, the chlorination of 3,5-pyridinedimethanol with thionyl chloride (SOCl₂) is often preferred for its efficiency and the high purity of the final product.[1] We will now explore this superior pathway in detail.

The Preferred Pathway: Chlorination of 3,5-Pyridinedimethanol with Thionyl Chloride

This method stands as the benchmark for producing high-purity this compound, with reported yields often exceeding 95%.[1] The reaction is robust, scalable, and relies on readily available reagents.

Mechanistic Underpinnings: SNi vs. SN2

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic transformation. The reaction proceeds through the formation of a highly reactive intermediate, an alkyl chlorosulfite. The alcohol's hydroxyl group first attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion.

G cluster_mech Reaction Mechanism ROH Py-(CH₂OH)₂ Intermediate Py-(CH₂OSOCl)₂ ROH->Intermediate + SOCl₂ SOCl2 S(=O)Cl₂ Product Py-(CH₂Cl)₂ Intermediate->Product → (SNi or SN2) Gases SO₂ + HCl Intermediate->Gases

Caption: Simplified reaction mechanism overview.

From this chlorosulfite intermediate, the pathway can diverge:

  • SNi (Substitution Nucleophilic internal): In the absence of a base, the chlorosulfite can collapse in a concerted step where the chlorine atom is delivered from the same face as the leaving group, leading to retention of stereochemistry.[2][3] This proceeds via a tight ion pair.[2]

  • SN2 (Substitution Nucleophilic bimolecular): When a base such as pyridine is added, it intercepts the HCl generated, freeing up the chloride ion (Cl⁻).[2] This external nucleophile then attacks the carbon atom from the backside, leading to an inversion of stereochemistry.[2][3]

For primary alcohols, like those in 3,5-pyridinedimethanol, the distinction is less critical as no stereocenter is present. However, the addition of a base can accelerate the reaction and neutralize the corrosive HCl gas produced.[1]

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the chlorination of pyridyl carbinols.[4]

Materials & Reagents:

  • 3,5-Pyridinedimethanol

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Methanol (for quenching)

  • Diethyl ether or Hexanes (for washing)

  • Three-neck round-bottom flask

  • Addition funnel

  • Condenser with a gas trap (e.g., bubbler with NaOH solution)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Workflow Diagram:

G A Setup & Inert Atmosphere (N₂ or Ar) B Charge flask with SOCl₂ and Toluene A->B C Cool to 0-5 °C (Ice Bath) B->C E Slowly add Diol Solution via addition funnel C->E D Prepare Diol Solution (3,5-Pyridinedimethanol in Toluene) D->E F Maintain Temp < 35°C during addition E->F G Stir at Room Temp (Monitor via TLC) F->G H Precipitation of Product G->H I Filter the solid product H->I J Wash with Toluene/Hexanes I->J K Dry under vacuum J->K L Characterize Product K->L

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, analytical characterization, stability, and handling of 3,5-Bis(chloromethyl)pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to offer a detailed and practical understanding of this important chemical intermediate. The guide includes tabulated physical data, step-by-step analytical protocols, and visual diagrams to elucidate key concepts and workflows, ensuring both scientific rigor and practical applicability.

Introduction and Chemical Identity

This compound is a key bifunctional building block in organic and medicinal chemistry. Its pyridine core, substituted with two reactive chloromethyl groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including ligands for metal complexes and active pharmaceutical ingredients (APIs). For instance, it is cited as an impurity of Rupatadine, a known antihistamine, highlighting its relevance in pharmaceutical manufacturing and quality control.[1] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.

A precise understanding of its chemical and physical properties is paramount for its effective use in synthesis, ensuring reaction efficiency, product purity, and laboratory safety. This guide aims to provide that understanding by consolidating essential data and methodologies.

Key Identifiers:

  • IUPAC Name: 3,5-bis(chloromethyl)pyridine;hydrochloride

  • Molecular Formula: C₇H₇Cl₂N · HCl[1]

  • CAS Number: 1210824-61-5[1]

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, from reaction solvent selection to purification and storage. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 212.50 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Melting Point Data not consistently available; related compounds like 2-(chloromethyl)pyridine HCl melt at 120-124 °C.[4]N/A
Solubility Soluble in water.[3] Susceptible to hydrolysis in aqueous and protic solvents.[5][3][5]
Stability Hygroscopic; stable under recommended storage conditions.[3][3]

Note: The free base, 3,5-Bis(chloromethyl)pyridine (CAS 41711-38-0), has a molecular weight of 176.04 g/mol .[6]

Synthesis and Reactivity Profile

The primary utility of this compound stems from the reactivity of its two chloromethyl groups. These sites are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

General Synthesis Pathway

A common and high-yield method for synthesizing chloromethylpyridine hydrochlorides involves the reaction of the corresponding pyridyl carbinol (a diol in this case) with a chlorinating agent like thionyl chloride (SOCl₂).[7][8] This approach is favored for its efficiency and the high purity of the final product.[8]

The reaction proceeds via the conversion of the hydroxyl groups into good leaving groups, which are then displaced by chloride ions. Using a slight excess of thionyl chloride in an inert solvent such as toluene is a documented method for achieving high yields, often exceeding 95%.[7]

SynthesisWorkflow Precursor 3,5-Pyridinedimethanol Reaction Chlorination Reaction (Controlled Temp < 35°C) Precursor->Reaction Reagent Thionyl Chloride (SOCl₂) in Toluene Reagent->Reaction Product 3,5-Bis(chloromethyl)pyridine Hydrochloride Reaction->Product High Yield (~97%)

Caption: General workflow for the synthesis of 3,5-Bis(chloromethyl)pyridine HCl.

Key Reactivity: Nucleophilic Substitution

The chloromethyl groups are primary alkyl halides, activated by the electron-withdrawing nature of the pyridine ring. This makes them excellent electrophiles for Sₙ2 reactions.

Common Nucleophiles:

  • Amines: To form substituted aminomethylpyridines.

  • Thiols: To create thioethers.

  • Alkoxides/Phenoxides: To generate ethers.

  • Cyanide: For the introduction of a cyanomethyl group, a precursor to carboxylic acids or amines.

The bifunctional nature of the molecule allows for either mono- or di-substitution, depending on the stoichiometry of the nucleophile used. This controlled reactivity is a cornerstone of its utility in building complex molecular architectures.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity, purity, and stability of this compound. Below are standard protocols for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of chloromethylpyridine compounds.[3]

Expert Insight: The choice of a C18 column is standard for reversed-phase chromatography of moderately polar aromatic compounds. The mobile phase gradient allows for the separation of the polar starting material and any non-polar impurities. UV detection at 254 nm is effective due to the aromatic pyridine ring.

Protocol:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

    • Causality: Using a mixture of the mobile phases for dissolution prevents peak distortion that can occur if the sample is injected in a solvent much stronger or weaker than the initial mobile phase conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.

Protocol:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and because its residual proton peak does not overlap with the expected signals of the analyte. Protic solvents like D₂O or CD₃OD are avoided due to the potential for hydrolysis or reaction with the chloromethyl groups.[5]

  • Instrument: 400 MHz NMR Spectrometer.

  • Expected ¹H NMR Signals:

    • A singlet for the two equivalent -CH₂Cl groups.

    • Signals corresponding to the protons on the pyridine ring.

    • A broad signal for the hydrochloride proton.

  • Data Processing: Standard Fourier transform and baseline correction.

Stability, Storage, and Handling

Proper handling and storage are critical due to the compound's reactivity and potential hazards.

Chemical Stability
  • Hydrolysis: The chloromethyl groups are susceptible to hydrolysis, especially under neutral or basic conditions, to form the corresponding hydroxymethyl derivative.[5] Acidic conditions, due to the hydrochloride salt, provide some protection but hydrolysis can still occur over time in the presence of water.

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[9][10] Contact with alkaline materials can liberate heat.[9] It may also be corrosive to certain metals.[3]

DegradationPathway start 3,5-Bis(chloromethyl)pyridine HCl intermediate Nucleophilic Attack by H₂O start->intermediate H₂O (Nucleophile) product 3,5-Bis(hydroxymethyl)pyridine + 2HCl intermediate->product Displacement of Cl⁻

Caption: Primary hydrolysis pathway for 3,5-Bis(chloromethyl)pyridine HCl.

Recommended Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.[3]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[10]

Safety and Handling

This compound and related compounds are classified as hazardous. They can cause severe skin, eye, and respiratory tract irritation.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[11]

    • Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are likely to be exceeded.[11]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[11]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in synthetic chemistry. Its utility is directly linked to its bifunctional nature, which allows for the controlled introduction of new functionalities onto a central pyridine scaffold. However, its reactivity also necessitates careful handling, storage, and analytical monitoring to ensure its integrity and the safety of the user. The protocols and data presented in this guide provide a robust framework for researchers and developers to effectively and safely utilize this compound in their work.

References

  • This compound Safety Data Sheets. Echemi. URL: https://www.echemi.com/msds/3-5-bis-chloromethyl-pyridine-hydrochloride-cas1255099-46-7.html
  • 3,5-Bis(chloromethyl)pyridine. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13523322
  • This compound. LGC Standards. URL: https://www.lgcstandards.com/US/en/3-5-Bis-chloromethyl-pyridine-Hydrochloride/p/TRC-B592263
  • Preparation of chloromethylpyridine hydrochlorides. Google Patents (US5942625A). URL: https://patents.google.
  • 3-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/C0825
  • This compound, TRC 500 mg. Fisher Scientific. URL: https://www.fishersci.com/shop/products/3-5-bis-chloromethyl-pyridine-hydrochloride-trc/501587378
  • 3,5-BIS(CHLOROMETHYL)PYRIDINE HCL. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82635973.htm
  • Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem. URL: https://www.benchchem.com/product/b030329#stability-of-2-chloromethyl-pyrimidine-hydrochloride-in-different-solvents
  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2015/dt/c5dt01570a
  • 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-chloro-5-chloromethyl-pyridine-1072-98-6
  • 2-Chloro-5-(chloromethyl)pyridine. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR0458_msds.pdf
  • Acidity Study on 3-Substituted Pyridines. MDPI. URL: https://www.mdpi.com/1422-8599/3/3/M310
  • 3,5-Bis(chloromethyl)pyridine. Benchchem. URL: https://www.benchchem.com/product/B592263
  • 2-(Chloromethyl)pyridine hydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/144677
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864228/
  • SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals. URL: https://www.tcichemicals.com/assets/sds/C0822_US_EN.pdf
  • Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Patsnap. URL: https://patents.google.
  • Picolyl chloride hydrochloride. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Picolyl-chloride-hydrochloride

Sources

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 3,5-Bis(chloromethyl)pyridine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

3,5-Bis(chloromethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring two reactive chloromethyl groups and a pyridine core, makes it a versatile building block in drug discovery and development. However, the successful application of this intermediate in synthetic routes is profoundly dependent on its solubility characteristics in different organic solvents. A thorough understanding of its solubility is critical for reaction design, optimization of reaction conditions, purification, and ultimately, the efficient and scalable production of APIs.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide will equip researchers, scientists, and drug development professionals with a robust theoretical framework to predict and understand its solubility behavior. Furthermore, it will provide detailed, field-proven experimental protocols for the accurate determination of its solubility in a range of organic solvents.

I. Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, the following properties are paramount:

  • Molecular Structure and Polarity: The molecule consists of a moderately polar pyridine ring, two nonpolar chloromethyl groups, and an ionic hydrochloride salt. This combination of polar and nonpolar moieties suggests a complex solubility profile. The presence of the nitrogen atom in the pyridine ring and the hydrochloride salt introduces significant polarity and the potential for strong intermolecular interactions.

  • Ionic Character: As a hydrochloride salt, the compound will exist in an ionized form, particularly in more polar solvents. This ionic nature generally favors solubility in polar protic solvents that can effectively solvate both the pyridinium cation and the chloride anion.

  • Hydrogen Bonding: The pyridinium cation can act as a hydrogen bond donor, while the nitrogen atom and the chloride anion can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore likely to be better solvents for this compound.

  • Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice energy) significantly impacts solubility. A more stable crystal lattice will require more energy to overcome, resulting in lower solubility.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₈Cl₃N
Molecular Weight212.51 g/mol
AppearanceWhite to off-white solidGeneral chemical supplier information
Melting PointData not consistently available

II. Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a fundamental, albeit simplified, guide to solubility. For this compound, a more nuanced understanding can be gained by considering the different classes of organic solvents and their potential interactions with the solute.

Solvent Classification and Predicted Solubility
Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolHighThese solvents can effectively solvate the pyridinium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents have high dielectric constants and can solvate ions, but they lack the ability to donate hydrogen bonds as effectively as protic solvents.
Nonpolar Protic Acetic AcidLow to ModerateWhile protic, the low dielectric constant of acetic acid may not be sufficient to overcome the lattice energy of the salt.
Nonpolar Aprotic Toluene, Hexane, Diethyl etherVery LowThese solvents lack the polarity and hydrogen bonding capability to effectively solvate the ionic compound. In some synthesis procedures, toluene is used as a solvent for the reaction to form chloromethylpyridine hydrochlorides, suggesting some, albeit limited, solubility or suspension of reactants.[1]

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in a polar protic solvent like methanol.

Solvation of this compound in Methanol cluster_solute This compound cluster_solvent Methanol (CH₃OH) Solute [Pyridine-CH₂Cl]₂H⁺ Cl⁻ Methanol1 CH₃OH Solute->Methanol1 H-Bonding (N-H···O) Methanol2 CH₃OH Solute->Methanol2 Ion-Dipole (Cl⁻···H-O) Methanol3 CH₃OH Solute->Methanol3 Dipole-Dipole

Caption: Key intermolecular forces in the solvation process.

III. Experimental Determination of Solubility: A Step-by-Step Guide

Given the scarcity of published data, experimental determination is crucial. The following protocols are designed to be robust and reliable for determining the solubility of this compound in various organic solvents.

A. The Isothermal Shake-Flask Method (Gold Standard)

This method is considered the gold standard for determining thermodynamic solubility.

Isothermal Shake-Flask Solubility Determination Workflow A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Incubate with agitation (e.g., 24-72h at constant T) C 3. Phase Separation B->C Centrifugation or Filtration (at constant T) D 4. Quantification C->D HPLC or UV-Vis analysis of the supernatant E 5. Calculation of Solubility D->E Compare to calibration curve

Caption: Workflow for the isothermal shake-flask method.

  • Preparation of the Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.

    • The use of a magnetic stir bar is recommended.

  • Equilibration:

    • Place the vials in a constant temperature incubator or water bath with agitation (e.g., orbital shaker or stirring plate).

    • Equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached thermodynamic equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze these standards using the same analytical method to generate a calibration curve of response versus concentration.

  • Calculation of Solubility:

    • Determine the concentration of the diluted supernatant from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the experimental temperature.

B. High-Throughput Screening (HTS) Method for Rapid Assessment

For screening a larger number of solvents, a miniaturized, higher-throughput approach can be employed.

  • Dispensing: Dispense a known amount of solid this compound into the wells of a 96-well plate.

  • Solvent Addition: Add a known volume of each test solvent to the wells.

  • Sealing and Incubation: Seal the plate and incubate with shaking at a controlled temperature.

  • Analysis: After equilibration, analyze the concentration of the dissolved compound in the supernatant, often using automated liquid handling and analytical systems like a plate reader with UV-Vis capabilities.

IV. Data Presentation and Interpretation

To facilitate comparison and analysis, all quantitative solubility data should be summarized in a structured table.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
Dimethyl sulfoxidePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
TolueneNonpolar Aprotic[Experimental Value][Calculated Value]
HexaneNonpolar Aprotic[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and must be determined experimentally.

V. Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public data necessitates experimental determination, the theoretical principles and detailed protocols presented here empower researchers to generate the high-quality data required for successful process development and optimization.

Future work should focus on the experimental determination of the solubility of this key intermediate in a wide range of pharmaceutically relevant solvents and at various temperatures. The development of predictive computational models, based on experimentally determined data, would further enhance the ability to rapidly screen for optimal solvent systems.

VI. References

  • PubChem. 3,5-Bis(chloromethyl)pyridine. [Link]

  • Google Patents. Preparation of chloromethylpyridine hydrochlorides.

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

Sources

A Comprehensive Technical Guide to 3,5-Bis(chloromethyl)pyridine Hydrochloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 3,5-Bis(chloromethyl)pyridine hydrochloride, a pivotal bifunctional building block in modern synthetic chemistry. Characterized by two highly reactive chloromethyl groups symmetrically positioned on a pyridine core, this compound serves as a versatile electrophilic precursor for a wide array of complex molecules. Its utility is particularly pronounced in the construction of macrocyclic structures and in the development pathways of pharmaceutical agents. This document details the compound's fundamental physicochemical properties, outlines validated synthetic protocols, explores its characteristic reactivity, and discusses its applications, with a focus on providing researchers and drug development professionals with a practical and scientifically grounded resource.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 3,5-Bis(chloromethyl)pyridine. The hydrochloride form enhances stability and modifies the solubility profile, making it suitable for various laboratory applications. The key properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms Rupatadine Impurity 8 HCl, 3,5-BIS(CHLOROMETHYL)PYRIDINE HCL[1][2][3]
CAS Number 1210824-61-5[1][2][4]
Molecular Formula C₇H₈Cl₃N (or C₇H₇Cl₂N • HCl)[1][2][4]
Molecular Weight 212.50 g/mol [1][2][4]
Appearance White to yellow-white crystalline solid/powder[2][5]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[2][4]
Free Base CAS 41711-38-0 (for 3,5-Bis(chloromethyl)pyridine)[6][7]
Free Base Formula C₇H₇Cl₂N[6][7][8]
Free Base M.W. 176.04 g/mol [7][8]

Synthesis and Manufacturing Protocols

The synthesis of this compound is primarily achieved through two strategic pathways, starting from either 3,5-bis(hydroxymethyl)pyridine or 3,5-lutidine. The former is often preferred for its high efficiency and product purity.[6]

Primary Synthetic Route: Chlorination of 3,5-Bis(hydroxymethyl)pyridine

This method represents the most direct and high-yielding approach, converting the diol precursor into the dichloride using a suitable chlorinating agent.[6] Thionyl chloride (SOCl₂) is the reagent of choice due to its efficacy and the convenient removal of byproducts (SO₂ and HCl gas), which drives the reaction to completion.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend or dissolve 3,5-bis(hydroxymethyl)pyridine in an inert solvent such as toluene.

  • Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a slight excess (approximately 2.1-2.2 equivalents) of thionyl chloride dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Causality: This controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of impurities.[9]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Product Isolation (Free Base): Cool the reaction mixture and carefully quench with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Bis(chloromethyl)pyridine free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or toluene). Bubble anhydrous hydrogen chloride gas through the solution for approximately 20 minutes.[2] A precipitate will form.

  • Final Purification: Collect the resulting yellow-white precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound with high purity (>99% is achievable).[6]

G A 3,5-Bis(hydroxymethyl)pyridine in Toluene C Reaction Mixture (0-10°C) A->C B Thionyl Chloride (SOCl₂) B->C Slow Addition D Reaction at 50-60°C (2-4h) C->D E Crude 3,5-Bis(chloromethyl)pyridine (Free Base) D->E Workup G 3,5-Bis(chloromethyl)pyridine HCl (Precipitate) E->G F Anhydrous HCl Gas in Ether/Toluene F->G Salt Formation H Filtration & Vacuum Drying G->H I Final Product (>99% Purity) H->I

Caption: Synthesis workflow for 3,5-Bis(chloromethyl)pyridine HCl.

Alternative Synthetic Route: Radical Chlorination of 3,5-Lutidine

An alternative industrial approach involves the direct chlorination of 3,5-lutidine (3,5-dimethylpyridine).[6] This method proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator.

  • Mechanism: The reaction involves the homolytic cleavage of a chlorinating agent (e.g., Cl₂ or N-chlorosuccinimide), generating chlorine radicals. These radicals abstract a hydrogen atom from a methyl group of 3,5-lutidine, forming a benzyl-type radical, which then reacts with another molecule of the chlorinating agent to form the chloromethyl group and propagate the radical chain.

  • Challenges: This method requires careful control of reaction conditions to prevent over-chlorination (formation of dichloromethyl or trichloromethyl groups) and to ensure selectivity for the methyl groups.

Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the high reactivity of its two chloromethyl groups, which act as potent electrophilic centers.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity is the facile displacement of the chloride ions by a wide range of nucleophiles in classic Sₙ2 reactions.[6] This bifunctionality allows for double substitution, making it an ideal building block for creating symmetrical molecules and macrocycles.[6]

  • Versatility: It readily reacts with amines, alcohols, thiols, and carbanions, enabling the introduction of diverse functional groups and the construction of extensive compound libraries for high-throughput screening in drug discovery programs.[6]

G reactant 3,5-Bis(chloromethyl)pyridine product Pyridinophane Macrocycle reactant->product Double Sₙ2 Reaction nucleophile Dinucleophile (e.g., H₂N-R-NH₂) nucleophile->product

Caption: General reactivity pathway leading to macrocycle formation.

Application in Pharmaceutical Synthesis

This compound is a known intermediate and impurity in the synthesis of Rupatadine, an antihistamine.[1] This highlights its role as a key precursor in the multi-step synthesis of complex, biologically active molecules. Its structure allows for the connection of two different molecular fragments or the formation of a rigid scaffold upon which a pharmacophore can be built.

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.[6] Due to the molecule's C₂ᵥ symmetry, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons at positions 2, 6, and 4, and a characteristic singlet for the four equivalent protons of the two chloromethyl groups (-CH₂Cl). The ¹³C NMR spectrum will similarly reflect this symmetry with a reduced number of signals.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the parent cation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, with typical purities for commercial-grade material exceeding 99%.[6]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its symmetrical structure and dual electrophilic reactivity. The robust and high-yielding synthesis from 3,5-bis(hydroxymethyl)pyridine makes it readily accessible for research and development. Its capacity to undergo double nucleophilic substitution reactions renders it an essential tool for constructing complex molecular architectures, from novel macrocycles to active pharmaceutical ingredients. This guide provides the foundational knowledge required for scientists to effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Pharmaffiliates. (n.d.). 3,5-Bis(chloromethyl)pyridine.
  • PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine. National Center for Biotechnology Information.
  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information.
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Google Patents. (2015). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,5-Bis(chloromethyl)pyridine hydrochloride is a bifunctional heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. Its utility as a versatile building block for constructing complex molecular architectures, including macrocycles and pyridinophanes, is well-established.[1] Furthermore, its identification as a process-related impurity in the synthesis of active pharmaceutical ingredients, such as the antihistamine Rupatadine, necessitates robust and unambiguous analytical methods for its characterization and quantification.[2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive structural elucidation of this compound. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and interpret the resulting spectral data, grounding our analysis in established scientific principles.

Introduction: A Profile of a Key Synthetic Intermediate

Before delving into the spectroscopic data, it is essential to understand the structural and chemical context of the molecule.

Chemical Structure and Properties:

  • Analyte Name: this compound[2]

  • Molecular Formula: C₇H₇Cl₂N · HCl (C₇H₈Cl₃N)

  • Molecular Weight: 212.51 g/mol

  • CAS Number: 1224515-72-3[2][3]

  • Synonyms: Rupatadine Impurity 8 HCl[2]

The molecule consists of a pyridine ring substituted at the 3 and 5 positions with chloromethyl (-CH₂Cl) groups. The hydrochloride form indicates that the lone pair of electrons on the pyridine nitrogen has been protonated, forming a pyridinium salt. This protonation is a critical feature that profoundly influences the compound's spectroscopic signature, particularly in NMR.

The synthesis of this compound often starts from 3,5-lutidine (3,5-dimethylpyridine) via radical chlorination or from 3,5-bis(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride (SOCl₂).[1] Awareness of these routes is crucial for anticipating potential impurities, such as under- or over-chlorinated species or residual starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

Expertise & Experience: The Rationale Behind Experimental Design

The choice of solvent is the most critical parameter when analyzing a hydrochloride salt. While the free base, 3,5-bis(chloromethyl)pyridine, is soluble in standard solvents like chloroform-d (CDCl₃), the hydrochloride salt has limited solubility and may exchange its acidic proton. Therefore, polar, aprotic solvents like DMSO-d₆ or polar, protic solvents like D₂O are the solvents of choice. DMSO-d₆ is often preferred as it allows for the direct observation of the N-H⁺ proton, which would be lost to deuterium exchange in D₂O.

The protonation of the pyridine nitrogen induces a significant deshielding effect on the ring protons and carbons. The nitrogen atom, now bearing a positive charge, becomes strongly electron-withdrawing, pulling electron density from the aromatic system. This effect causes the signals for the ring protons and carbons to shift downfield (to a higher ppm value) compared to the neutral free base.

¹H NMR Spectral Analysis

In DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule. The inherent symmetry of the 3,5-substitution pattern simplifies the spectrum.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-N⁺> 9.0Broad Singlet1HThe acidic proton on the positively charged nitrogen is highly deshielded and often appears as a broad signal.
H-2, H-6~8.9Singlet2HThese protons are adjacent to the electron-withdrawing pyridinium nitrogen, resulting in a significant downfield shift. They are chemically equivalent due to symmetry.
H-4~8.5Singlet1HThis proton is meta to the nitrogen but is still deshielded by the overall positive charge on the ring.
-CH₂Cl~4.9Singlet4HThe protons of the two equivalent chloromethyl groups are deshielded by the adjacent electronegative chlorine atom.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide four signals, confirming the molecular symmetry.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-6~146These carbons are adjacent to the pyridinium nitrogen and experience the strongest deshielding effect.
C-4~142This carbon is also significantly deshielded due to the aromatic system's positive charge.
C-3, C-5~137The two carbons bearing the chloromethyl groups are equivalent.
-CH₂Cl~43The chemical shift is characteristic of an sp³ carbon attached to a chlorine atom.[1]
Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal homogeneity.

    • Acquire the spectrum at a controlled temperature (e.g., 298 K).

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-180 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis a Weigh ~15 mg Sample b Dissolve in 0.7 mL DMSO-d6 a->b c Tune & Shim Probe b->c d Acquire 1H Spectrum (16 scans) c->d e Acquire 13C Spectrum (1024 scans) d->e f Fourier Transform & Phase Correction e->f g Calibrate to Solvent f->g h Assign Peaks & Integrate g->h

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While NMR provides the carbon-hydrogen framework, FT-IR spectroscopy is exceptionally useful for rapidly confirming the presence of key functional groups and the pyridinium salt form.

Expertise & Experience: Interpreting Vibrational Modes

The IR spectrum of this compound is distinguished from its free base primarily by the appearance of bands associated with the N-H⁺ group. The protonation of the pyridine ring also perturbs the ring stretching vibrations. Studies on pyridine/HCl solutions show characteristic bands for pyridine bonded to a Brønsted acid.[4]

Wavenumber (cm⁻¹)Vibrational AssignmentSignificance
3100 - 3000Aromatic C-H StretchConfirms the presence of the aromatic pyridine ring.
~2800 - 2400N-H⁺ StretchA very broad and strong absorption in this region is a hallmark of a pyridinium hydrochloride salt.
~1630, ~1540C=C and C=N Ring StretchThese bands, characteristic of the pyridinium ring, are shifted relative to the free base due to the change in electronic structure. The band around 1540 cm⁻¹ is particularly indicative of pyridine bonded to a Brønsted acid.[4]
~1450-CH₂- ScissoringConfirms the methylene groups.
~750 - 650C-Cl StretchA strong band in this region confirms the presence of the chloromethyl functional group.
Trustworthiness: A Self-Validating Protocol for FT-IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable alternative to the traditional KBr pellet method.

  • Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum. Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the ultimate tool for confirming the molecular weight and, with high resolution, the elemental formula of a compound.

Expertise & Experience: Choosing the Right Ionization Method

As a pre-charged salt, this compound is ideally suited for soft ionization techniques like Electrospray Ionization (ESI) . In positive ion mode (ESI+), the instrument will directly detect the cation part of the salt, which is the protonated 3,5-bis(chloromethyl)pyridine molecule. Its molecular formula is C₇H₈Cl₂N⁺.

A key diagnostic feature in the mass spectrum will be the isotopic pattern arising from the two chlorine atoms.[1] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of three peaks:

  • [M+H]⁺: Contains two ³⁵Cl atoms. (Most abundant)

  • [M+H+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+H+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1 . Observing this pattern is definitive proof of the presence of two chlorine atoms in the ion.

Trustworthiness: A Self-Validating Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Calibrate the instrument immediately before the run to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (ESI+):

    • Set the ion source to positive polarity.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

  • Data Analysis:

    • Determine the accurate mass of the monoisotopic peak ([M+H]⁺ containing ³⁵Cl). Compare this experimental mass to the calculated exact mass (176.00338 Da) to confirm the elemental formula (C₇H₈Cl₂N⁺). The deviation should be less than 5 ppm.

    • Analyze the isotopic pattern and compare the peak intensities to the theoretical 9:6:1 ratio.

MS_Isotope_Pattern y_axis Relative Abundance x_axis m/z M_bar M_label [M+H]⁺ 176.00 M2 ~66% M2_bar M2_label [M+H+2]⁺ 178.00 M4 ~11% M4_bar M4_label [M+H+4]⁺ 180.00

Sources

An In-Depth Technical Guide to the Commercial Availability and Application of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 3,5-Bis(chloromethyl)pyridine hydrochloride, a pivotal bifunctional building block for researchers, chemists, and drug development professionals. Moving beyond a simple catalog of facts, this document elucidates the critical interplay between its synthesis, commercial availability, reactivity, and application in advanced chemical synthesis. We will explore the primary manufacturing routes, offering a comparative analysis to inform procurement and process development decisions. Furthermore, this guide details the compound's core reactivity, providing a framework for its strategic deployment in the synthesis of macrocycles and other complex molecular architectures relevant to medicinal chemistry. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Versatile Pyridine-Based Electrophile

This compound is a highly reactive, crystalline organic compound featuring a central pyridine ring symmetrically substituted with two chloromethyl groups. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. Its significance in the scientific community stems from the two electrophilic chloromethyl sites, which are primed for nucleophilic substitution reactions.[1] This bifunctionality allows it to act as a versatile linker or scaffold, enabling the construction of complex molecules with specific three-dimensional arrangements, a critical aspect in the design of novel therapeutic agents and functional materials.[1] Its role as a key intermediate and, in some cases, an impurity in pharmaceutical manufacturing, such as for Rupatadine, further underscores the need for a comprehensive understanding of its properties and sourcing.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in a laboratory or industrial setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1210824-61-5[2][4]
Molecular Formula C₇H₇Cl₂N · HCl[4]
Molecular Weight 212.50 g/mol [2][4]
Appearance White to yellow-white precipitate/powder[2]
IUPAC Name 3,5-bis(chloromethyl)pyridine;hydrochloride[3][4]
SMILES C1=C(CCl)C=NC=C1CCl.Cl[3][4]
InChI InChI=1S/C7H7Cl2N.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C, protected from moisture.[2][5]

Synthesis and Manufacturing: A Comparative Overview

The commercial availability and cost of this compound are directly influenced by the efficiency and scalability of its synthesis. Two primary routes dominate its production: the chlorination of 3,5-pyridinedimethanol and the radical chlorination of 3,5-lutidine.

Route A: Chlorination of 3,5-Pyridinedimethanol

This is the most frequently cited and industrially preferred method due to its high yield and purity profile.[1] The process involves the reaction of the stable diol precursor, 3,5-pyridinedimethanol, with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1]

Causality: Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion, often resulting in excellent yields (reportedly around 97%) and high purity (>99%).[1] The hydrochloride salt is typically formed in situ or during workup.

Route B: Radical Chlorination of 3,5-Lutidine

An alternative approach begins with 3,5-lutidine (3,5-dimethylpyridine). This method involves a free-radical chlorination of the two methyl groups.[1] This process typically requires radical initiators (e.g., UV light or AIBN) and a chlorinating agent like N-chlorosuccinimide (NCS) or elemental chlorine.[1]

Causality: This pathway can be less selective than the diol route. Over-chlorination can occur, leading to the formation of dichloromethyl or trichloromethyl side products, which complicates purification and reduces the overall yield of the desired bis(chloromethyl) product. Consequently, while potentially more atom-economical starting from lutidine, controlling the reaction to achieve high selectivity and purity can be challenging, making it less common for high-purity commercial production.[1]

Synthesis_Comparison cluster_0 Route A: High Purity, High Yield cluster_1 Route B: Scalable but Less Selective cluster_2 Key Outputs A_start 3,5-Pyridinedimethanol A_reagent Thionyl Chloride (SOCl₂) A_start->A_reagent Chlorination A_product 3,5-Bis(chloromethyl)pyridine HCl A_reagent->A_product A_yield Yield: ~97% Purity: >99% A_product->A_yield B_start 3,5-Lutidine B_reagent NCS or Cl₂ (Radical Initiator) B_start->B_reagent Radical Chlorination B_product 3,5-Bis(chloromethyl)pyridine HCl B_reagent->B_product B_yield Yield: 65-70% (variable) B_product->B_yield

Caption: Comparative workflow of the two primary synthesis routes for 3,5-Bis(chloromethyl)pyridine HCl.

Detailed Experimental Protocol: Synthesis via Thionyl Chloride Route

The following protocol is a representative synthesis adapted from established chemical principles for converting pyridyl carbinols to their corresponding chlorides.[1][6]

Objective: To synthesize this compound from 3,5-pyridinedimethanol.

Materials:

  • 3,5-Pyridinedimethanol

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Ice-water bath

Procedure:

  • Vessel Preparation: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet (connected to a scrubber for HCl and SO₂ gas) is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Charging: Charge the flask with thionyl chloride (approx. 2.2 equivalents) dissolved in anhydrous toluene. Cool the solution to 0-5°C using an ice-water bath.

  • Substrate Addition: Dissolve 3,5-pyridinedimethanol (1.0 equivalent) in anhydrous toluene and place it in the dropping funnel.

  • Reaction: Add the 3,5-pyridinedimethanol solution dropwise to the stirred thionyl chloride solution. The rate of addition should be carefully controlled to maintain the internal temperature below 10°C. This slow, subsurface addition is critical to prevent localized overheating and the formation of impurities.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Product Isolation: A precipitate of this compound will form. To enhance precipitation, a vacuum can be applied or a slow stream of nitrogen can be bubbled through the mixture.[2][6]

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold toluene to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final product.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to research, development, and commercial scales.

Major Commercial Suppliers

The compound can be sourced from both large, multinational distributors and specialized chemical synthesis companies.

SupplierTypical Quantities OfferedNotes
Fisher Scientific 100 mg, 500 mgDistributes for Toronto Research Chemicals (TRC).[4][7]
LGC Standards 50 mgPrimarily for use as a reference standard or impurity marker.[3]
TCI Chemicals Research quantitiesListed as 3-(Chloromethyl)pyridine hydrochloride, indicating related compounds are stocked.[8]
ChemicalBook Varies by listed manufacturerActs as a directory for various, often China-based, manufacturers.[9]
Benchchem Research quantitiesProvides information on synthesis and reactivity.[1]
Apollo Scientific Research quantitiesProvides safety and handling data for similar compounds.[10][11]
Quality, Purity, and Analytical Considerations

For applications in drug development and GMP (Good Manufacturing Practice) environments, purity is paramount. When procuring this material, it is essential to request and scrutinize the Certificate of Analysis (CoA). Key analytical tests to verify identity and purity include:

  • ¹H NMR: To confirm the chemical structure and the absence of proton-bearing impurities.

  • HPLC/UPLC: To determine the purity profile and quantify any related substances, such as mono-chlorinated or over-chlorinated species.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • Melting Point: As a general indicator of purity.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in the high reactivity of its two chloromethyl groups toward nucleophilic displacement.

The Sₙ2 Reactivity Profile

The carbon atoms of the chloromethyl groups are highly electrophilic. They are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions. A wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the chloride leaving groups.[1] This bifunctionality is the cornerstone of its utility, allowing for the synthesis of symmetrical molecules or for sequential, differentiated reactions if the nucleophiles are added in a controlled manner.

SN2_Reactivity reagent 3,5-Bis(chloromethyl)pyridine intermediate Mono-substituted Intermediate reagent->intermediate Sₙ2 Attack 1 macrocycle Macrocycle (if Nu1-X-Nu2) reagent->macrocycle Intramolecular Sₙ2 (with bifunctional Nu) nucleophile1 Nucleophile 1 (e.g., R-NH₂) nucleophile1->reagent product Di-substituted Product intermediate->product Sₙ2 Attack 2 nucleophile2 Nucleophile 2 (e.g., R'-SH) nucleophile2->intermediate

Caption: Sₙ2 reactivity pathways of this compound.

Application in Medicinal Chemistry: Scaffolding and Macrocyclization

The precise 1,3,5-substitution pattern on the pyridine ring provides a rigid scaffold with a defined angular geometry. This makes the compound an ideal starting material for:

  • Macrocycle Synthesis: By reacting it with bifunctional nucleophiles (e.g., diamines, dithiols), researchers can construct macrocyclic compounds. These structures are of significant interest in medicinal chemistry as they can act as host molecules, enzyme inhibitors, or ligands for metal ions.[1]

  • Linker Chemistry: It can be used to link two different molecular fragments, which is a common strategy in the development of PROTACs (PROteolysis TArgeting Chimeras) and other multi-component drugs.

  • Combinatorial Libraries: The dual reactive sites allow for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[1]

Safety, Handling, and Storage

This compound and its structural isomers are hazardous materials that demand strict adherence to safety protocols.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[10] It is classified as causing severe skin burns and serious eye damage.[5][12] It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[10][13] Work should be conducted in a well-ventilated fume hood.[5][11]

  • Handling: Avoid creating dust.[10][11] Keep the container tightly closed when not in use.[5] Wash hands thoroughly after handling.[10][11] In case of accidental release, follow established spill cleanup procedures, avoiding dust generation.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] The material should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[2][5]

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis, particularly within the domain of drug discovery and development. Its utility is derived from its bifunctional electrophilic nature, underpinned by a rigid pyridine core. While several synthetic routes exist, the chlorination of 3,5-pyridinedimethanol with thionyl chloride remains the preferred method for producing the high-purity material available from major chemical suppliers. A comprehensive understanding of its synthesis, reactivity, and stringent handling requirements is essential for any researcher aiming to leverage this powerful building block for the creation of novel and complex molecular entities.

References

  • CAS No.1210824-61-5 | this compound - Milestone. [Link]
  • SAFETY DATA SHEET - Fisher Scientific. (2024-02-04). [Link]
  • Synthetic method of 3-(chloromethyl)
  • Preparation of chloromethylpyridine hydrochlorides - Google P
  • 3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322 - PubChem. [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3,5-Bis(chloromethyl)pyridine hydrochloride, a key building block in pharmaceutical and materials science. The document delves into the two primary synthetic strategies, starting from either 3,5-pyridinedimethanol or 3,5-lutidine. Each method is critically evaluated, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important bifunctional pyridine derivative.

Introduction: The Significance of this compound

This compound is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring two reactive chloromethyl groups symmetrically placed on a pyridine ring, allows for its use as a linker or scaffold in the synthesis of more complex molecules. The pyridine core imparts specific electronic and conformational properties, while the chloromethyl groups serve as reactive handles for nucleophilic substitution reactions. This unique combination makes it an invaluable precursor for the synthesis of a wide range of compounds, including macrocycles, polymers, and pharmacologically active agents.[1] The hydrochloride salt form enhances the compound's stability and ease of handling.

Synthetic Strategies: Two Primary Pathways

The synthesis of this compound is predominantly achieved through two distinct chemical transformations, each with its own set of advantages and challenges. The choice of starting material dictates the synthetic approach:

  • Route 1: Chlorination of 3,5-Pyridinedimethanol: This is a widely used and often preferred method, involving the conversion of the diol to the corresponding dichloride using a chlorinating agent. This route is favored for its typically high yields and product purity.[1]

  • Route 2: Radical Chlorination of 3,5-Lutidine: This approach involves the direct chlorination of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine) via a free-radical mechanism. This method offers a more direct route from a readily available starting material.[1]

This guide will now explore each of these routes in detail, providing the necessary information for their successful implementation in a laboratory setting.

Route 1: Chlorination of 3,5-Pyridinedimethanol

This synthetic pathway is a classic example of converting a diol to a dichloride. The hydroxyl groups of 3,5-pyridinedimethanol are transformed into good leaving groups, which are then displaced by chloride ions.

Starting Material: 3,5-Pyridinedimethanol

3,5-Pyridinedimethanol is a commercially available white to off-white crystalline solid. Its availability and stability make it an attractive starting point for the synthesis of this compound.

Choice of Chlorinating Agent: Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts. The reaction of thionyl chloride with an alcohol produces the corresponding alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying the purification process.[1]

Reaction Mechanism

The reaction of 3,5-pyridinedimethanol with thionyl chloride can proceed through either an SN2 or an SNi (internal nucleophilic substitution) mechanism, depending on the reaction conditions.

G cluster_0 Route 1: Chlorination of 3,5-Pyridinedimethanol Start 3,5-Pyridinedimethanol Reagent Thionyl Chloride (SOCl₂) Start->Reagent Reaction Intermediate Dichlorosulfite Ester Reagent->Intermediate Formation Product 3,5-Bis(chloromethyl)pyridine Intermediate->Product SN2 or SNi Byproducts SO₂ + HCl Product->Byproducts Release of G cluster_1 Route 2: Radical Chlorination of 3,5-Lutidine Start 3,5-Lutidine Reagent NCS or Cl₂ Start->Reagent Propagation1 Hydrogen Abstraction Start->Propagation1 Initiator AIBN or UV light Reagent->Initiator Initiation Propagation2 Chlorine Abstraction Reagent->Propagation2 Radical_Initiation Chlorine Radical (Cl•) Initiator->Radical_Initiation Radical_Initiation->Start Propagation Pyridyl_Radical Pyridylmethyl Radical Propagation1->Pyridyl_Radical Pyridyl_Radical->Reagent Propagation Product 3,5-Bis(chloromethyl)pyridine Propagation2->Product

Caption: Workflow for the synthesis via radical chlorination of 3,5-lutidine.

Detailed Experimental Protocol (Using NCS and AIBN)

The following is a representative protocol for the radical chlorination of 3,5-lutidine using NCS and AIBN.

Materials:

  • 3,5-Lutidine

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle with a reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging the Flask: To the flask, add 3,5-lutidine (1.0 equivalent), N-chlorosuccinimide (2.2 equivalents), and a catalytic amount of AIBN (e.g., 0.1 equivalents).

  • Solvent Addition: Add a suitable inert solvent such as carbon tetrachloride.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77°C) and maintain reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Removal of Succinimide: The succinimide byproduct is insoluble in CCl₄ and can be removed by filtration.

  • Isolation of the Free Base: The filtrate contains the desired 3,5-Bis(chloromethyl)pyridine. The solvent can be removed under reduced pressure.

  • Formation of the Hydrochloride Salt: To form the hydrochloride salt, dissolve the crude product in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate.

  • Purification: The precipitated solid can be collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Chlorination of DiolRoute 2: Radical Chlorination
Starting Material 3,5-Pyridinedimethanol3,5-Lutidine
Reagents Thionyl chlorideNCS or Cl₂, radical initiator
Reaction Conditions Mild (23-35°C)Harsher (reflux, UV light)
Yield Generally high (~97%)Variable, can be lower
Purity High (>99%)May require more extensive purification
Byproducts Gaseous (SO₂, HCl)Solid (succinimide)
Scalability Well-established for large scaleCan be challenging to control on a large scale
Safety Concerns Handling of corrosive and reactive thionyl chlorideHandling of radical initiators, potentially explosive reactions

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the four protons of the two chloromethyl groups. The chemical shifts will be downfield due to the electron-withdrawing nature of the chlorine atoms and the pyridine ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three chlorine atoms (two from the chloromethyl groups and one from the hydrochloride). [2]* Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds of the pyridine ring, as well as the C-Cl bond of the chloromethyl groups. [1]

Safety and Handling Precautions

Thionyl Chloride:

  • Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl).

  • All manipulations must be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • In case of a spill, do not use water. Neutralize with a dry, inert material like sodium bicarbonate.

Radical Chlorination:

  • Radical reactions can be highly exothermic and potentially explosive.

  • The reaction should be carried out with proper temperature control and in a system that can handle pressure changes.

  • Radical initiators like AIBN and BPO are thermally unstable and should be stored and handled according to the manufacturer's instructions.

  • UV lamps used for photochemical initiation should be properly shielded to avoid exposure to harmful radiation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own merits. The chlorination of 3,5-pyridinedimethanol with thionyl chloride is a reliable and high-yielding method that produces a high-purity product and is well-suited for large-scale production. The radical chlorination of 3,5-lutidine offers a more direct route from a readily available starting material but may require more careful control of reaction conditions to achieve good yields and purity. The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. This guide provides the necessary technical details to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

  • 3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322 - PubChem. (URL: [Link])
  • S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes Kanniyap - AWS. (URL: not available)
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Improved synthesis of bis(chloromethyl)arene monomers - Notables de la Ciencia - CONICET. (URL: not available)
  • Pyridine hydrochloride - the NIST WebBook. (URL: [Link])
  • 3-(Chloromethyl)pyridine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google P
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: not available)
  • ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite.
  • 5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed. (URL: [Link])
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)
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  • US2566065A - Processes for photochemical chlorination of hydrocarbons - Google P

Sources

A Mechanistic and Methodological Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

3,5-Bis(chloromethyl)pyridine hydrochloride is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a central pyridine ring symmetrically substituted with two reactive chloromethyl groups, makes it an exceptional bifunctional building block.[1] The chloromethyl groups serve as highly reactive electrophilic sites, readily undergoing nucleophilic substitution reactions. This bifunctionality is instrumental in the synthesis of complex molecular architectures, including macrocycles like pyridinophanes and various polymers.[1] In the pharmaceutical industry, it serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs) and is also identified as an impurity in certain drug products, such as Rupatadine.[2]

This guide provides a comprehensive exploration of the predominant synthetic pathway for this compound. We will dissect the underlying reaction mechanism with a focus on the causal factors that dictate experimental choices, present a field-proven experimental protocol, and discuss critical parameters for process optimization, thereby offering a holistic view for both laboratory-scale synthesis and industrial production considerations.

Overview of Synthetic Strategies

Two primary strategies dominate the synthesis of 3,5-Bis(chloromethyl)pyridine. The choice between them is often dictated by factors such as starting material availability, desired purity, and scalability.

  • Route A: Chlorination of 3,5-Pyridinedimethanol: This is the most widely reported and industrially favored method.[1] It involves the direct conversion of the hydroxyl groups of the corresponding diol into chlorides using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This route is renowned for its high efficiency, often achieving yields around 97% with product purity exceeding 99%.[1]

  • Route B: Radical Chlorination of 3,5-Lutidine: This approach starts from 3,5-lutidine (3,5-dimethylpyridine) and involves the direct conversion of the methyl groups into chloromethyl groups via a free radical mechanism.[1] This is typically achieved using reagents like N-chlorosuccinimide (NCS) or elemental chlorine under conditions that promote radical formation, such as UV light or heat.[1]

This guide will focus principally on Route A , the chlorination of 3,5-pyridinedimethanol with thionyl chloride, due to its superior yield, purity, and prevalence in documented syntheses.

ParameterRoute A: Chlorination of DiolRoute B: Radical Chlorination of Lutidine
Starting Material 3,5-Pyridinedimethanol3,5-Lutidine (3,5-Dimethylpyridine)
Primary Reagent Thionyl Chloride (SOCl₂)N-Chlorosuccinimide (NCS) or Chlorine (Cl₂)
Reaction Type Nucleophilic SubstitutionFree Radical Halogenation
Key Advantage High Yield (>95%) and High Purity (>99%)[1]Utilizes a more basic starting material
Key Disadvantage Requires synthesis of the diol precursorLower selectivity, potential for over-chlorination

The Chlorination of 3,5-Pyridinedimethanol: A Detailed Mechanistic Analysis

The conversion of 3,5-pyridinedimethanol to its dichloro derivative using thionyl chloride is a classic example of alcohol-to-alkyl halide conversion. The efficiency of this reaction hinges on the ability of thionyl chloride to transform a poor leaving group (a hydroxyl group, -OH) into an excellent one.

The Role and Efficacy of Thionyl Chloride (SOCl₂)

Thionyl chloride is an exceptionally effective reagent for this transformation for two primary reasons. First, it reacts with the alcohol to form an intermediate alkyl chlorosulfite, which is a far better leaving group than the original hydroxide ion.[3][4] Second, the byproducts of the substitution step are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). These gases escape from the reaction mixture, and according to Le Châtelier's principle, their removal drives the equilibrium towards the products, ensuring the reaction proceeds to completion.

Step-by-Step Reaction Mechanism

The reaction proceeds sequentially at both hydroxymethyl positions. The following mechanism details the conversion of one of the alcohol moieties.

  • Step 1: Nucleophilic Attack and Activation of the Hydroxyl Group. The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of 3,5-pyridinedimethanol acting as a nucleophile. This oxygen attacks the highly electrophilic sulfur atom of thionyl chloride.[3][5] The π-bond of the S=O group breaks, and the electrons move to the oxygen, which subsequently reform the double bond, expelling a chloride ion.

  • Step 2: Formation of the Alkyl Chlorosulfite Intermediate. A base, in this case, the pyridine nitrogen of another substrate molecule or the displaced chloride ion, deprotonates the resulting oxonium ion.[3] This step neutralizes the intermediate and yields a protonated pyridinium species and the crucial alkyl chlorosulfite intermediate. This intermediate is key, as the -OSOCl group is an excellent leaving group.

  • Step 3: Nucleophilic Substitution (Sₙ2 Attack). The chloride ion (Cl⁻), generated in the first step, now acts as a nucleophile. It performs a backside attack on the electrophilic carbon atom of the chloromethyl group in a classic Sₙ2 reaction.[3][4]

  • Step 4: Product Formation and Byproduct Elimination. The Sₙ2 attack displaces the entire chlorosulfite group. This leaving group is unstable and immediately decomposes into the stable gaseous molecule sulfur dioxide (SO₂) and another chloride ion.[3][6]

  • Step 5: Dichlorination and Hydrochloride Salt Formation. The process (Steps 1-4) is repeated for the second hydroxymethyl group on the pyridine ring. The hydrogen chloride (HCl) gas generated during the reaction protonates the basic nitrogen atom of the 3,5-bis(chloromethyl)pyridine product. This forms the stable hydrochloride salt, which is often insoluble in the non-polar organic solvents used, facilitating its precipitation and isolation.[1][7]

Visualization of the Reaction Mechanism

Caption: Reaction pathway for the chlorination of one hydroxyl group.

Experimental Protocol: Synthesis via the Thionyl Chloride Route

The following protocol is a synthesis of established methodologies, designed to be self-validating and robust.[7]

Reactants and Reagents
CompoundFormulaMolar Mass ( g/mol )CAS NumberRole
3,5-PyridinedimethanolC₇H₉NO₂139.1520637-29-4Starting Material
Thionyl ChlorideSOCl₂118.977719-09-7Chlorinating Agent
TolueneC₇H₈92.14108-88-3Inert Solvent
Step-by-Step Methodology
  • Preparation of Reactant Solution: In a dry addition funnel, dissolve 3,5-pyridinedimethanol (e.g., 0.4 mol) in an inert solvent such as toluene (e.g., 160 ml).

  • Reactor Setup: Charge a dry, stirred reactor flask equipped with a thermometer and nitrogen inlet with thionyl chloride (a slight excess, e.g., 0.428 mol, ~1.07 eq) and additional toluene (e.g., 40 ml).

  • Controlled Addition: Cool the thionyl chloride solution in the flask to approximately 25°C using a water bath. Begin the slow, sub-surface addition of the 3,5-pyridinedimethanol solution from the addition funnel.

    • Causality Check: Sub-surface addition is critical to prevent localized overheating and the formation of impurities.[7]

  • Temperature Management: Maintain the internal reaction temperature between 23-35°C throughout the addition. The reaction is exothermic, and a cooling bath is necessary for control.

    • Causality Check: Exceeding 35°C can lead to undesirable side reactions and reduced purity of the final product.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Product Isolation: The product, this compound, will precipitate from the toluene solution as a solid. To maximize recovery, apply a vacuum or a gentle nitrogen purge to the reaction mixture to assist in precipitation.[7]

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with fresh, cold toluene to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the final product under vacuum to obtain this compound as a high-purity solid.

Experimental Workflow Visualization

G start Start prep_diol Prepare 3,5-Pyridinedimethanol Solution in Toluene start->prep_diol charge_reactor Charge Reactor with SOCl₂ and Toluene start->charge_reactor addition Slow, Sub-surface Addition of Diol to SOCl₂ Solution (T < 35°C) prep_diol->addition charge_reactor->addition react Stir at Room Temperature (1-2 hours) addition->react precipitate Assist Precipitation (Vacuum or N₂ Purge) react->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Toluene filter->wash dry Dry Under Vacuum wash->dry end Final Product: 3,5-Bis(chloromethyl)pyridine HCl dry->end

Caption: Step-by-step experimental workflow for synthesis.

Safety Considerations

  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water. It should be handled exclusively in a well-ventilated chemical fume hood. All transfers should be performed using dry glassware and under an inert atmosphere (e.g., nitrogen).

  • Gaseous Byproducts: The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are toxic and corrosive gases. The reaction apparatus must be equipped with a gas trap or scrubber containing a basic solution (e.g., NaOH) to neutralize these fumes.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory when performing this procedure.

Conclusion

The synthesis of this compound via the chlorination of 3,5-pyridinedimethanol with thionyl chloride represents a highly efficient and reliable method. A thorough understanding of the reaction mechanism, particularly the activation of the hydroxyl groups to form alkyl chlorosulfite intermediates and the subsequent Sₙ2 displacement, is crucial for process control and optimization. By carefully managing reaction parameters such as temperature, stoichiometry, and the order of addition, researchers can consistently achieve high yields of a high-purity product. This robust methodology ensures the continued availability of this valuable bifunctional intermediate for applications in drug discovery, development, and advanced materials synthesis.

References

  • CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Benchchem. (n.d.). 3,5-Bis(chloromethyl)pyridine | 41711-38-0.
  • Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube.
  • Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride.
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube.
  • Patel, R. N. (1999). Preparation of chloromethylpyridine hydrochlorides. U.S. Patent No. 5,942,625. Google Patents.
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.
  • CN105085377A. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

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An In-Depth Technical Guide to the Stability and Storage of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Bis(chloromethyl)pyridine hydrochloride is a pivotal bifunctional building block in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents and complex molecular architectures. The presence of two reactive chloromethyl groups on the pyridine scaffold allows for versatile downstream functionalization, making it an important intermediate. However, this inherent reactivity also predisposes the compound to various degradation pathways, necessitating a thorough understanding of its stability profile to ensure its quality, integrity, and successful application in research and development. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and material science to offer field-proven insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms Rupatadine Impurity 8 HCl[1]
CAS Number 1210824-61-5[2]
Molecular Formula C₇H₇Cl₂N · HCl[1]
Molecular Weight 212.51 g/mol [1]
Appearance White to off-white or tan crystalline solid/powder[2][3]
Melting Point Data for the hydrochloride salt is not consistently reported; however, related chloromethylpyridine hydrochlorides have melting points in the range of 120-170°C. For example, 3-(chloromethyl)pyridine hydrochloride has a reported melting point of 137-143°C.[3][4][5]
Solubility Soluble in water and ethanol.[3]

Note: The physical properties can vary slightly depending on the purity and crystalline form of the material.

Caption: Chemical structure of this compound.

Principal Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and photolytic degradation. Understanding these pathways is critical for mitigating degradation during storage and use.

Hydrolytic Degradation

The benzylic-like chloride of the chloromethyl groups is highly susceptible to nucleophilic substitution, with water being a common nucleophile. This reactivity is the primary driver of hydrolytic instability.

Causality of Hydrolysis: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it a prime target for nucleophilic attack. The hydrochloride salt form can contribute to an acidic microenvironment, which can influence the hydrolysis rate. Generally, organophosphate and carbamate insecticides are more susceptible to hydrolysis than chlorinated hydrocarbons.[5]

Mechanism: Hydrolysis proceeds via a nucleophilic substitution reaction (likely SN1 or SN2 mechanism) where the chlorine atom is displaced by a hydroxyl group from water. This can occur sequentially for both chloromethyl groups, leading to the formation of 3-(chloromethyl)-5-(hydroxymethyl)pyridine and ultimately 3,5-bis(hydroxymethyl)pyridine.[6] The rate of hydrolysis is significantly influenced by pH, with increased rates often observed under neutral to alkaline conditions.[5]

hydrolysis_pathway 3,5-Bis(chloromethyl)pyridine HCl 3,5-Bis(chloromethyl)pyridine HCl 3-(Chloromethyl)-5-(hydroxymethyl)pyridine 3-(Chloromethyl)-5-(hydroxymethyl)pyridine 3,5-Bis(chloromethyl)pyridine HCl->3-(Chloromethyl)-5-(hydroxymethyl)pyridine + H₂O - HCl 3,5-Bis(hydroxymethyl)pyridine 3,5-Bis(hydroxymethyl)pyridine 3-(Chloromethyl)-5-(hydroxymethyl)pyridine->3,5-Bis(hydroxymethyl)pyridine + H₂O - HCl

Caption: Simplified hydrolytic degradation pathway.

Thermal Decomposition

Anticipated Thermal Events:

  • Decomposition: As a hydrochloride salt, it is anticipated to be a crystalline solid with a relatively high melting point, likely accompanied by decomposition.[3][4] Thermal stress can lead to the elimination of hydrogen chloride and subsequent polymerization or charring of the organic moiety.

  • Hazardous Decomposition Products: Upon combustion or significant thermal decomposition, the release of toxic and corrosive gases such as hydrogen chloride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂) is expected.[7]

Photolytic Degradation

Compounds containing chlorinated aromatic or heteroaromatic moieties can be susceptible to photodegradation. The energy from UV or visible light can be sufficient to induce cleavage of the carbon-chlorine bond.

Mechanism of Photodegradation: Photodegradation can proceed through homolytic cleavage of the C-Cl bond to generate radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, including reaction with oxygen or other molecules, leading to a complex mixture of degradation products. The extent of degradation is dependent on the wavelength and intensity of the light source.[8] Forced degradation studies on related pyridine derivatives have shown susceptibility to photodegradation.[1]

Recommended Storage and Handling Protocols

Based on the inherent instability of this compound, a stringent set of storage and handling protocols is essential to maintain its purity and reactivity.

Long-Term Storage

Core Principle: The primary objective of long-term storage is to minimize exposure to moisture, heat, and light.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow the rate of potential hydrolytic reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To prevent exposure to atmospheric moisture and oxygen, which can participate in degradation pathways.
Container Tightly sealed, opaque glass containerGlass is inert, and an opaque container protects the compound from light. A tight seal is crucial to prevent moisture ingress.
Location A dry, well-ventilated area, away from incompatible materials.To ensure a stable external environment and prevent accidental contact with reactive substances.
Handling and Use

Self-Validating System for Handling: Every step in the handling process should be designed to prevent contamination and degradation.

  • Inert Atmosphere: When handling the solid, it is highly recommended to work within a glove box or glove bag under a positive pressure of an inert gas. If this is not feasible, the compound should be handled in a fume hood with minimal exposure to the ambient atmosphere.

  • Dry Equipment: All spatulas, weighing boats, and glassware must be thoroughly dried before use, preferably by oven-drying and cooling in a desiccator.

  • Solvent Selection: If preparing a solution, use anhydrous solvents to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask or respirator should be considered when handling larger quantities of the powder.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for critical applications, it is advisable to perform stability assessments, particularly if the material has been stored for an extended period or if there are concerns about its handling history.

Protocol for Forced Degradation Study

This protocol outlines a systematic approach to investigate the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.[9]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Note that base hydrolysis is expected to be rapid.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation (Solid State and Solution): Expose the solid compound and the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

forced_degradation_workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Collection & Neutralization Sample Collection & Neutralization Acid Hydrolysis->Sample Collection & Neutralization Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Collection & Neutralization Oxidation Oxidation Oxidation->Sample Collection & Neutralization Thermal Thermal Thermal->Sample Collection & Neutralization Photolytic Photolytic Photolytic->Sample Collection & Neutralization Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Photolytic Solid Compound Solid Compound Solid Compound->Thermal HPLC Analysis HPLC Analysis Sample Collection & Neutralization->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for a forced degradation study.

Protocol for Hygroscopicity Assessment

Given that pyridine hydrochloride salts are known to be hygroscopic, this protocol provides a method to quantify the moisture uptake.[3]

Objective: To determine the hygroscopic nature of this compound.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) into a pre-weighed container.

  • Controlled Humidity Exposure: Place the open container in a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH). For example, a saturated solution of NaCl provides approximately 75% RH at room temperature.

  • Gravimetric Analysis: Store the sample at a constant temperature (e.g., 25°C) and reweigh it at regular intervals (e.g., 24, 48, 72 hours) until a constant weight is achieved.

  • Calculation: Calculate the percentage weight gain due to moisture absorption.

  • Classification: Classify the hygroscopicity based on the percentage weight gain (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent).

Stability-Indicating Analytical Methodologies

A robust analytical method is crucial for assessing the purity and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the method of choice for purity determination and stability studies.

  • Column: A C18 column is typically suitable for separating the parent compound from its more polar degradation products (e.g., the hydroxymethyl derivatives).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation.

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm) is appropriate.

  • Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can resolve the parent compound from all potential degradation products and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the parent compound and its degradation products.

  • ¹H NMR: The chemical shift of the chloromethyl protons (typically around 4.5-5.0 ppm) will change significantly upon hydrolysis to hydroxymethyl groups (which would appear further upfield).

  • ¹³C NMR: Similar shifts in the carbon signals of the chloromethyl and adjacent aromatic carbons can confirm structural changes.

Conclusion

This compound is a reactive and valuable synthetic intermediate whose stability is of paramount importance. Its primary degradation pathways are hydrolysis, and to a lesser extent, thermal and photolytic decomposition. The compound is hygroscopic and moisture-sensitive. Therefore, stringent adherence to storage conditions—specifically, maintaining a cool, dry, and inert environment—is critical for preserving its chemical integrity. The implementation of robust handling procedures and the use of validated stability-indicating analytical methods will ensure the quality and reliability of this compound in demanding research and development applications.

References

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  • PubMed. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. [Link]
  • Google Patents. Preparation of chloromethylpyridine hydrochlorides.
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The Evolving Synthesis of a Key Pharmaceutical Building Block: A Technical Guide to 3,5-Bis(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of Historical and Modern Synthetic Strategies for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of 3,5-Bis(chloromethyl)pyridine

3,5-Bis(chloromethyl)pyridine is a symmetrically substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, arising from the two reactive chloromethyl groups, makes it a versatile building block for the synthesis of a wide array of more complex molecules. These include macrocycles, polymers, and a variety of ligands for metal complexes. The rigid pyridine core imparts specific conformational constraints and electronic properties to the resulting structures, making it a valuable synthon in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the historical development and current state-of-the-art in the synthesis of this important intermediate, offering a critical analysis of the various methodologies.

The Genesis of Synthesis: Two Primary Pathways

The synthetic approaches to 3,5-bis(chloromethyl)pyridine have historically revolved around two principal strategies, each with its own set of advantages and challenges:

  • Direct Chlorination of 3,5-Lutidine: This approach involves the direct halogenation of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine).

  • Chlorination of 3,5-Bis(hydroxymethyl)pyridine: This method relies on the conversion of the corresponding diol to the dichloride.

This guide will delve into the evolution of these two pathways, from early, often harsh and low-yielding methods, to more refined and efficient modern protocols.

Part 1: The Direct Chlorination of 3,5-Lutidine

The direct conversion of the readily available 3,5-lutidine to 3,5-bis(chloromethyl)pyridine presents an atom-economical approach. However, controlling the selectivity of the chlorination and avoiding unwanted side reactions has been a persistent challenge.

Early Approaches: Free-Radical Chlorination with Elemental Chlorine

Initial attempts at the synthesis often involved the use of elemental chlorine (Cl₂) under free-radical conditions, typically initiated by UV light or heat.[1][2] This method, while conceptually straightforward, is fraught with difficulties.

Mechanism: The reaction proceeds via a free-radical chain mechanism. UV light or heat initiates the homolytic cleavage of chlorine gas into chlorine radicals. These radicals then abstract a hydrogen atom from a methyl group of 3,5-lutidine, generating a benzyl-type radical. This radical then reacts with another molecule of chlorine to form the chloromethyl group and a new chlorine radical, propagating the chain.

Challenges and Limitations:

  • Lack of Selectivity: The high reactivity of chlorine radicals often leads to over-chlorination, producing a mixture of mono-, di-, tri-, and even ring-chlorinated products.[3] Separating these byproducts is often a formidable task.

  • Harsh Reaction Conditions: The use of high temperatures and UV irradiation can lead to degradation of the pyridine ring.

  • Safety Concerns: Handling gaseous chlorine requires specialized equipment and stringent safety protocols.

Experimental Protocol: A Representative Free-Radical Chlorination

Disclaimer: This protocol is a generalized representation based on historical methods and should be adapted with caution and appropriate safety measures.

  • Reaction Setup: A solution of 3,5-lutidine in an inert solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a UV lamp.

  • Initiation: The solution is heated to reflux, and chlorine gas is bubbled through the mixture while irradiating with UV light.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the relative ratios of starting material, desired product, and byproducts.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and excess chlorine and HCl are removed by purging with an inert gas. The solvent is removed under reduced pressure, and the crude product is subjected to fractional distillation or column chromatography to isolate the 3,5-bis(chloromethyl)pyridine.

Diagram of the Free-Radical Chlorination Pathway:

Free_Radical_Chlorination lutidine 3,5-Lutidine mono_chloro 3-Chloromethyl-5-methylpyridine lutidine->mono_chloro + Cl• cl2 Cl₂ uv UV light/Heat di_chloro 3,5-Bis(chloromethyl)pyridine mono_chloro->di_chloro + Cl• over_chlorinated Over-chlorinated byproducts di_chloro->over_chlorinated + Cl• NCS_Chlorination lutidine 3,5-Lutidine mono_chloro 3-Chloromethyl-5-methylpyridine lutidine->mono_chloro + NCS ncs NCS initiator AIBN/Heat di_chloro 3,5-Bis(chloromethyl)pyridine mono_chloro->di_chloro + NCS succinimide Succinimide mono_chloro->succinimide di_chloro->succinimide Diol_Synthesis lutidine 3,5-Lutidine dicarboxylic_acid 3,5-Pyridinedicarboxylic Acid lutidine->dicarboxylic_acid Oxidation (KMnO₄) diester Diethyl 3,5-pyridinedicarboxylate dicarboxylic_acid->diester Esterification (EtOH, H⁺) diol 3,5-Bis(hydroxymethyl)pyridine diester->diol Reduction (NaBH₄) Thionyl_Chloride_Chlorination diol 3,5-Bis(hydroxymethyl)pyridine di_chloro 3,5-Bis(chloromethyl)pyridine diol->di_chloro + SOCl₂ socl2 SOCl₂ byproducts SO₂ + HCl di_chloro->byproducts

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Methodological & Application

The Strategic Utility of 3,5-Bis(chloromethyl)pyridine Hydrochloride in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic incorporation of pyridine moieties is crucial for the development of novel pharmaceuticals, functional materials, and complex ligands. Among the arsenal of pyridine-based building blocks, 3,5-Bis(chloromethyl)pyridine hydrochloride emerges as a particularly valuable and versatile reagent. Its symmetrical structure, coupled with two highly reactive chloromethyl groups, provides a robust platform for constructing intricate molecular architectures. The hydrochloride salt form enhances its stability and handling, making it an accessible precursor for researchers in both academic and industrial settings.

This technical guide delves into the synthetic utility of this compound, offering in-depth application notes and detailed protocols. We will explore its fundamental reactivity, focusing on its role as a bifunctional electrophile in nucleophilic substitution reactions, and showcase its application in the rational design of macrocycles and specialized ligands. The causality behind experimental choices will be elucidated, providing a framework for logical protocol development and optimization.

Core Reactivity and Mechanistic Considerations

The synthetic power of this compound lies in the susceptibility of its two chloromethyl groups to nucleophilic attack. These groups function as excellent electrophiles, readily participating in SN2 reactions with a wide array of nucleophiles.[1] This bifunctionality is the cornerstone of its utility, enabling double substitution reactions that are instrumental in the formation of macrocycles and polymers.[1]

The general mechanism involves the displacement of the chloride ions by a nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated, driving the reaction to completion. The choice of solvent, base, and temperature is critical in controlling the reaction outcome, particularly in macrocyclization reactions where high-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

Application I: Synthesis of the Reagent

A reliable and high-yielding synthesis of the starting material is paramount for any synthetic campaign. This compound is most commonly prepared from 3,5-bis(hydroxymethyl)pyridine via chlorination. The use of thionyl chloride (SOCl₂) is a well-established and efficient method for this transformation.[1]

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of chloromethylpyridine hydrochlorides.[2]

Reaction Scheme:

Synthesis of this compound reactant 3,5-Bis(hydroxymethyl)pyridine product 3,5-Bis(chloromethyl)pyridine Hydrochloride reactant->product  25-35°C reagent SOCl₂ (Thionyl Chloride) Toluene

Caption: Synthesis of 3,5-Bis(chloromethyl)pyridine HCl.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
3,5-Bis(hydroxymethyl)pyridine139.1527.83 g0.21.0
Thionyl Chloride (SOCl₂)118.9752.35 g (31.2 mL)0.442.2
Toluene, anhydrous-200 mL--

Experimental Procedure:

  • Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon). Connect the gas outlet to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[2]

  • Reagent Preparation: In the reaction flask, prepare a solution of thionyl chloride (2.2 eq.) in anhydrous toluene (80 mL). In the dropping funnel, prepare a solution of 3,5-bis(hydroxymethyl)pyridine (1.0 eq.) in anhydrous toluene (120 mL).

  • Reaction: Cool the thionyl chloride solution in an ice-water bath to approximately 25°C. Begin the slow, dropwise addition of the 3,5-bis(hydroxymethyl)pyridine solution to the stirred thionyl chloride solution. Maintain the reaction temperature between 25-35°C throughout the addition. A water bath can be used to help control the temperature.[2]

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Product Isolation: The product hydrochloride salt will precipitate from the reaction mixture as a solid. To ensure complete precipitation, the reaction mixture can be cooled in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by filtration under a stream of nitrogen. Wash the filter cake with three portions of cold, anhydrous toluene (3 x 40 mL) to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the collected white to off-white solid product under vacuum to a constant weight. A high yield of this compound is expected.

Causality and Experimental Insights:

  • Order of Addition: Adding the diol solution to the thionyl chloride (rather than the reverse) maintains an excess of the chlorinating agent throughout the reaction, ensuring complete conversion and minimizing the formation of partially chlorinated byproducts.[2]

  • Temperature Control: The reaction is exothermic. Maintaining a temperature below 35°C is crucial to prevent side reactions and decomposition of the product.[2]

  • Anhydrous Conditions: The use of anhydrous solvents is essential as thionyl chloride reacts violently with water.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of thionyl chloride with atmospheric moisture.

Application II: Synthesis of Pyridinophanes

A prominent application of this compound is in the synthesis of pyridinophanes, a class of cyclophanes containing a pyridine ring. These structures are of significant interest in supramolecular chemistry, catalysis, and materials science due to their unique three-dimensional cavities and electronic properties. The reaction of 3,5-Bis(chloromethyl)pyridine with a dithiol under high-dilution conditions is a classic strategy to construct dithia[3.3]pyridinophanes.

Protocol 2: Synthesis of 2,11-Dithia3.3pyridinophane

This protocol is a representative procedure for the synthesis of a dithia[3.3]pyridinophane, adapted from established methods for similar cyclophane syntheses.[1]

Reaction Scheme:

Synthesis of 2,11-Dithia3.3pyridinophane cluster_reactants Reactants reactant1 3,5-Bis(chloromethyl)pyridine product 2,11-Dithia[3.3](3,5)pyridinophane reactant1->product reactant2 1,3-Propanedithiol reactant2->product base Base (e.g., Cs₂CO₃) High Dilution in DMF

Caption: Cyclization to a dithia[3.3]pyridinophane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3,5-Bis(chloromethyl)pyridine HCl212.521.06 g5.01.0
1,3-Propanedithiol108.240.54 g (0.51 mL)5.01.0
Cesium Carbonate (Cs₂CO₃)325.824.89 g15.03.0
N,N-Dimethylformamide (DMF), anhydrous-500 mL--

Experimental Procedure:

  • Neutralization of Starting Material: Prior to the cyclization reaction, the free base of 3,5-bis(chloromethyl)pyridine is required. Suspend this compound (1.0 eq.) in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. Use this immediately in the next step.

  • Setup for High Dilution: Set up a three-necked flask equipped with a mechanical stirrer and two syringe pumps. In one syringe, place a solution of the 3,5-bis(chloromethyl)pyridine free base (1.0 eq.) in 200 mL of anhydrous DMF. In the second syringe, place a solution of 1,3-propanedithiol (1.0 eq.) in 200 mL of anhydrous DMF.

  • Reaction: In the reaction flask, suspend cesium carbonate (3.0 eq.) in 100 mL of anhydrous DMF and heat the mixture to 60°C with vigorous stirring.

  • Simultaneous Addition: Over a period of 6-8 hours, simultaneously add the solutions of 3,5-bis(chloromethyl)pyridine and 1,3-propanedithiol to the stirred suspension of cesium carbonate in DMF using the syringe pumps.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the cesium salts. Remove the DMF from the filtrate under high vacuum.

  • Purification: Dissolve the residue in dichloromethane and wash with water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 2,11-Dithiapyridinophane.

Causality and Experimental Insights:

  • High Dilution Principle: The slow, simultaneous addition of the two reactants to the reaction vessel (the high dilution technique) is critical. It maintains a very low concentration of both the electrophile and the nucleophile at any given time, which kinetically favors the intramolecular cyclization of the intermediate over intermolecular polymerization.

  • Choice of Base: Cesium carbonate is an effective base for this transformation. Its large cation can template the cyclization, and it is sufficiently strong to deprotonate the thiol without causing side reactions. Other non-nucleophilic bases like potassium carbonate can also be used.

  • Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic and dissolves both the reactants and the base. Its high boiling point allows for elevated reaction temperatures to ensure a reasonable reaction rate.

  • Free Base: The hydrochloride salt must be neutralized to the free base before the reaction, as the protonated pyridine nitrogen is deactivated and the presence of excess acid would protonate the thiolate nucleophile, preventing the reaction.

Application III: Synthesis of Acyclic Ligands

Beyond macrocyclization, this compound is an excellent precursor for synthesizing acyclic chelating ligands. By reacting it with two equivalents of a monofunctional nucleophile or one equivalent of a dinucleophile in a non-cyclizing manner, various functional groups can be appended to the pyridine core. These ligands are widely used in coordination chemistry and catalysis.

Protocol 3: Synthesis of 3,5-Bis((diethylamino)methyl)pyridine

This protocol describes a straightforward double substitution reaction with a secondary amine.

Reaction Scheme:

Synthesis of 3,5-Bis((diethylamino)methyl)pyridine reactant1 3,5-Bis(chloromethyl)pyridine HCl product 3,5-Bis((diethylamino)methyl)pyridine reactant1->product Reflux reactant2 Diethylamine (excess) reactant2->product base K₂CO₃ Acetonitrile

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Application Notes & Protocol: Strategic N-Alkylation Utilizing 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the application of 3,5-bis(chloromethyl)pyridine hydrochloride as a pivotal bifunctional electrophile for N-alkylation reactions. We delve into the underlying reaction mechanisms, provide a detailed and validated experimental protocol, and offer expert insights into optimizing reaction conditions. This guide is designed to empower researchers to effectively utilize this versatile building block in the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science.

Scientific Introduction: The Strategic Value of the Pyridine Core

The pyridine scaffold is a privileged structure in medicinal chemistry, integral to the function of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. This compound serves as a highly valuable and reactive building block, providing a rigid pyridine core flanked by two electrophilic chloromethyl groups. This symmetrical arrangement is ideal for constructing complex ligands, macrocycles, and molecular linkers through double nucleophilic substitution.[1]

The primary utility of this reagent lies in its capacity for S_N2 reactions, where the benzylic-like carbons of the chloromethyl groups are readily attacked by a wide range of nucleophiles, including amines, thiols, and alcohols.[1] The hydrochloride form enhances stability for storage, though it necessitates the use of a base in the reaction to free the pyridine nitrogen and neutralize the generated HCl.

Reaction Mechanism: The S_N2 Pathway

The N-alkylation reaction with 3,5-bis(chloromethyl)pyridine proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The key steps are:

  • Nucleophile Activation: In the presence of a suitable base, the amine nucleophile (R₂NH) is deprotonated, increasing its nucleophilicity.

  • Nucleophilic Attack: The electron-rich nitrogen atom of the amine attacks one of the electrophilic methylene carbons (-CH₂Cl).

  • Transition State: A transient, high-energy transition state is formed where the nucleophile is partially bonded to the carbon, and the carbon-chlorine bond is partially broken.

  • Displacement: The chloride ion is expelled as a leaving group, resulting in the formation of a new carbon-nitrogen bond.

  • Second Alkylation (Optional): Depending on the stoichiometry, the second chloromethyl group can undergo an identical reaction with another equivalent of the amine or a different nucleophile.

The symmetrical nature of the starting material simplifies the regiochemistry, as both chloromethyl groups exhibit identical reactivity.

SN2_Mechanism sub 3,5-Bis(chloromethyl)pyridine ts Sₙ2 Transition State sub->ts Nucleophilic Attack nuc Amine Nucleophile (R₂NH) base Base (e.g., K₂CO₃) activated_nuc Activated Nucleophile (R₂N⁻) base->activated_nuc Deprotonation activated_nuc->ts mono_product Mono-alkylated Product ts->mono_product Chloride Displacement bis_product Bis-alkylated Product mono_product->bis_product Second Alkylation (if stoichiometry allows)

Caption: S_N2 mechanism for N-alkylation.

Core Experimental Protocol

This protocol provides a robust, general method for the bis-N-alkylation of a primary or secondary amine. Modifications may be required based on the specific reactivity of the nucleophile.

3.1. Materials & Reagents

  • Alkylating Agent: this compound

  • Nucleophile: Amine of choice (e.g., piperidine, morpholine)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Work-up: Deionized water, Ethyl acetate, Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2. Equipment

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) or LC-MS for reaction monitoring

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (2.2 equivalents) and anhydrous solvent (e.g., DMF).

    • Scientist's Note: Using a slight excess of the amine (2.2 eq) ensures complete consumption of the bifunctional alkylating agent, minimizing mono-alkylated impurities. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, especially if using a strong base like NaH.

  • Base Addition: Add the base (e.g., K₂CO₃, 3.0 equivalents). Stir the suspension at room temperature for 15-30 minutes.

    • Scientist's Note: The base neutralizes the hydrochloride salt and the HCl generated during the reaction. K₂CO₃ is a practical choice for many amines due to its low cost and ease of removal.[3][4] For more sensitive substrates, a non-nucleophilic organic base like triethylamine may be preferred.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the stirring amine/base suspension.

    • Scientist's Note: Slow, dropwise addition helps to control any initial exotherm and promotes the formation of the desired bis-alkylated product over potential polymerization.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

    • Scientist's Note: The optimal temperature depends on the nucleophilicity of the amine. Less reactive amines may require higher temperatures. Reaction progress should be diligently monitored.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS until completion is observed.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final product.

Workflow setup 1. Reaction Setup (Amine + Solvent + Base) addition 2. Add Alkylating Agent (Dropwise) setup->addition react 3. Heat & Stir (50-80°C, 12-24h) addition->react monitor 4. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Cooldown & Filter monitor->workup Complete extract 6. Liquid-Liquid Extraction workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for N-alkylation.

Optimization Parameters & Data Summary

The success of the N-alkylation is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their impact.

ParameterOptionsRationale & Expert Insights
Nucleophile Primary Amines, Secondary Amines, AnilinesPrimary amines can lead to over-alkylation. Secondary amines are ideal for clean bis-substitution. Steric hindrance around the nitrogen will decrease reactivity, requiring more forcing conditions.
Stoichiometry 1:1 (Alkylator:Amine) 1:2.2 (Alkylator:Amine)A 1:1 ratio favors mono-alkylation or polymerization. A ratio of at least 1:2.2 is recommended for synthesizing the bis-substituted product.[5]
Base K₂CO₃, Cs₂CO₃ Et₃N, DIPEA NaHInorganic: K₂CO₃ is a cost-effective and efficient choice. Cs₂CO₃ is stronger and can accelerate reactions with weak nucleophiles. Organic: Et₃N is a common choice, but its nucleophilicity can sometimes lead to side products. DIPEA is more sterically hindered and preferred for sensitive substrates. Hydride: NaH is a very strong, non-nucleophilic base suitable for deprotonating weakly acidic N-H bonds but requires strictly anhydrous conditions.
Solvent DMF, Acetonitrile, THF, DMSOPolar aprotic solvents like DMF and Acetonitrile are excellent choices as they effectively solvate the cation of the base and do not interfere with the S_N2 reaction.[4]
Temperature Room Temp to 100 °CStart at a moderate temperature (e.g., 50 °C). If the reaction is sluggish, the temperature can be increased. High temperatures can sometimes lead to decomposition or side reactions.

Safety and Handling

5.1. Hazard Identification

This compound and its non-hydrochloride precursor are hazardous materials. While specific toxicology data for the hydrochloride salt is limited[6][7], related compounds like 3-(chloromethyl)pyridine hydrochloride are classified as harmful if swallowed, causing severe skin burns and eye damage, and are suspected of causing genetic defects.[8][9]

  • H302: Harmful if swallowed.[8]

  • H314: Causes severe skin burns and eye damage.[8]

5.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[10]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

5.3. Handling and Storage

  • Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[10]

  • Avoid contact with moisture and incompatible materials such as strong oxidizing agents.[10]

  • Wash hands thoroughly after handling.[10]

5.4. Spill and Emergency Procedures

  • Minor Spills: Clean up spills immediately using dry cleanup procedures to avoid generating dust.[10] Collect waste in a sealed container for disposal.

  • First Aid:

    • Inhalation: Move victim to fresh air. Seek immediate medical attention.[7][8]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive nucleophile. 2. Insufficient base strength. 3. Low reaction temperature. 4. Reagent degradation.1. Check the purity of the amine. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 3. Incrementally increase the reaction temperature by 10-20 °C. 4. Use freshly opened or purified reagents.
Formation of Mono-alkylated Product 1. Insufficient amine nucleophile. 2. Low reaction concentration.1. Ensure at least 2.2 equivalents of the amine are used. 2. Increase the reaction concentration to favor the bimolecular reaction for the second substitution.
Presence of Polymeric Byproducts 1. Stoichiometry is close to 1:1. 2. Reaction temperature is too high.1. Use a definitive excess of the amine nucleophile. 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Difficult Purification 1. Close polarity of product and starting material. 2. Presence of hard-to-remove salts.1. Optimize the chromatography solvent system using TLC. A gradient elution may be necessary. 2. Ensure a thorough aqueous work-up is performed to remove all inorganic salts before concentrating the crude product.

References

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine.
  • LookChem. (n.d.). CAS No.1210824-61-5 | this compound.
  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite.
  • The Royal Society of Chemistry. (n.d.). Support information.
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
  • Pharmaffiliates. (n.d.). 3,5-Bis(chloromethyl)pyridine.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

Sources

The Versatile Pyridine Scaffold: Synthesis of Pharmaceutical Intermediates from 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,5-Disubstituted Pyridine Moiety

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Among the myriad of functionalized pyridines, 3,5-bis(chloromethyl)pyridine hydrochloride stands out as a highly versatile and reactive bifunctional building block. The two chloromethyl groups at the 3 and 5 positions are excellent electrophilic sites, readily participating in nucleophilic substitution reactions.[2] This symmetrical arrangement allows for the facile and divergent synthesis of a wide array of more complex molecules, including macrocycles and compounds with "two-directional" diversity, which are of significant interest in the exploration of new chemical entities with therapeutic potential.[2]

This technical guide provides an in-depth exploration of the synthetic utility of this compound in the preparation of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present the data in a clear and accessible format for researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of a Bis-Piperidine Intermediate for Antihistaminic Drug Impurity Profiling

Context: A critical aspect of pharmaceutical development is the identification and synthesis of potential impurities that may arise during the manufacturing process of an Active Pharmaceutical Ingredient (API). Understanding the impurity profile is essential for ensuring the safety and efficacy of the final drug product. 3,5-Bis(chloromethyl)pyridine can be a precursor to an impurity found in the synthesis of the antihistaminic drug Rupatadine.[3] The synthesis of this impurity, 5'-[(Desloratadine)methyl] Rupatadine, is a prime example of a double nucleophilic substitution on the 3,5-bis(chloromethyl)pyridine core.

Causality of Experimental Design: The reaction involves the N-alkylation of two molecules of Desloratadine, a secondary amine, with one molecule of 3,5-bis(chloromethyl)pyridine. Desloratadine acts as the nucleophile, displacing the chloride leaving groups in a classic SN2 reaction.

  • Choice of Base: Potassium carbonate (K2CO3) is a moderately strong inorganic base, sufficient to deprotonate the piperidine nitrogen of Desloratadine, thereby increasing its nucleophilicity. Its insolubility in the organic solvent necessitates the use of a phase transfer catalyst.

  • Phase Transfer Catalysis: A phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is employed to facilitate the reaction between the organic-soluble reactants (Desloratadine and 3,5-bis(chloromethyl)pyridine) and the solid, inorganic base. The quaternary ammonium salt is soluble in both aqueous (or solid) and organic phases and can transport the carbonate anion into the organic phase to react.

  • Solvent System: Toluene is a common non-polar aprotic solvent for this type of alkylation reaction. It is relatively inert and has a suitable boiling point for conducting the reaction at elevated temperatures to increase the reaction rate.

Experimental Protocol: Synthesis of 5'-[(Desloratadine)methyl] Rupatadine

Materials:

  • This compound

  • Desloratadine

  • Potassium Carbonate (K2CO3), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl Acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer with heating capabilities

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a solution of Desloratadine (2.2 equivalents) in toluene (10 volumes), add finely powdered potassium carbonate (3.0 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 6-8 hours, or until TLC analysis (e.g., 10% Methanol in Dichloromethane) indicates the consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5'-[(Desloratadine)methyl] Rupatadine.

Quantitative Data Summary:

Reactant/ReagentMolar RatioRole
3,5-Bis(chloromethyl)pyridine HCl1.0Electrophile
Desloratadine2.2Nucleophile
Potassium Carbonate3.0Base
Tetrabutylammonium Bromide0.1Phase Transfer Catalyst
Toluene-Solvent

Expected Yield: ~70-80% (after purification)

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 3,5-Bis(chloromethyl)pyridine HCl F Reaction at 70-80 °C (6-8 hours) A->F B Desloratadine (2.2 eq) B->F C K2CO3 (Base) C->F D TBAB (PTC) D->F E Toluene (Solvent) E->F G Aqueous Work-up F->G H Column Chromatography G->H I 5'-[(Desloratadine)methyl] Rupatadine H->I G start 3,5-Bis(chloromethyl)pyridine HCl product 3,5-Bis(azidomethyl)pyridine start->product Nucleophilic Substitution reagent Sodium Azide (NaN3) DMF/Water reagent->product

Sources

Application Notes: 3,5-Bis(chloromethyl)pyridine Hydrochloride in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 3,5-Bis(chloromethyl)pyridine hydrochloride, a versatile bifunctional building block for the development of novel agrochemicals. We will detail its synthesis, core reactivity, and a specific application in the creation of potent antifungal agents. This document is intended for researchers and scientists in the fields of agrochemical synthesis, drug discovery, and organic chemistry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Pyridine Scaffold and the Utility of a Bifunctional Intermediate

The pyridine ring is a privileged scaffold in modern agrochemicals, forming the core of numerous successful fungicides, herbicides, and insecticides.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to the bioactivity of these compounds. This compound presents itself as a particularly valuable intermediate. Its two reactive chloromethyl groups, symmetrically positioned on the pyridine ring, allow for the synthesis of complex molecules through dual nucleophilic substitution reactions.[4] This bifunctionality opens avenues for creating molecules with unique three-dimensional structures, such as macrocycles, or for the introduction of two identical or different pharmacophores, potentially enhancing binding affinity to biological targets.

This guide will focus on a key application: the synthesis of novel bis-(imidazole/benzimidazole)-pyridine derivatives, which have demonstrated significant antifungal activity against plant pathogens.[5][6]

Synthesis of the Core Intermediate: this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding diol, 3,5-pyridinedimethanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts (HCl and SO₂ gas).[4]

Protocol 1: Synthesis from 3,5-Pyridinedimethanol

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 3,5-Pyridinedimethanol B Anhydrous Toluene A->B Dissolve D Add SOCl₂ dropwise to the diol solution at 0-5 °C B->D C Thionyl Chloride (SOCl₂) C->D E Stir at room temperature for 12-18 hours D->E F Monitor reaction by TLC E->F G Filter the precipitate F->G H Wash with cold toluene G->H I Dry under vacuum H->I J 3,5-Bis(chloromethyl)pyridine HCl (White solid) I->J G start 3,5-Bis(chloromethyl)pyridine product Bis-(imidazolyl/benzimidazolyl)methylpyridine start->product + 2 eq. Azole, Base, DMF azole Imidazole or Benzimidazole derivative azole->product

Sources

Application Notes and Protocols for the Reaction of 3,5-Bis(chloromethyl)pyridine Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Pyridine Building Block

3,5-Bis(chloromethyl)pyridine, often utilized as its more stable hydrochloride salt, is a symmetrically substituted pyridine derivative that has emerged as a crucial bifunctional building block in synthetic organic chemistry.[1] Its molecular structure, featuring two reactive chloromethyl groups at the 3 and 5 positions of the pyridine ring, makes it an excellent electrophile for a variety of nucleophilic substitution reactions.[1] This unique arrangement allows for the facile introduction of a wide array of functional groups, paving the way for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and novel materials.[1] The symmetrical nature of the molecule is particularly advantageous in the construction of macrocycles and polymers through double substitution reactions.[1]

The reactivity of the chloromethyl groups is enhanced by the electron-withdrawing nature of the pyridine ring, making them susceptible to displacement by a diverse range of nucleophiles.[1] This guide provides an in-depth exploration of the reactions of 3,5-bis(chloromethyl)pyridine hydrochloride with common nucleophiles, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Reactivity: Nucleophilic Substitution Pathways

The primary mode of reaction for 3,5-bis(chloromethyl)pyridine is the nucleophilic displacement of the chloride ions. These reactions predominantly follow an SN2 mechanism, where the nucleophile attacks the electrophilic benzylic carbon, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[1]

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with 3,5-bis(chloromethyl)pyridine.

Reactions with Amine Nucleophiles: Synthesis of Diamino-Substituted Pyridines

The reaction with primary and secondary amines is a fundamental method for introducing nitrogen-containing functionalities. These reactions typically require a base to neutralize the hydrochloric acid generated, driving the reaction to completion.[1]

Protocol 1: General Procedure for Diamination
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add the amine nucleophile (2.2-2.5 eq) to the solution. Subsequently, add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5-3.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diamination_Workflow sub 3,5-Bis(chloromethyl)pyridine HCl + Amine Nucleophile reagents Solvent (DMF/Acetonitrile) + Base (K₂CO₃/Et₃N) sub->reagents 1. Dissolve & Add reaction Stir at RT or 50-80 °C (Monitor by TLC) reagents->reaction 2. React workup Quench with Water Extract with Organic Solvent reaction->workup 3. Work-up purification Column Chromatography workup->purification 4. Purify product 3,5-Bis(aminomethyl)pyridine Derivative purification->product

Caption: Experimental workflow for the diamination of this compound.

Reactions with Oxygen Nucleophiles: Formation of Bis-Ethers and Bis-Esters

Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, react to yield bis-ether derivatives. Carboxylic acids can also be used as nucleophiles to form bis-esters.

Protocol 2: Synthesis of Bis-Ethers via Williamson Ether Synthesis
  • Alkoxide Formation: In a separate flask, prepare the alkoxide by reacting the desired alcohol (2.2 eq) with a strong base like sodium hydride (NaH) (2.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF at 0 °C.

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Nucleophile: Slowly add the freshly prepared alkoxide solution to the solution of the pyridine derivative at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Reactions with Sulfur Nucleophiles: Accessing Thioethers and Thioesters

Thiols are excellent nucleophiles and readily react with 3,5-bis(chloromethyl)pyridine to form stable thioethers. The use of a base is necessary to deprotonate the thiol to the more reactive thiolate.

Protocol 3: Synthesis of Bis-Thioethers
  • Reaction Setup: Dissolve this compound (1.0 eq) and the thiol (2.2 eq) in a polar aprotic solvent like DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.5 eq), to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

Phase-Transfer Catalysis: A Green Chemistry Approach

For reactions involving nucleophiles that are soluble in an aqueous phase (e.g., salts of phenols, thiols, or carboxylic acids), phase-transfer catalysis (PTC) offers a highly efficient and environmentally friendly alternative.[2] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[2]

PTC_Mechanism Phase-Transfer Catalysis Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase substrate 3,5-Bis(chloromethyl)pyridine (R-Cl) product 3,5-Bis(nucleomethyl)pyridine (R-Nu) substrate->product catalyst_return [Q⁺ Cl⁻] catalyst_org [Q⁺ Nu⁻] (Ion Pair) catalyst_org->substrate Reaction catalyst_org->catalyst_return Forms catalyst_aq [Q⁺ Cl⁻] catalyst_return->catalyst_aq Returns to Aqueous Phase nucleophile Na⁺ Nu⁻ nucleophile->catalyst_aq Ion Exchange catalyst_aq->catalyst_org Phase Transfer

Caption: Mechanism of phase-transfer catalysis for nucleophilic substitution.

Protocol 4: General PTC Procedure
  • Reaction Setup: In a flask, combine this compound (1.0 eq) dissolved in an inert organic solvent (e.g., toluene or dichloromethane), the nucleophilic salt (e.g., sodium phenoxide, 2.5 eq) dissolved in water, and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Reaction Conditions: Stir the biphasic mixture vigorously at a suitable temperature (e.g., 50-100 °C) until the reaction is complete.

  • Work-up: Separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by recrystallization or column chromatography.

Summary of Reaction Conditions and Yields

NucleophileReagents/ConditionsProduct TypeTypical Yield (%)
Primary/Secondary AmineK₂CO₃ or Et₃N in DMF, RT to 80 °CBis-amine70-95
Alcohol (as alkoxide)NaH in THF/DMF, 0 °C to RTBis-ether60-85
Phenol (as phenoxide)K₂CO₃ in Acetone/DMF, refluxBis-arylether75-90
ThiolK₂CO₃ or NaOH in DMF, RTBis-thioether80-98
Sodium AzideNaN₃ in DMF/water, 80 °CBis-azide>90
Potassium CyanideKCN, 18-crown-6, CH₃CN, refluxBis-nitrile65-80

Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of disubstituted pyridine derivatives. Its reactivity towards various nucleophiles via SN2 displacement allows for the controlled and efficient introduction of diverse functionalities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound, enabling the development of novel molecules with potential applications in medicinal chemistry and materials science. The adoption of techniques like phase-transfer catalysis can further enhance the synthetic utility of this reagent in a more sustainable manner.

References

  • Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • ACS Publications. Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes | Organometallics.
  • Phase Transfer Catalysis Communications. Industrial Phase-Transfer Catalysis.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine.
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Taylor & Francis Online. Novel Set of Highly Substituted Bis-Pyridines: Synthesis, Molecular Docking and Drug-Resistant Antibacterial Profile.
  • PTC Communications, Inc. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
  • YouTube. nucleophilic aromatic substitutions.
  • ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.

Sources

Application Notes and Protocols for Reactions Involving 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Bifunctional Building Block

3,5-Bis(chloromethyl)pyridine hydrochloride is a bifunctional electrophilic reagent of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its symmetrically substituted pyridine core, flanked by two reactive chloromethyl groups, makes it an ideal building block for the synthesis of a diverse array of complex molecules.[1] The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ions are displaced by a wide range of nucleophiles.[1] This allows for the facile introduction of various functionalities, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[1]

The hydrochloride salt form enhances the stability of the compound but necessitates the use of a base in most reactions to neutralize the acid and facilitate the nucleophilic attack. The bifunctionality of 3,5-bis(chloromethyl)pyridine is particularly valuable in the construction of macrocycles and polymers.[1][2][3] This application note provides detailed experimental protocols for common reactions involving this compound, along with insights into experimental design and safety considerations.

Safety and Handling: A Prerequisite for Successful Experimentation

Before commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions for handling this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves.[5]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[5]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[4][6]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as oxidizing agents.[6][7]

  • In case of spills, use dry clean-up procedures to avoid generating dust.[4][6]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Bis-N-Alkylation with Primary and Secondary Amines

The reaction of 3,5-bis(chloromethyl)pyridine with amines is a fundamental method for introducing nitrogen-containing moieties, leading to the formation of novel diamino-substituted pyridines. These products can serve as ligands for metal complexes or as precursors for more complex molecular architectures.

Scientific Rationale: The reaction proceeds via a dual SN2 mechanism. A base is required to neutralize the hydrochloride salt and the HCl generated during the reaction. The choice of base and solvent is crucial to ensure good solubility of the reactants and to modulate the reactivity. Aprotic polar solvents like DMF or acetonitrile are generally preferred.

N_Alkylation_Workflow reagent 3,5-Bis(chloromethyl)pyridine hydrochloride setup Combine reactants under inert atmosphere reagent->setup amine Primary or Secondary Amine (2.2 eq) amine->setup base Base (e.g., K2CO3) (2.5 eq) base->setup solvent Anhydrous Solvent (e.g., DMF) solvent->setup reaction Heat at 60-80 °C (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Bis-N-alkylated Pyridine Derivative purification->product

Caption: Workflow for the bis-N-alkylation of 3,5-bis(chloromethyl)pyridine.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and the desired primary or secondary amine (2.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the starting pyridine derivative.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bis-N-alkylated pyridine derivative.[8][9]

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF7085-95
PiperidineK₂CO₃Acetonitrile8080-90
AnilineEt₃NDioxane10060-75[10]
Protocol 2: Bis-S-Alkylation with Thiols

The introduction of sulfur-containing functionalities can be readily achieved through the reaction of 3,5-bis(chloromethyl)pyridine with thiols. Thiolates are excellent nucleophiles, and these reactions typically proceed with high efficiency.

Scientific Rationale: Similar to N-alkylation, this reaction follows an SN2 pathway. A base is used to deprotonate the thiol to the more nucleophilic thiolate. The choice of a non-nucleophilic base is important to avoid competing reactions. Sodium hydride (NaH) or a strong inorganic base like sodium hydroxide (NaOH) are commonly employed.

S_Alkylation_Workflow reagent 3,5-Bis(chloromethyl)pyridine hydrochloride setup Combine reactants under inert atmosphere reagent->setup thiol Thiol (2.2 eq) thiol->setup base Base (e.g., NaH) (2.5 eq) base->setup solvent Anhydrous Solvent (e.g., THF) solvent->setup reaction Stir at RT (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Bis-S-alkylated Pyridine Derivative purification->product

Caption: Workflow for the bis-S-alkylation of 3,5-bis(chloromethyl)pyridine.

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the desired thiol (2.2 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Nucleophile (Thiol)BaseSolventTemperature (°C)Typical Yield (%)
ThiophenolNaHTHFRoom Temp>90
EthanethiolNaOHEthanolRoom Temp85-95
Protocol 3: Macrocyclization Reactions

The bifunctional nature of 3,5-bis(chloromethyl)pyridine makes it an excellent precursor for the synthesis of macrocycles, which are of great interest in drug discovery and host-guest chemistry.[2][3] This protocol describes a general procedure for a [1+1] macrocyclization with a dithiol.

Scientific Rationale: High-dilution conditions are crucial for macrocyclization to favor the intramolecular reaction over intermolecular polymerization. The slow addition of the reactants to a large volume of solvent minimizes the instantaneous concentration of the reacting species.

Macrocyclization_Workflow reagents 3,5-Bis(chloromethyl)pyridine hydrochloride (1.0 eq) & Dithiol (1.0 eq) addition Slow addition of reagents (Syringe pump) reagents->addition base_solvent Base (e.g., Cs2CO3) in large volume of solvent (e.g., DMF) base_solvent->addition reaction Heat at 60-80 °C (Monitor by LC-MS) addition->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pyridinophane Macrocycle purification->product

Caption: Workflow for macrocyclization using 3,5-bis(chloromethyl)pyridine.

Step-by-Step Protocol:

  • Set up a three-neck round-bottom flask containing a large volume of anhydrous DMF and cesium carbonate (Cs₂CO₃, 3.0 eq) under an inert atmosphere. Heat the mixture to 70 °C.

  • Prepare a solution of this compound (1.0 eq) and a suitable dithiol (e.g., 1,3-propanedithiol, 1.0 eq) in a smaller volume of anhydrous DMF.

  • Using a syringe pump, add the solution of the reactants to the heated DMF/Cs₂CO₃ suspension over a period of 8-12 hours.

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2-4 hours.

  • Monitor the formation of the macrocycle by LC-MS.

  • Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired macrocycle.[11]

Product Purification and Characterization

Purification of the reaction products is typically achieved by column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of the product. Characterization of the final compounds should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of pyridine-containing molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore its reactivity and harness its potential in their synthetic endeavors. Adherence to strict safety protocols is paramount for the successful and safe execution of these reactions.

References

  • SAFETY D
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google P
  • Macrocycles: MCR synthesis and applications in drug discovery - PMC - NIH. [Link]
  • Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. [Link]
  • CN105085377A - Synthetic method of 3-(chloromethyl)
  • Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin met
  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ACS Public
  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC - NIH. [Link]
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. [Link]
  • Impurity Occurrence and Removal in Crystalline Products
  • Pyridine Mediated Transition-Metal-Free Direct Alkylation of Anilines Using Alcohols via Borrowing Hydrogen Conditions - ResearchG
  • 3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322 - PubChem. [Link]
  • Rh(I)
  • Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | P
  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google P
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P
  • EP0759905A1 - Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation - Google P
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

The Synthetic Versatility of 3,5-Bis(chloromethyl)pyridine: A Guide to Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of heterocyclic chemistry, 3,5-Bis(chloromethyl)pyridine stands out as a highly versatile and valuable building block. Its symmetrically substituted pyridine core, flanked by two reactive chloromethyl groups, offers a unique platform for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the benzylic-type carbons, making them prime targets for nucleophilic substitution reactions.[1] This bifunctionality is the key to its utility, enabling its use in the construction of macrocycles, polymers, and novel ligands for coordination chemistry, as well as its role as a precursor in the development of pharmaceuticals and agrochemicals.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from 3,5-Bis(chloromethyl)pyridine, complete with detailed protocols, mechanistic insights, and practical considerations.

Core Reactivity: The Nucleophilic Substitution Pathway

The primary mode of reactivity for 3,5-Bis(chloromethyl)pyridine is the SN2 (Substitution Nucleophilic Bimolecular) reaction at the chloromethyl groups.[1] In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride leaving group. The symmetrical nature of the starting material allows for either mono- or di-substitution, depending on the stoichiometry of the nucleophile and the reaction conditions.

Caption: Generalized SN2 reaction at one chloromethyl group.

Synthesis of 3,5-Bis(chloromethyl)pyridine: Precursor Preparation

Before delving into the synthesis of its derivatives, it is pertinent to understand the preparation of 3,5-Bis(chloromethyl)pyridine itself. Two primary synthetic routes are commonly employed:

  • Chlorination of 3,5-Lutidine: This method involves the radical chlorination of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine) using reagents like N-chlorosuccinimide (NCS) or elemental chlorine under radical-initiating conditions.[1]

  • Chlorination of 3,5-Bis(hydroxymethyl)pyridine: A high-yielding and often preferred method is the reaction of 3,5-Bis(hydroxymethyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂).[1][2] This reaction typically proceeds with high purity and is adaptable for laboratory-scale synthesis.

A detailed protocol for the synthesis of 3-chloromethylpyridine hydrochloride from 3-pyridyl carbinol using thionyl chloride has been reported, which can be adapted for the di-substituted analogue.[2] The procedure involves the slow addition of the pyridyl carbinol solution to a solution of thionyl chloride in an inert solvent like toluene, maintaining a controlled temperature.[2]

Application Protocols: Synthesis of Key Derivatives

The true utility of 3,5-Bis(chloromethyl)pyridine is realized in its reactions with a wide range of nucleophiles. Below are detailed protocols for the synthesis of representative derivatives.

Synthesis of Diamine Derivatives

The reaction with amines is a cornerstone of the derivatization of 3,5-Bis(chloromethyl)pyridine, leading to the formation of diamines which are valuable ligands in coordination chemistry and building blocks for polyamides.

Protocol: Synthesis of 3,5-Bis(aminomethyl)pyridine

This protocol is based on the Gabriel synthesis, a reliable method for the preparation of primary amines from alkyl halides, which minimizes over-alkylation.

Step 1: Synthesis of the Phthalimide Adduct

  • Materials: 3,5-Bis(chloromethyl)pyridine, potassium phthalimide, N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Bis(chloromethyl)pyridine (1.0 eq) in anhydrous DMF.

    • Add potassium phthalimide (2.2 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried to yield the bis(phthalimidomethyl)pyridine derivative.

Step 2: Hydrazinolysis to the Diamine

  • Materials: Bis(phthalimidomethyl)pyridine derivative from Step 1, hydrazine hydrate, ethanol.

  • Procedure:

    • Suspend the bis(phthalimidomethyl)pyridine derivative (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2.5 eq) to the suspension.

    • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate.

    • Evaporate the filtrate to dryness to obtain 3,5-Bis(aminomethyl)pyridine dihydrochloride.[3] The free diamine can be obtained by neutralization with a suitable base.

Diamine_Synthesis Start 3,5-Bis(chloromethyl)pyridine Step1 Reaction with Potassium Phthalimide in DMF Start->Step1 Intermediate Bis(phthalimidomethyl)pyridine Step1->Intermediate Step2 Hydrazinolysis with Hydrazine Hydrate in Ethanol Intermediate->Step2 Product 3,5-Bis(aminomethyl)pyridine Step2->Product

Caption: Workflow for the synthesis of 3,5-Bis(aminomethyl)pyridine.

DerivativeNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Bis(phthalimidomethyl)pyridinePotassium PhthalimideDMF80-1004-6~85-95Analogous to Gabriel Synthesis
3,5-Bis(aminomethyl)pyridineHydrazine HydrateEthanolReflux2-4~80-90[3]
Synthesis of Dithiol and Thioether Derivatives

Sulfur nucleophiles react readily with 3,5-Bis(chloromethyl)pyridine to form thioethers and dithiols, which are useful in the synthesis of sulfur-containing macrocycles and as ligands for heavy metals.

Protocol: Synthesis of 3,5-Bis(mercaptomethyl)pyridine via Thiourea

This two-step protocol provides a convenient route to the dithiol, avoiding the direct use of odorous and easily oxidized thiols.

Step 1: Formation of the Bis(isothiouronium) Salt

  • Materials: 3,5-Bis(chloromethyl)pyridine, thiourea, ethanol.

  • Procedure:

    • Dissolve 3,5-Bis(chloromethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.

    • Add thiourea (2.2 eq) to the solution.

    • Reflux the mixture for 2-3 hours. A white precipitate of the bis(isothiouronium) salt will form.

    • Cool the mixture and collect the precipitate by filtration. Wash with cold ethanol and dry.

Step 2: Hydrolysis to the Dithiol

  • Materials: Bis(isothiouronium) salt from Step 1, sodium hydroxide, water.

  • Procedure:

    • Dissolve the bis(isothiouronium) salt (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10%).

    • Reflux the mixture for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

    • Cool the solution and acidify carefully with a dilute acid (e.g., HCl) to precipitate the dithiol.

    • Collect the product by filtration, wash with water, and dry under vacuum.

DerivativeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Bis(isothiouronium) SaltThioureaEthanolReflux2-3>90General protocol
3,5-Bis(mercaptomethyl)pyridineSodium HydroxideWaterReflux1-2~70-80General protocol
Synthesis of Macrocycles: Pyridinophanes

The bifunctional nature of 3,5-Bis(chloromethyl)pyridine makes it an ideal precursor for the synthesis of macrocyclic compounds, such as pyridinophanes, through reaction with a complementary bifunctional nucleophile.

Protocol: Synthesis of a Dithia-pyridinophane

This protocol describes a [1+1] macrocyclization reaction with a dithiol. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

  • Materials: 3,5-Bis(chloromethyl)pyridine, 1,n-alkanedithiol (e.g., 1,3-propanedithiol), a base (e.g., cesium carbonate), and a suitable solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Set up a high-dilution apparatus. This typically involves the slow, simultaneous addition of solutions of the two reactants from separate addition funnels into a larger flask containing the bulk of the solvent and the base.

    • Prepare a solution of 3,5-Bis(chloromethyl)pyridine (1.0 eq) in the chosen solvent.

    • Prepare a separate solution of the 1,n-alkanedithiol (1.0 eq) in the same solvent.

    • In the main reaction flask, suspend the base (e.g., cesium carbonate, 2.5 eq) in a large volume of the solvent and heat to a moderate temperature (e.g., 60-80 °C).

    • Slowly and simultaneously add the two reactant solutions to the stirred suspension of the base over a period of several hours (e.g., 8-12 hours).

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional period (e.g., 12-24 hours).

    • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography to isolate the desired macrocycle.

Macrocycle_Synthesis cluster_reactants Reactants in Separate Funnels Reactant1 3,5-Bis(chloromethyl)pyridine in Solvent ReactionVessel Reaction Vessel (Solvent + Base) High Dilution Reactant1->ReactionVessel Slow Addition Reactant2 Dithiol in Solvent Reactant2->ReactionVessel Slow Addition Workup Work-up (Filtration, Evaporation) ReactionVessel->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pyridinophane Macrocycle Purification->Product

Sources

Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride: A Detailed Laboratory-Scale Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Bis(chloromethyl)pyridine and its hydrochloride salt are pivotal bifunctional building blocks in medicinal chemistry and materials science. The symmetrical arrangement of the two reactive chloromethyl groups on the pyridine ring allows for their versatile use in the synthesis of a wide array of more complex molecules, including macrocycles and polymers.[1] The chloromethyl moieties serve as excellent electrophilic sites, readily undergoing nucleophilic substitution reactions, which enables the facile introduction of diverse functional groups.[1] This application note provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 3,5-bis(chloromethyl)pyridine hydrochloride from 3,5-bis(hydroxymethyl)pyridine using thionyl chloride. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on procedural robustness, safety, and mechanistic understanding.

Scientific Integrity & Logic: The Chemistry Behind the Protocol

The conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂) is a cornerstone of organic synthesis.[2] The selection of this reagent is predicated on its high efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous.[2]

The reaction proceeds through a well-understood nucleophilic substitution mechanism. The initial step involves the attack of the alcoholic oxygen on the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.[3][4] For primary alcohols, such as 3,5-bis(hydroxymethyl)pyridine, the subsequent conversion to the alkyl chloride predominantly follows an SN2 pathway.[3][5] In this concerted mechanism, a chloride ion attacks the carbon atom bearing the chlorosulfite group from the backside, leading to the displacement of the leaving group and an inversion of configuration at the stereocenter, though this is not relevant for the achiral starting material in this protocol.

The use of a base, such as pyridine, can be employed to neutralize the HCl generated during the reaction.[6][7] This prevents potential acid-catalyzed side reactions and ensures that the chloride ion is available as an external nucleophile to facilitate the SN2 reaction.[3] However, in the case of synthesizing a pyridine derivative, the pyridine nitrogen of the starting material and product can itself be protonated by the generated HCl, leading to the formation of the hydrochloride salt. The protocol detailed below utilizes an inert solvent and relies on the precipitation of the hydrochloride salt to drive the reaction to completion and simplify purification.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Product Isolation cluster_final Final Product A 3,5-Bis(hydroxymethyl)pyridine in Toluene C Reaction Mixture (Controlled Temperature) A->C Slow Addition B Thionyl Chloride in Toluene B->C D Precipitation of Hydrochloride Salt C->D Stirring & Cooling E Filtration D->E F Washing with Toluene E->F G 3,5-Bis(chloromethyl)pyridine Hydrochloride (Solid) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of chloromethylpyridine hydrochlorides.[8]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3,5-Bis(hydroxymethyl)pyridine≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially AvailableUse fresh, as it is moisture sensitive.
TolueneAnhydrousCommercially Available
Round-bottom flask-Standard GlasswareEquipped with a magnetic stirrer.
Addition funnel-Standard Glassware
Condenser-Standard GlasswareFitted with a drying tube.
Magnetic stirrer/hotplate-Standard Laboratory Equipment
Water bath-Standard Laboratory EquipmentFor temperature control.
Buchner funnel and flask-Standard GlasswareFor filtration.
Vacuum source-Standard Laboratory Equipment
Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [9][10][11][12] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • The reaction generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction setup is equipped with a gas trap or is performed in a fume hood.

  • Avoid contact of all chemicals with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.[5][9]

Step-by-Step Procedure
  • Preparation of the Starting Material Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.9 g (0.1 mol) of 3,5-bis(hydroxymethyl)pyridine in 100 mL of anhydrous toluene.

    • Fit the flask with an addition funnel and a condenser topped with a calcium chloride drying tube.

  • Preparation of the Thionyl Chloride Solution:

    • In the addition funnel, prepare a solution of 26.2 g (15.6 mL, 0.22 mol) of thionyl chloride in 40 mL of anhydrous toluene.

  • Reaction:

    • Place the reaction flask in a water bath to maintain the temperature between 25-35°C.[8]

    • Begin stirring the 3,5-bis(hydroxymethyl)pyridine solution.

    • Slowly add the thionyl chloride solution dropwise from the addition funnel to the reaction flask over a period of 1-2 hours. A white precipitate of the hydrochloride salt will begin to form.

    • CAUTION: The reaction is exothermic. Monitor the temperature closely and adjust the addition rate to keep it within the specified range.

  • Reaction Completion and Product Isolation:

    • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of 20 mL of cold toluene to remove any unreacted starting materials and soluble impurities.

  • Drying:

    • Dry the collected white solid under vacuum at 40-50°C to a constant weight.

Expected Yield and Characterization
  • Yield: The expected yield of this compound is typically high, in the range of 90-98%.

  • Appearance: A white to off-white crystalline solid.

  • Characterization (Predicted):

    • ¹H NMR (DMSO-d₆): δ ~8.8 (s, 2H, pyridine H2, H6), ~8.3 (s, 1H, pyridine H4), ~4.9 (s, 4H, CH₂Cl). The hydrochloride salt may cause slight shifts in the pyridine proton signals.

    • ¹³C NMR (DMSO-d₆): δ ~148 (pyridine C2, C6), ~142 (pyridine C4), ~135 (pyridine C3, C5), ~45 (CH₂Cl).

Data Summary

ParameterValue
Starting Material3,5-Bis(hydroxymethyl)pyridine
ReagentThionyl Chloride (SOCl₂)
SolventAnhydrous Toluene
Molar Ratio (Starting Material:SOCl₂)1 : 2.2
Reaction Temperature25-35°C
Reaction Time3-5 hours
ProductThis compound
Expected Yield90-98%
Purification MethodPrecipitation and Filtration

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure slow addition of thionyl chloride and allow for sufficient reaction time.
Moisture in reagents/glasswareUse anhydrous solvent and dry glassware. Thionyl chloride is highly sensitive to moisture.
Dark-colored productSide reactions due to high temperatureMaintain the reaction temperature below 35°C.
Product is oily or stickyIncomplete drying or impuritiesEnsure the product is thoroughly washed with cold toluene and dried under vacuum to a constant weight.

Conclusion

The synthesis of this compound via the chlorination of 3,5-bis(hydroxymethyl)pyridine with thionyl chloride is a robust and high-yielding laboratory-scale procedure. Careful control of the reaction temperature and the use of anhydrous conditions are critical for achieving a high yield of a pure product. The protocol outlined in this application note provides a reliable method for the preparation of this important synthetic intermediate, with a strong emphasis on safety and mechanistic understanding to empower researchers in their synthetic endeavors.

References

  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). Reaction Library.
  • Chapter 6: Chlorination Using Thionyl Chloride. (2022). In Sustainable Halogenation and Dehalogenation (pp. 106-129). Royal Society of Chemistry.
  • Why is Pyridine used in the manufacture of haloalkanes by thionyl chloride? (2017). Quora.
  • Reaction of alcohols with thionyl chloride. (2018). YouTube.
  • Caron, S., & Hawkins, J. M. (2007). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. The Journal of organic chemistry, 72(25), 9832–9835.
  • US Patent 5,942,625. (1999). Preparation of chloromethylpyridine hydrochlorides.
  • EP Patent 0759905A1. (1997). Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation.
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium.
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (n.d.). Chemistry Steps.

Sources

Application Notes & Protocols: One-Pot Synthesis of Pyridinophane Macrocycles Utilizing 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of a Bifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the design of complex molecular architectures is paramount for achieving novel functions and therapeutic activities. 3,5-Bis(chloromethyl)pyridine hydrochloride stands out as a highly valuable and versatile bifunctional building block. Its symmetrically positioned and reactive chloromethyl groups on an electron-deficient pyridine ring provide two electrophilic sites, making it an ideal precursor for constructing macrocycles, polymers, and intricate ligand systems.[1] The primary reactivity of these chloromethyl groups proceeds via nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities through the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[1]

This application note provides a detailed protocol for a one-pot synthesis of a pyridinophane macrocycle, a class of compounds with significant applications as host molecules and ligands for metal ions.[1] By leveraging the principles of high-dilution, this protocol demonstrates an efficient method to favor intramolecular cyclization, thereby minimizing competing intermolecular polymerization. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Part 1: Mechanistic Rationale and Core Concepts

The Nucleophilic Substitution Pathway

The foundational chemistry governing the utility of 3,5-bis(chloromethyl)pyridine is the bimolecular nucleophilic substitution (SN2) reaction. The carbon atoms of the chloromethyl groups are highly electrophilic, readily attacked by a diverse range of nucleophiles, leading to the displacement of the chloride leaving group.[1] While nucleophilic aromatic substitution on the pyridine ring itself is challenging and often requires harsh conditions or specific activation, the benzylic-like reactivity of the chloromethyl groups provides a predictable and efficient pathway for functionalization.[2][3][4]

In the context of a one-pot macrocyclization, a key substrate is a dinucleophile (e.g., a diamine, diol, or dithiol). The reaction proceeds in two conceptual steps, which occur concurrently in the reaction vessel:

  • First Substitution: One nucleophilic site of the dinucleophile attacks a chloromethyl group on the pyridine scaffold, forming a linear intermediate.

  • Intramolecular Cyclization: The second nucleophilic site of the now-tethered chain attacks the remaining chloromethyl group on the same molecule, closing the ring to form the macrocycle.

The critical challenge in this one-pot synthesis is to promote the second step (intramolecular) over a competing intermolecular reaction, where the linear intermediate reacts with another molecule of 3,5-bis(chloromethyl)pyridine or another intermediate, leading to oligomers and polymers. This is effectively controlled through the principle of high dilution.

A 3,5-Bis(chloromethyl)pyridine (Bifunctional Electrophile) C Linear Intermediate A->C First Nucleophilic Substitution (SN2) B Dinucleophile (e.g., HS-R-SH) B->C First Nucleophilic Substitution (SN2) D Pyridinophane Macrocycle (Intramolecular Product) C->D Second Substitution (Intramolecular Cyclization) Favored by High Dilution E Oligomers/Polymers (Intermolecular Side-Products) C->E Second Substitution (Intermolecular Reaction) Favored by High Concentration A 1. Setup Oven-dried 3-neck flask Add Cs₂CO₃ and CH₃CN Purge with N₂ B 2. Prepare Solutions Solution A: Pyridine derivative in CH₃CN Solution B: Dithiol in CH₃CN A->B C 3. High Dilution Addition Load solutions into syringe pumps Add slowly over 8-10 hours B->C D 4. Reaction Stir overnight at room temp. C->D E 5. Work-up Filter solids Concentrate solvent Liquid-liquid extraction D->E F 6. Purification Silica gel column chromatography E->F G 7. Characterization NMR, MS, etc. Pure Product F->G

Sources

Application Notes & Protocols: The Synthetic Utility of 3,5-Bis(chloromethyl)pyridine Hydrochloride in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Bis(chloromethyl)pyridine hydrochloride is a pivotal bifunctional electrophile in modern organic synthesis. Its rigid pyridine core and two highly reactive chloromethyl groups make it an exceptional building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its reactivity and application in synthesizing a diverse range of heterocyclic compounds, from macrocyclic pyridinophanes to complex fused-ring systems. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, practical execution, and safety considerations.

Introduction: A Versatile Bifunctional Building Block

3,5-Bis(chloromethyl)pyridine is a crystalline solid, typically handled as its hydrochloride salt to improve stability and modulate the reactivity of the pyridine nitrogen. The molecule's utility stems from the two benzylic-like chloride leaving groups, which are highly susceptible to nucleophilic displacement. This dual reactivity allows it to act as a linchpin, connecting two nucleophilic sites either on the same molecule (intramolecular) or on different molecules (intermolecular).

The primary mode of reactivity involves the displacement of the chloride ions by a wide array of nucleophiles in classic SN2 reactions.[1] This bifunctionality is instrumental in the synthesis of macrocycles, polymers, and complex drug scaffolds.[1]

Table 1: Physicochemical Properties of 3,5-Bis(chloromethyl)pyridine

Property Value
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol [2]
Canonical SMILES C1=C(C=NC=C1CCl)CCl
InChI Key InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2

| Appearance | White to yellow powder (as hydrochloride salt)[3] |

The synthesis of this reagent is commonly achieved via the chlorination of 3,5-bis(hydroxymethyl)pyridine using a chlorinating agent such as thionyl chloride (SOCl₂), a method reported to produce high yields and purity.[1]

Core Reactivity: The SN2 Displacement Mechanism

The synthetic utility of this compound is predicated on the high electrophilicity of the methylene carbons bonded to chlorine. Nucleophiles readily attack these centers, displacing the chloride anions in a concerted SN2 fashion. The presence of the electron-withdrawing pyridine ring enhances the electrophilicity of these sites.

When reacted with a dinucleophile (e.g., a diamine, dithiol, or diol), the reagent can undergo a double substitution to form a new heterocyclic ring, bridging the 3 and 5 positions of the pyridine core. This is the foundation for creating pyridinophanes.

sn2_mechanism cluster_reagent cluster_nucleophile cluster_product reagent 3,5-Bis(chloromethyl)pyridine intermediate Mono-substituted Intermediate reagent->intermediate First Sₙ2 Attack nucleophile Nu-X-Nu (Dinucleophile) product Cyclized Product (Pyridinophane) intermediate->product Second Sₙ2 Attack (Intramolecular)

Figure 1: General reaction pathway for pyridinophane synthesis.

Application Note I: Synthesis of Pyridinophanes via Macrocyclization

Pyridinophanes are a class of macrocycles containing a pyridine ring bridged by an aliphatic or aromatic chain. They are of significant interest in supramolecular chemistry, catalysis, and materials science. The reaction of 3,5-bis(chloromethyl)pyridine with difunctional nucleophiles under high-dilution conditions is a cornerstone strategy for their synthesis.

Causality Behind the Protocol:

  • High Dilution: The key to favoring intramolecular cyclization over intermolecular polymerization is to maintain a very low concentration of the reactants. This ensures that the two reactive ends of a single chain are more likely to find each other than to react with another molecule.

  • Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is crucial. It serves two purposes: to neutralize the hydrochloride salt of the starting material and to deprotonate the nucleophile, thereby increasing its nucleophilicity.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic species and effectively solvate the cation of the base, enhancing the reactivity of the nucleophilic anion.[1]

Protocol: Synthesis of a Dithian,npyridinophane

This protocol describes a representative synthesis using a dithiol as the dinucleophile.

Workflow Diagram

protocol_workflow prep_node prep_node reac_node reac_node work_node work_node pur_node pur_node setup 1. Setup High-Dilution Apparatus (Syringe pumps, large volume flask) sol_A 2. Prepare Solution A: 3,5-Bis(chloromethyl)pyridine HCl + Base in DMF setup->sol_A sol_B 3. Prepare Solution B: 1,n-Alkanedithiol in DMF setup->sol_B addition 4. Slow, Synchronous Addition of Solutions A & B to refluxing DMF (over 8-12 hours) sol_A->addition sol_B->addition reaction 5. Stir Reaction Mixture at elevated temp (e.g., 80°C) for 12-24 hours addition->reaction workup 6. Workup: - Cool to RT - Filter solids - Remove DMF in vacuo - Extract with organic solvent reaction->workup purify 7. Purification: Column Chromatography (Silica gel) workup->purify characterize 8. Characterization: NMR, MS, IR purify->characterize

Figure 2: Experimental workflow for high-dilution macrocyclization.

Step-by-Step Methodology:

  • Apparatus Setup: To a 3-neck round-bottom flask (e.g., 2 L) equipped with a reflux condenser, a mechanical stirrer, and two inlet ports, add 1 L of anhydrous DMF. Heat the solvent to 80°C.

  • Prepare Reactant Solutions:

    • Solution A: In a separate flask, dissolve 1 equivalent of this compound and 2.5 equivalents of powdered anhydrous K₂CO₃ in 250 mL of anhydrous DMF.

    • Solution B: In another flask, dissolve 1 equivalent of the desired α,ω-dithiol (e.g., 1,5-pentanedithiol) in 250 mL of anhydrous DMF.

  • High-Dilution Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously to the stirred, heated DMF in the reaction flask over a period of 10 hours.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 12 hours to ensure complete cyclization.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of DMF.

    • Remove the DMF from the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (CH₂Cl₂) and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired pyridinophane.

Table 2: Representative Nucleophiles for Macrocyclization

Dinucleophile Base Typical Solvent Resulting Macrocycle Class
1,n-Alkanedithiol Cs₂CO₃ DMF Dithia-pyridinophane
1,n-Alkanediamine K₂CO₃ Acetonitrile Diaza-pyridinophane
Catechol NaH THF/DMF Dioxa-pyridinophane

| Malonate Esters | NaH | THF | Carbon-bridged Pyridinophane |

Application Note II: Synthesis of Fused and Bridged Heterocyclic Systems

The reagent is also highly effective for constructing more rigid, fused heterocyclic systems. By reacting it with a molecule containing two nucleophilic centers in a specific steric arrangement, two new rings can be formed, creating a complex polycyclic structure. This approach is valuable in medicinal chemistry for creating novel scaffolds. For instance, reacting the bis-electrophile with a binucleophile like 2-aminothiophenol can lead to the formation of bridged tetracyclic systems.

Protocol: Synthesis of a Dihydrodipyridothiazine Derivative

This protocol outlines a potential one-pot reaction to form a fused system.

Mechanistic Diagram

fused_ring_synthesis start 3,5-Bis(chloromethyl)pyridine + 2 equivalents of 2-Aminothiophenol intermediate Bis-substituted Intermediate (Uncyclized) start->intermediate Double Sₙ2 (Base, DMF) product Double Intramolecular Cyclization Product (Fused Tetracycle) intermediate->product Heat or Acid Catalyst

Figure 3: Reaction scheme for the synthesis of fused heterocyclic systems.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-aminothiophenol (2.2 equivalents) in anhydrous DMF, add a suitable base such as triethylamine (3 equivalents) under a nitrogen atmosphere.

  • Addition of Electrophile: Slowly add a solution of this compound (1 equivalent) in DMF to the mixture at room temperature.

  • Initial Reaction: Stir the mixture at room temperature for 4-6 hours to allow for the initial double nucleophilic substitution. Monitor the reaction by TLC.

  • Cyclization: Heat the reaction mixture to 100-120°C and stir for 12-18 hours to drive the intramolecular cyclization steps.

  • Workup: Cool the reaction mixture, pour it into ice water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over Na₂SO₄, and concentrate it. Purify the crude product via column chromatography or recrystallization.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4] Handle the solid powder in a fume hood to avoid inhalation.

  • Reactivity: As an alkylating agent, it is potentially toxic and a mutagen. Avoid contact with skin and eyes.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases in storage.

  • Synthesis Hazards: When preparing this reagent using thionyl chloride, be aware of the associated hazards. The reaction is exothermic and releases corrosive HCl and SO₂ gas. It must be performed in a well-ventilated fume hood.

    • Solvent Choice: Studies on the synthesis of related bis(chloromethyl)pyridines have shown that using thionyl chloride in solvents like methyl tert-butyl ether (MTBE) can be extremely hazardous due to solvent decomposition and rapid gas evolution.[5][6] Toluene is a much safer solvent choice for these chlorination reactions.[5][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material can be incinerated at a licensed chemical destruction facility.[4]

References

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • American Chemical Society Publications. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
  • PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine.
  • ResearchGate. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.

Sources

scalable synthesis of 2,3-bis-chloromethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scalable Synthesis of 2,3-bis(chloromethyl)pyridine Hydrochloride

Abstract: 2,3-bis(chloromethyl)pyridine hydrochloride is a pivotal intermediate in the development of novel pharmaceutical and agrochemical agents, valued for its dual reactive sites that enable the construction of complex molecular architectures.[1][2] However, traditional laboratory-scale syntheses, often employing neat thionyl chloride, present significant safety, environmental, and scalability challenges.[3][4] This application note provides a comprehensive, in-depth guide to a robust, scalable, and safety-conscious process for producing multi-kilogram quantities of 2,3-bis(chloromethyl)pyridine hydrochloride. The protocol is grounded in reaction calorimetry studies that identify and mitigate potential hazards, establishing a validated procedure using thionyl chloride in a toluene medium with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] This document is intended for researchers, chemists, and process development professionals seeking to implement a reliable and environmentally responsible synthesis.

Rationale for Process Selection and Mechanistic Overview

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. For hydroxymethylpyridines, several chlorinating agents are available, including thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[3][4]

1.1. The Inadequacy of Classical Methods for Scale-Up

The direct use of thionyl chloride as both the reactant and solvent, while effective at the bench scale, is fraught with peril upon scale-up.[4] The high concentration of the corrosive and reactive reagent, coupled with the exothermic nature of the reaction, creates a significant risk of thermal runaway. Furthermore, the disposal of large quantities of excess thionyl chloride and its byproducts (HCl and SO₂) poses substantial environmental and economic burdens.[3] Reaction calorimetry studies have revealed that certain solvent choices, such as methyl tert-butyl ether (MTBE), are dangerously incompatible with thionyl chloride, leading to solvent decomposition and the rapid evolution of large volumes of gas.[3]

1.2. The Optimized Toluene/DMF System

A thorough investigation identified a system of thionyl chloride in toluene with a catalytic amount of DMF as a safe, economical, and scalable alternative.[3]

  • Toluene serves as an inert solvent that effectively moderates the reaction rate and temperature, preventing dangerous exotherms. Its boiling point is suitable for the reaction temperature, and it facilitates product precipitation upon cooling.

  • N,N-Dimethylformamide (DMF) acts as a catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent and soluble chlorinating agent than thionyl chloride itself. This catalytic cycle allows for the use of only a slight excess of thionyl chloride, minimizing waste and improving the process's green profile.

The overall transformation from the readily available starting material, 2,3-bis(hydroxymethyl)pyridine hydrochloride, is depicted below.

reaction_scheme start 2,3-bis(hydroxymethyl)pyridine Hydrochloride product 2,3-bis(chloromethyl)pyridine Hydrochloride start->product Chlorination reagents 1. Thionyl Chloride (SOCl₂) 2. Toluene / cat. DMF reagents->product

Caption: Overall reaction for the chlorination of 2,3-bis(hydroxymethyl)pyridine HCl.

Critical Safety Protocol: Thionyl Chloride (SOCl₂)

Trustworthiness in chemical synthesis begins with an uncompromising approach to safety. Thionyl chloride is a hazardous substance that demands rigorous safety protocols.[5][6]

2.1. Hazard Profile

Thionyl chloride is a colorless to yellow fuming liquid with a pungent, suffocating odor.[6][7] Its primary hazards are summarized below.

Hazard TypeDescriptionGHS Pictograms
Corrosivity Causes severe skin burns and serious eye damage.[5][8] Highly corrosive to the respiratory tract.[9]Corrosive
Acute Toxicity Toxic if inhaled.[8] Inhalation can cause coughing, shortness of breath, and potentially fatal pulmonary edema (fluid in the lungs).[5][6]Acute Toxicity (Fatal or Toxic)
Reactivity Reacts violently with water, moisture, bases, and alcohols, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8]

2.2. Mandatory Personal Protective Equipment (PPE)

  • Respiratory Protection: A NIOSH-approved air-purifying respirator with acid gas cartridges or a supplied-air respirator is mandatory.[6]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a full-face shield.[10]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).

  • Body Protection: Wear a flame-retardant lab coat and impervious clothing. Ensure an emergency safety shower and eyewash station are immediately accessible.[10]

2.3. Safe Handling and Quenching

  • Work Area: All manipulations must be conducted inside a certified, high-performance chemical fume hood.

  • Inert Conditions: Thionyl chloride is moisture-sensitive.[8] Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.

  • Quenching Excess Reagent: Unused thionyl chloride must be quenched carefully. A recommended procedure is the slow, portion-wise addition of the thionyl chloride to a vigorously stirred, cooled solution of a high-boiling point alcohol, such as isopropanol, to manage the exothermic reaction and gas evolution.

Detailed Step-by-Step Scalable Protocol

This protocol is adapted from a validated multi-kilogram scale synthesis.[4] The quantities can be scaled linearly, but any significant increase should be preceded by a renewed safety review and risk assessment.

workflow A 1. Charge Reactor B 2. Cool Suspension to ~15 °C A->B C 3. Slow Addition of Thionyl Chloride B->C Maintain T < 30 °C D 4. Monitor Reaction (HPLC) C->D Stir at ambient temp E 5. Cool to 5 °C & Add Anti-Solvent D->E Upon completion F 6. Filter Product E->F G 7. Wash & Dry F->G H Final Product G->H

Caption: Experimental workflow for the scalable synthesis of the target compound.

3.1. Reagents and Equipment

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,3-bis(hydroxymethyl)pyridine·HCl175.61972.5 g1.0
Toluene92.145.85 L-
DMF73.0950 mL~0.12
Thionyl Chloride (SOCl₂)118.97940 mL (1.54 kg)~2.35
Ethyl Acetate (for crystallization)88.111.5 L-
MTBE (for washing)88.151.5 L-
  • Equipment: 12-L jacketed reactor equipped with a mechanical overhead stirrer, thermocouple, nitrogen inlet, reflux condenser, and a 1-L pressure-equalizing addition funnel.

3.2. Procedure

  • Reactor Setup: Under a nitrogen atmosphere, charge the 12-L reactor with toluene (5.85 L), 2,3-bis(hydroxymethyl)pyridine·HCl (972.5 g, 5.5 mol), and DMF (50 mL, 0.65 mol) at ambient temperature.[4]

  • Initial Cooling: Begin agitation to form a mobile white suspension. Cool the reactor contents to approximately 15 °C using a circulating chiller.[4]

  • Thionyl Chloride Addition: Add thionyl chloride (940 mL, 12.9 mol) to the addition funnel. Add the thionyl chloride dropwise to the stirred suspension over a period of 90 minutes. Crucial: Monitor the internal temperature closely and adjust the addition rate to ensure the temperature does not exceed 26-30 °C.[4] The solids will gradually dissolve as the reaction progresses.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature. The reaction progress can be monitored by HPLC analysis of aliquots, checking for the disappearance of the starting diol.[3] The reaction is typically complete within 1.5-2 hours post-addition. As the reaction completes, the product will begin to precipitate as a white solid.

  • Crystallization and Isolation: Once the reaction is complete, cool the reaction mixture to 5 °C. To aid in the complete crystallization of the product, add ethyl acetate (1.5 L).[3]

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with MTBE (1.5 L) to remove any residual toluene and impurities.[3]

  • Drying: Air-dry the product on the filter overnight. For complete removal of solvents, dry the white solid in a vacuum oven at room temperature. The expected yield is approximately 1161 g (92.4%) with a purity of >93% by HPLC.[3]

Product Characterization

The identity and purity of the final product, 2,3-bis(chloromethyl)pyridine hydrochloride, should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white solid
Purity (HPLC) >93% (as reported in the scaled process)[3]
Melting Point 120-124 °C (literature value for similar compounds)[11]
¹H NMR Signals corresponding to the pyridine ring protons and the chloromethyl (-CH₂Cl) protons.
IR Spectroscopy Characteristic peaks for aromatic C-H, C=C, C=N stretching, and C-Cl bonds.

Conclusion

This application note details a scalable, safe, and environmentally conscious synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride. By moving away from hazardous neat thionyl chloride conditions and employing a well-studied toluene/DMF solvent system, this process provides a reliable method for producing this valuable intermediate in multi-kilogram quantities. The emphasis on understanding reaction hazards and implementing rigorous safety protocols ensures that the synthesis can be performed with a high degree of confidence and trustworthiness, meeting the standards required by the pharmaceutical and chemical industries.

References

  • Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride Source: American Chemical Society, Organic Process Research & Development URL:[Link][3][4]
  • Title: Thionyl Chloride Hazard Summary Source: New Jersey Department of Health URL:[Link][5]
  • Title: Thionyl chloride - Product Safety Assessment Source: Lanxess URL:[Link][6]
  • Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride Source: ACS Public
  • Title: ICSC 1409 - Thionyl Chloride Source: International Labour Organiz
  • Title: 2-Mono and 2,3-bis((poly)chloromethyl)
  • Title: 2,3-BIS(CHLOROMETHYL)PYRIDINE | 45754-12-9 Source: LookChem URL:[Link][2]
  • Title: Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Process for preparing pyridinemethanol compounds Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude 3,5-Bis(chloromethyl)pyridine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. The symmetrical placement of two reactive chloromethyl groups makes this compound a valuable precursor for synthesizing complex molecules, including pharmaceuticals and macrocycles.[1] However, its synthesis can lead to a variety of impurities that complicate downstream applications.

This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route employed. The two primary routes are the chlorination of 3,5-bis(hydroxymethyl)pyridine and the radical chlorination of 3,5-lutidine.[1]

Typical Impurities by Synthetic Route:

Synthetic RouteCommon ImpuritiesRationale for Formation
From 3,5-Bis(hydroxymethyl)pyridine 1. Unreacted 3,5-Bis(hydroxymethyl)pyridine 2. Mono-chlorinated intermediate 3. Residual Thionyl Chloride (SOCl₂) & HCl 4. Polymeric byproducts Incomplete reaction or insufficient chlorinating agent.[1] Stepwise nature of the chlorination reaction. Excess reagent used to drive the reaction to completion.[2] Acid-catalyzed self-condensation of the starting material or product.[3]
From 3,5-Lutidine 1. Unreacted 3,5-Lutidine 2. Over-chlorinated species (e.g., 3,5-bis(dichloromethyl)pyridine) 3. Diarylmethane-type structures 4. Residual chlorinating agent (e.g., NCS)Incomplete radical chlorination. Excessive exposure to the chlorinating agent or harsh reaction conditions.[1] Friedel-Crafts-type alkylation of one molecule of product with starting material.[4] Reagent stoichiometry and work-up efficiency.
Q2: My crude product is a sticky, dark-colored oil instead of a solid. What happened?

A2: This is a frequent issue and typically points to the presence of significant impurities or residual solvent. The hydrochloride salt of 3,5-bis(chloromethyl)pyridine should be a solid.[5][6]

  • Polymeric Material: The most likely cause is the formation of polymeric or oligomeric byproducts.[3] This can occur if the reaction temperature was too high or if the product was exposed to acidic conditions for a prolonged period, promoting intermolecular reactions.

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., toluene, DMF) may be trapped in the crude material.

  • Excess Reagents: Unreacted liquid reagents can also result in an oily product.

The first step in purification is often to attempt solidification by removing residual volatiles under high vacuum and then proceeding with a solvent trituration or recrystallization.

Q3: What is the best general approach for purifying the crude hydrochloride salt?

A3: Given its salt nature, the compound has low solubility in non-polar organic solvents but may have some solubility in polar protic solvents. This property is key to its purification. The most robust and scalable method is recrystallization or trituration/washing . Column chromatography is generally not recommended as a primary method for the hydrochloride salt due to its high polarity, which can lead to significant peak tailing and poor recovery on standard silica gel.[7][8]

Below is a general workflow for purification.

start Crude Oily/Solid Product vacuum Remove Volatiles (High Vacuum) start->vacuum triturate Triturate/Wash with Non-Polar Solvent (e.g., Toluene, Hexanes) vacuum->triturate filter Filter and Collect Solid triturate->filter analyze1 Analyze Purity (TLC, NMR) filter->analyze1 recrystallize Recrystallize from Solvent/Antisolvent System (e.g., MeOH/Toluene, EtOH/Et₂O) analyze1->recrystallize Purity Not OK pure Pure Product analyze1->pure Purity OK filter2 Filter, Wash with Antisolvent, and Dry recrystallize->filter2 analyze2 Analyze Final Product (NMR, LC-MS, Purity) filter2->analyze2 analyze2->pure Purity OK impure Impure analyze2->impure Repeat Purification or Consider Alternatives

Caption: General purification workflow for crude 3,5-Bis(chloromethyl)pyridine HCl.

Troubleshooting Guide: Specific Scenarios

Scenario 1: My NMR spectrum shows residual 3,5-bis(hydroxymethyl)pyridine.
  • Symptom: In the ¹H NMR, you observe a singlet for the -CH₂OH protons (typically around 4.5-4.8 ppm) in addition to the desired -CH₂Cl singlet (around 4.8-5.0 ppm). The pyridine ring protons will also show overlapping signals.

  • Cause: The chlorination reaction with thionyl chloride did not go to completion.[1]

  • Solution: Aqueous Work-up to Remove Water-Soluble Impurities

    • Dissolve the crude product in a minimal amount of a water-immiscible organic solvent in which the free base is soluble (e.g., Dichloromethane or Ethyl Acetate).

    • Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HCl salt and any remaining acidic reagents. Caution: This will generate CO₂ gas. Perform in a separatory funnel with frequent venting. The target compound will be converted to its free base form.

    • The highly polar diol starting material will preferentially partition into the aqueous layer.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • To regenerate the hydrochloride salt, bubble dry HCl gas through the organic solution or add a stoichiometric amount of HCl in a solvent like 1,4-dioxane.[6] The purified hydrochloride salt should precipitate.

    • Filter the solid, wash with a non-polar solvent (like diethyl ether), and dry under vacuum.

Scenario 2: After purification, my product yield is very low.
  • Symptom: A significant loss of material is observed during purification steps.

  • Possible Causes & Solutions:

    • Decomposition on Silica Gel: If you attempted column chromatography, the acidic nature of standard silica gel can cause decomposition of this reactive compound.[8]

      • Solution: Avoid silica gel chromatography for the hydrochloride salt. If chromatography of the free base is necessary, use neutralized silica gel (pre-treated with a base like triethylamine) or switch to a less acidic stationary phase like alumina.[8]

    • Product Loss During Washes: The hydrochloride salt may have some solubility in polar solvents used for washing. If converting to the free base, it may have partial solubility in the aqueous phase, especially if the pH is not optimal.

      • Solution: Minimize the volume of solvents used for washing. When performing an aqueous work-up, ensure the aqueous layer is fully saturated with salt (brine wash) to "salt out" the organic product and reduce its aqueous solubility. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

    • Incomplete Precipitation/Crystallization: The product may be supersaturated in the mother liquor.

      • Solution: Cool the crystallization mixture to 0-4 °C for an extended period before filtering. If the product still remains in solution, carefully add more anti-solvent or partially evaporate the primary solvent to induce further precipitation.

Scenario 3: My product discolors (turns yellow or brown) upon storage.
  • Symptom: A white or off-white solid gradually darkens over time.

  • Cause: 3,5-Bis(chloromethyl)pyridine is a reactive alkylating agent and can be unstable, especially when exposed to moisture, light, or trace impurities.[9][10] The discoloration is likely due to slow decomposition or polymerization.

  • Solution: Proper Handling and Storage

    • Drying: Ensure the final product is rigorously dried under high vacuum to remove all traces of solvent and moisture.

    • Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Protection from Light: Keep the container in a dark place or use an amber vial.

    • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow the rate of decomposition.

Detailed Experimental Protocols

Protocol 1: Purification by Solvent Trituration/Washing

This protocol is ideal for removing non-polar impurities from the crude solid.

  • Place the crude this compound (~1.0 g) into a small Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a non-polar solvent in which the product is poorly soluble (e.g., 10 mL of toluene or diethyl ether).[11]

  • Stir the suspension vigorously at room temperature for 15-30 minutes. The solid should break up into a fine powder, and soluble impurities will dissolve in the solvent.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of fresh, cold non-polar solvent (2 x 5 mL).

  • Dry the purified white solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This method is effective for removing impurities that have different solubility profiles from the desired product.

  • Place the crude hydrochloride salt in a flask.

  • Add a minimal amount of a hot solvent in which the salt is soluble (e.g., methanol or ethanol). Heat gently to achieve complete dissolution.

  • Once dissolved, slowly add a non-polar anti-solvent (e.g., toluene, diethyl ether, or ethyl acetate) dropwise at elevated temperature until the solution becomes faintly cloudy (the cloud point).[11][12]

  • Add a few more drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals should form.

  • For maximum recovery, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1 hour.

  • Collect the crystals by vacuum filtration, wash sparingly with the cold anti-solvent, and dry under high vacuum.

cluster_oil Troubleshooting Oily Product cluster_solid Troubleshooting Impure Solid start Impure Product analyze Analyze Impurity Profile (TLC, NMR) start->analyze oily Product is an Oil/ Sticky Solid analyze->oily Non-Solid solid Product is a Solid analyze->solid Solid vac_oil Dry under High Vacuum oily->vac_oil wash_solid Wash/Triturate with Toluene or Acetone solid->wash_solid Minor Impurities recrystallize_solid Recrystallize from MeOH/Toluene or EtOH/Et₂O solid->recrystallize_solid Significant Impurities triturate_oil Triturate with Hexanes/Et₂O to Induce Solidification vac_oil->triturate_oil check_solid Is it a solid now? triturate_oil->check_solid check_solid->solid Yes final_product Pure Product check_solid->final_product No (Consider Chromatography of Free Base) check_purity Check Purity (NMR) wash_solid->check_purity recrystallize_solid->check_purity check_purity->wash_solid Purity Not OK check_purity->final_product Purity >98%

Caption: Decision tree for troubleshooting the purification of 3,5-Bis(chloromethyl)pyridine HCl.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Overcoming challenges in the purific
  • common side products in the chloromethyl
  • 3,5-Bis(chloromethyl)pyridine | 41711-38-0 | Benchchem
  • Technical Support Center: Purification of Pyridin-4-ol Deriv
  • New studies in aromatic chloromethyl
  • SAFETY D
  • 3,5-bis(chloromethyl)
  • 3-(Chloromethyl)pyridine hydrochloride - Apollo Scientific
  • What is best method to remove pyridine
  • 3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322 - PubChem
  • 3,5-BIS(CHLOROMETHYL)PYRIDINE HCL | 1210824-61-5 - ChemicalBook
  • Hello, i want to know how can i eliminate pyridine by extraction?
  • 3,5-BIS(CHLOROMETHYL)
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google P
  • This compound - LGC Standards
  • CAS No.1210824-61-5 | this compound
  • SAFETY D
  • Chloromethylation of Aromatic Compounds - ResearchG
  • CN105085377A - Synthetic method of 3-(chloromethyl)
  • Chemical Name : 3,5-Bis(chloromethyl)
  • A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions
  • Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. Used to be a thing in the industry apparently. Anybody got stories? : r/chemistry - Reddit
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine
  • 3-(Chloromethyl)pyridine hydrochloride 96% - Sigma-Aldrich
  • 1210824-61-5|this compound|BLD Pharm
  • 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem
  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google P
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P

Sources

Technical Support Center: Optimizing the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Bis(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical bifunctional building block and seek to optimize its synthesis for higher yield and purity. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental pitfalls, and provide a robust, field-proven protocol.

Introduction: The Challenge of Synthesizing a Symmetrical Bifunctional Intermediate

3,5-Bis(chloromethyl)pyridine is a versatile precursor valued for its two reactive chloromethyl groups, which allow for its use in constructing complex molecular architectures like macrocycles and polymers through double substitution reactions.[1] Its hydrochloride salt is the common commercial and laboratory form. While the synthesis appears straightforward—typically involving the chlorination of 3,5-pyridinedimethanol—achieving consistently high yields (>95%) requires meticulous control over reaction parameters. This guide addresses the most frequently encountered issues to help you streamline your process and maximize output.

Core Synthetic Pathway

The most industrially relevant and high-yielding method for preparing this compound is the chlorination of 3,5-pyridinedimethanol using thionyl chloride (SOCl₂).[1] This approach is favored over alternatives like the radical chlorination of 3,5-lutidine, which is often plagued by over-chlorination and lower selectivity.[1]

Synthetic_Pathway Start 3,5-Pyridinedimethanol Product 3,5-Bis(chloromethyl)pyridine Hydrochloride Start->Product Chlorination Reaction Reagent Thionyl Chloride (SOCl₂) in an Inert Solvent (e.g., Toluene) Reagent->Product Byproducts Byproducts: Sulfur Dioxide (SO₂) Hydrogen Chloride (HCl) Product->Byproducts Generated During Reaction

Caption: Core synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured to directly address the most common challenges encountered during synthesis.

Q1: My reaction yield is consistently low (<80%). What are the most likely causes?

Low yield is the most frequent complaint and typically stems from one of four areas: reagent quality, stoichiometry, temperature control, or the presence of moisture.

Troubleshooting Low Yield

Potential CauseScientific Rationale & ExplanationRecommended Action
Moisture Contamination Thionyl chloride reacts exothermically and rapidly with water to form sulfur dioxide and hydrochloric acid (SOCl₂ + H₂O → 2HCl + SO₂).[2] This side reaction consumes your chlorinating agent, reduces its effective concentration, and can lead to unpredictable reaction kinetics. Your starting diol may also be hygroscopic.Ensure all glassware is oven- or flame-dried. Use an anhydrous grade of solvent (e.g., toluene). Dry the 3,5-pyridinedimethanol starting material under vacuum before use. Run the reaction under an inert atmosphere (N₂ or Argon).
Inadequate Stoichiometry The reaction requires two equivalents of SOCl₂ per equivalent of the diol to convert both hydroxyl groups. However, to drive the reaction to completion and account for any potential degradation or reaction with trace moisture, a slight excess is necessary.[3]Use a slight excess of thionyl chloride, typically 1.05 to 1.1 equivalents per hydroxyl group (i.e., 2.1 to 2.2 equivalents for the diol). A molar ratio of Diol:SOCl₂ of 1:2.2 is a robust starting point.
Suboptimal Temperature The chlorination reaction is exothermic. If the temperature rises uncontrollably (> 40°C), the risk of side reactions, such as the formation of polymeric byproducts or degradation, increases significantly. Conversely, if the temperature is too low, the reaction rate will be impractically slow.Maintain a strict reaction temperature range of 25-35°C .[3] This is best achieved by adding the solution of 3,5-pyridinedimethanol to the thionyl chloride solution slowly and using a water bath for cooling.
Poor Reagent Quality Thionyl chloride can decompose over time, especially if not stored properly. Aged samples may appear yellow due to the formation of species like disulfur dichloride (S₂Cl₂), which reduces its potency.[2]Use a fresh, unopened bottle of thionyl chloride or purify older stock by distillation under reduced pressure before use. Verify the purity of your 3,5-pyridinedimethanol starting material via NMR or melting point.
Q2: I am observing significant impurity formation in my crude product. What are the common side reactions and how can I prevent them?

Impurity generation is often linked to poor control over reaction conditions. The primary goal is to favor the desired SNi/SN2 substitution pathway while minimizing alternatives.

The reaction proceeds by the alcohol's oxygen attacking the sulfur atom of SOCl₂, forming a protonated chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion.[4][5]

Troubleshooting_Logic cluster_causes Primary Causes cluster_solutions Preventative Solutions Problem High Impurity Levels Cause1 High Localized Reactant Concentration / Temperature Problem->Cause1 Cause2 Excessive Reaction Time or Temperature Problem->Cause2 Cause3 Presence of Nucleophilic Impurities Problem->Cause3 Sol1 Slow, Sub-surface Addition of Diol to SOCl₂ Solution Cause1->Sol1 Sol2 Strict Temperature Control (25-35°C) Cause1->Sol2 Cause2->Sol2 Sol3 Monitor Reaction via TLC/LCMS; Do Not Over-extend Time Cause2->Sol3 Sol4 Use High-Purity Starting Materials and Anhydrous Solvents Cause3->Sol4

Caption: Logic diagram for troubleshooting impurity formation.

A key strategy to prevent side reactions is to add the 3,5-pyridinedimethanol solution to the thionyl chloride solution , not the other way around. This maintains a constant excess of the chlorinating agent, minimizing the chance of undesirable reactions involving the intermediate monochlorinated species. Furthermore, adding the diol solution gradually and below the surface of the stirred thionyl chloride solution prevents localized heating and concentration gradients.[3]

Q3: How can I effectively isolate the product to maximize recovery and ensure high purity?

The product is a hydrochloride salt, which has limited solubility in many organic solvents, a property that is leveraged for its isolation.

  • Removal of Volatiles: After the reaction is complete, excess thionyl chloride (boiling point: 75°C) and dissolved gases (SO₂, HCl) must be removed. Applying a vacuum or purging the reaction mixture with dry nitrogen is highly effective.[3] This step is crucial as it also helps to initiate and complete the precipitation of the product salt.

  • Precipitation and Filtration: The product hydrochloride should precipitate from the inert solvent (e.g., toluene) as a solid. Allow sufficient time for complete precipitation before collecting the solid by filtration.

  • Washing: Wash the filtered solid (the "filter cake") with fresh, cold, anhydrous solvent (the same one used for the reaction). This removes any remaining soluble impurities, such as starting material or reaction byproducts, without dissolving a significant amount of the desired product.

  • Drying: Dry the final product thoroughly under high vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

Optimized Experimental Protocol

This protocol synthesizes insights from established procedures and is designed for both safety and efficacy. Thionyl chloride is toxic and reacts violently with water; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

  • 3,5-Pyridinedimethanol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.2 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas connected to a bubbler or an outlet leading to a scrubbing solution (e.g., NaOH solution) to neutralize HCl and SO₂ gases. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the reaction flask with anhydrous toluene (approx. 5 mL per gram of diol) and thionyl chloride (2.2 eq). Begin stirring and cool the solution to ~20-25°C using a water bath.

  • Substrate Preparation: In a separate flask, dissolve the 3,5-pyridinedimethanol (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of diol). Gentle warming may be required to fully dissolve the diol. Ensure the solution is cooled back to room temperature before proceeding. Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the 3,5-pyridinedimethanol solution dropwise from the funnel to the stirred thionyl chloride solution over a period of 60-90 minutes. Carefully monitor the internal temperature and use the water bath to maintain it between 25-35°C .[3]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The product will begin to precipitate as a solid.

  • Workup and Isolation:

    • Apply a gentle vacuum or a steady stream of dry nitrogen through the reaction mixture to drive off excess SOCl₂ and dissolved gases. This will complete the precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with two portions of cold, anhydrous toluene.

    • Transfer the white to off-white solid to a suitable dish and dry under high vacuum at 40-50°C to a constant weight.

Expected Outcome: Following this protocol should result in this compound with a yield of >95% and high purity.

References

  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • ResearchGate. Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols. (2025-08-06).
  • Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Wikipedia. Thionyl chloride.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03).
  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019-06-05).
  • YouTube. CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. (2021-10-23).

Sources

Technical Support Center: Optimizing Reaction Conditions for 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Bis(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and application of this versatile bifunctional building block. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the complexities of its chemistry, ensuring successful and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, synthesis, and handling of this compound.

Q1: What is this compound, and what are its primary applications?

A1: this compound is a chemical compound with the molecular formula C₇H₇Cl₂N·HCl.[1][2] It is a bifunctional building block, meaning it has two reactive sites—the chloromethyl groups. These groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions (SN2).[3] This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, such as macrocycles, polymers, pharmaceuticals, and agrochemicals.[3] The symmetrical placement of the chloromethyl groups at the 3 and 5 positions of the pyridine ring provides a unique structural motif for creating novel compounds.

Q2: What are the main synthetic routes to prepare this compound?

A2: There are two primary methods for the synthesis of this compound:

  • Chlorination of 3,5-Bis(hydroxymethyl)pyridine: This is a widely used method that involves the reaction of 3,5-pyridinedimethanol with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This method is known for its high yields, often around 97%, and high purity of the final product.[3]

  • Radical Chlorination of 3,5-Lutidine: This approach involves the direct chlorination of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine) using a chlorinating agent like N-chlorosuccinimide (NCS) or elemental chlorine under conditions that promote free radical formation.[3] Controlling the reaction conditions is crucial to prevent over-chlorination.

Q3: What are the key safety precautions when working with this compound and its synthetic precursors?

A3: Safety is paramount when handling this compound and its reagents.

  • This compound: This compound is a skin, eye, and respiratory tract irritant.[4] It is classified as harmful if swallowed and causes severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Thionyl Chloride (SOCl₂): This is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a fume hood.

  • Solvent Choice: The choice of solvent is critical for safety. For instance, using thionyl chloride in methyl tert-butyl ether (MTBE) is hazardous due to solvent decomposition and the release of large amounts of isobutylene gas.[8][9] Toluene is a safer alternative solvent for this reaction.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.

Synthesis Route 1: Chlorination of 3,5-Bis(hydroxymethyl)pyridine

This is often the preferred method due to its high yield and purity. However, challenges can still arise.

Problem 1: Low Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Ensure a slight excess of thionyl chloride (SOCl₂) is used (e.g., 1.1-1.3 equivalents per hydroxyl group).[10][11]- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature moderately if the reaction is sluggish.A slight excess of the chlorinating agent drives the reaction to completion. Reaction kinetics are temperature-dependent, so a modest increase can improve the rate of conversion.
Product Loss During Work-up - Ensure complete precipitation of the hydrochloride salt. Applying a vacuum or a nitrogen purge can assist precipitation.[11]- Use an appropriate anti-solvent if necessary.- Wash the filtered product with a cold, non-polar solvent (like cold toluene) to remove impurities without dissolving the product.The hydrochloride salt has limited solubility in non-polar organic solvents, which can be exploited for efficient isolation.
Side Reactions - Maintain a controlled reaction temperature, typically not exceeding 35°C.[11]- Add the 3,5-bis(hydroxymethyl)pyridine solution to the thionyl chloride solution gradually.[11]Exothermic reactions can lead to side product formation at elevated temperatures. Slow addition helps to dissipate the heat of reaction and maintain better control.
Problem 2: Product Impurity
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Ether Byproducts - Ensure the starting diol is completely dry.- Use a slight excess of thionyl chloride.Water can react with the chloromethyl intermediate to form ethers. Excess thionyl chloride can help to scavenge residual moisture.
Residual Starting Material - As with low yield, ensure a slight excess of thionyl chloride and sufficient reaction time.Incomplete conversion will lead to contamination of the final product with the starting diol.
Discoloration of Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified solvents and reagents.The pyridine ring can be susceptible to oxidation, leading to colored impurities.
Synthesis Route 2: Radical Chlorination of 3,5-Lutidine
Problem 1: Over-chlorination (Formation of 3,5-bis(dichloromethyl)pyridine and 3,5-bis(trichloromethyl)pyridine)
Potential Cause Troubleshooting Steps Scientific Rationale
Excess Chlorinating Agent - Carefully control the stoichiometry of the chlorinating agent (e.g., NCS or Cl₂).- Gradually add the chlorinating agent to the reaction mixture.Maintaining a low concentration of the chlorinating agent favors monochlorination of each methyl group.
High Reaction Temperature - Operate at an optimal temperature range, typically between 40 and 80°C for similar processes.Higher temperatures can increase the rate of radical reactions, leading to less selectivity and more over-chlorination.
Inefficient Initiation - Use a suitable radical initiator (e.g., AIBN or benzoyl peroxide) if using a chemical chlorinating agent like NCS.Proper initiation ensures a controlled and steady generation of radicals for the chlorination reaction.
Problem 2: Low Yield and Selectivity
Potential Cause Troubleshooting Steps Scientific Rationale
Post-halogenation Side Reactions - Use an inorganic hydrogen chloride binding agent, such as sodium carbonate, to neutralize the HCl byproduct.The generated HCl can catalyze side reactions. Neutralizing it improves the stability of the desired product.
Inappropriate Solvent - Use an inert solvent like carbon tetrachloride or a similar non-reactive solvent.The solvent should not participate in the radical reaction.
Poor Reaction Control - Monitor the reaction closely by GC or NMR to determine the optimal endpoint before significant over-chlorination occurs.Real-time monitoring allows for quenching the reaction when the desired product concentration is at its maximum.

Experimental Protocols

Protocol 1: Synthesis via Chlorination of 3,5-Bis(hydroxymethyl)pyridine

This protocol is adapted from established methods for preparing chloromethylpyridine hydrochlorides.[11]

Materials:

  • 3,5-Bis(hydroxymethyl)pyridine (1 equivalent)

  • Thionyl chloride (SOCl₂) (2.1-2.2 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂).

  • Charge the flask with thionyl chloride and toluene. Stir the solution and cool it to 0-5°C in an ice bath.

  • Dissolve 3,5-bis(hydroxymethyl)pyridine in toluene and add this solution to the dropping funnel.

  • Slowly add the 3,5-bis(hydroxymethyl)pyridine solution to the stirred thionyl chloride solution, maintaining the reaction temperature between 23-35°C.[11] A water bath can be used to help control the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Assist the precipitation of the product by applying a vacuum or purging with nitrogen.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold toluene and then dry it under vacuum to obtain this compound.

Protocol 2: Synthesis via Radical Chlorination of 3,5-Lutidine

This is a general protocol based on typical conditions for radical side-chain chlorination.

Materials:

  • 3,5-Lutidine (1 equivalent)

  • N-Chlorosuccinimide (NCS) (2 equivalents)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium carbonate (optional, as an HCl scavenger)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Dissolve 3,5-lutidine in the chosen solvent in the flask.

  • Add NCS and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent) and monitor the progress by GC or TLC.

  • After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by chromatography or recrystallization. To obtain the hydrochloride salt, dissolve the free base in a suitable solvent and bubble HCl gas through the solution.[12]

Visualizations

Reaction Pathway for the Synthesis of this compound

cluster_0 Method 1: Chlorination of Diol cluster_1 Method 2: Radical Chlorination A 3,5-Bis(hydroxymethyl)pyridine B 3,5-Bis(chloromethyl)pyridine Hydrochloride A->B SOCl2, Toluene 23-35°C C 3,5-Lutidine D 3,5-Bis(chloromethyl)pyridine C->D NCS, AIBN, CCl4 Reflux E 3,5-Bis(chloromethyl)pyridine Hydrochloride D->E HCl gas Start Low Yield Observed Q1 Is the reaction complete by TLC? Start->Q1 Action1 Increase reaction time or add more SOCl2 Q1->Action1 No Q2 Was precipitation complete? Q1->Q2 Yes Action1->Q1 Action2 Apply vacuum/N2 purge or use an anti-solvent Q2->Action2 No Q3 Was the reaction temperature controlled? Q2->Q3 Yes End Yield Optimized Action2->End Action3 Optimize temperature control and addition rate Q3->Action3 No Q3->End Yes Action3->End

Caption: Troubleshooting low yield in the chlorination of 3,5-bis(hydroxymethyl)pyridine.

References

  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride.
  • PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine.
  • Google Patents. (2015). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Fengchen Group Co., Ltd. (n.d.). CAS No.1210824-61-5 | this compound.
  • ResearchGate. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
  • ACS Publications. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Support information.

Sources

Technical Support Center: Purification of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 3,5-Bis(chloromethyl)pyridine hydrochloride. Drawing from established chemical principles and field-proven methodologies, this document offers in-depth FAQs, troubleshooting protocols, and step-by-step experimental guides to address common challenges and ensure the attainment of high-purity material critical for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and purification of this compound, providing concise, actionable answers grounded in authoritative data.

Q1: What are the typical impurities I might encounter when synthesizing this compound?

The impurity profile is largely dependent on the synthetic route employed. The most common industrial synthesis involves the chlorination of 3,5-bis(hydroxymethyl)pyridine using reagents like thionyl chloride (SOCl₂)[1][2].

Common Impurities Include:

  • Unreacted Starting Material: 3,5-bis(hydroxymethyl)pyridine. Its presence suggests an incomplete reaction and can be identified by its distinct spectroscopic signals (e.g., -CH₂OH protons in ¹H NMR) and different polarity.

  • Mono-chlorinated Byproduct: 3-(chloromethyl)-5-(hydroxymethyl)pyridine hydrochloride. This arises from partial chlorination and can be challenging to separate due to its structural similarity to the final product.

  • Residual Solvents: Toluene is a common solvent used in the chlorination reaction and may be present in the crude product[3].

  • Degradation Products: The benzylic-like chloromethyl groups are highly reactive and susceptible to hydrolysis back to the hydroxymethyl analogue if exposed to moisture during workup or storage.

  • Reagent Byproducts: Residual acids or other byproducts from the chlorinating agent can also contaminate the final product.

Q2: How should I handle and store this compound safely?

This compound is a hazardous chemical and requires strict adherence to safety protocols. It is classified as causing severe skin burns, eye damage, and is harmful if swallowed[4].

Safety & Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, a face shield, and a lab coat[5]. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or fumes[6].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and reactive towards moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. Store away from incompatible materials such as strong bases and oxidizing agents[7].

  • Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures (e.g., sweeping with a non-sparking tool) and place the material into a sealed container for disposal[6]. The area should then be flushed with water.

Q3: What is the most straightforward, first-pass purification method I should attempt?

For crystalline solids like this hydrochloride salt, a solvent wash or recrystallization is the most direct and efficient initial purification strategy. The goal is to find a solvent (or solvent system) in which the desired product has low solubility, particularly at low temperatures, while the impurities are highly soluble.

A patent for a related compound describes a purification process where the crude solid, after removal of the reaction solvent, is washed with an organic solvent like toluene or acetone to achieve high purity (>99%)[8]. This approach is effective for removing less polar, organic-soluble impurities.

Q4: When is it necessary to use more advanced techniques like column chromatography?

Chromatography should be considered when simpler methods like recrystallization or solvent washing fail to provide material of the required purity. This is often the case when:

  • Separating Structurally Similar Impurities: Impurities such as the mono-chlorinated byproduct have very similar solubility profiles to the desired product, making separation by recrystallization inefficient.

  • Removing Baseline Impurities: To achieve very high purity (>99.5%) for sensitive applications like pharmaceutical development, chromatography is often required to remove trace impurities.

  • Purifying Non-crystalline Material: If the crude product oils out or fails to crystallize, chromatography is the most effective method for purification.

Pyridine derivatives can be challenging to purify on standard silica gel due to interactions with acidic silanol groups, often leading to peak tailing[9]. This can be mitigated by neutralizing the hydrochloride salt to the free base before purification.

Q5: Is an acid-base extraction a viable purification method?

While acid-base extraction is a powerful technique for purifying basic compounds like pyridines[10][11], its application here requires careful consideration. Since the target compound is already a hydrochloride salt, it is water-soluble. A potential strategy involves:

  • Dissolving the crude salt in water.

  • Carefully neutralizing with a base (e.g., NaHCO₃) to a specific pH to precipitate the free base, 3,5-bis(chloromethyl)pyridine.

  • Extracting the free base into an organic solvent (e.g., dichloromethane).

  • Washing the organic layer to remove water-soluble impurities.

  • Re-forming the hydrochloride salt by bubbling dry HCl gas through the organic solution or adding a solution of HCl in an anhydrous solvent[12].

Causality: This process separates the target compound from non-basic or highly water-soluble acidic/basic impurities. However, the free base may be less stable than the salt, and the additional handling steps could introduce moisture, leading to hydrolysis. This method is best reserved for specific impurity profiles where it offers a distinct advantage over other techniques.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the purification of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Final product is off-color (e.g., yellow, brown) or has a low/broad melting point. 1. Presence of colored polymeric byproducts from the synthesis. 2. Residual reaction solvent (e.g., toluene)[3]. 3. Thermal degradation during solvent removal.1. Perform a solvent wash with a cold, non-polar solvent like acetone or toluene to remove colored impurities[8]. 2. If washing is ineffective, consider recrystallization from a suitable solvent system (e.g., methanol/ether). 3. Ensure solvent removal is performed at a low temperature under high vacuum.
NMR/LC-MS analysis shows significant amounts of starting material (3,5-bis(hydroxymethyl)pyridine). 1. Incomplete chlorination reaction. 2. Hydrolysis of the product due to exposure to water during workup or storage.1. Re-subject the material to the chlorination conditions or optimize the initial reaction (e.g., increase reaction time or temperature). 2. For purification, chromatography is the most effective method to separate the more polar diol starting material from the desired product. Use a gradient elution from a less polar to a more polar solvent.
Analysis indicates the presence of the mono-chlorinated byproduct. The chlorination reaction did not proceed to completion on both functional groups.1. This impurity is very difficult to remove by recrystallization due to similar physicochemical properties. 2. Careful flash column chromatography of the free base is the recommended method. A shallow solvent gradient is often required to achieve baseline separation.
Product appears to degrade during purification (e.g., new spots on TLC, decreasing yield). The chloromethyl groups are reactive and can be unstable under certain conditions. 1. On silica gel, the acidic surface can promote degradation. 2. In protic solvents (especially at elevated temperatures), solvolysis can occur.1. When using chromatography, neutralize the salt to the free base and consider using a deactivated stationary phase (e.g., alumina or silica gel treated with triethylamine)[9]. 2. Avoid high temperatures during recrystallization. If possible, dissolve the compound at a moderate temperature and allow it to crystallize slowly by cooling. 3. Always use anhydrous solvents for all purification steps.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Solvent Wash

This protocol is the recommended first-line method for removing non-polar and colored impurities from crude this compound.

Methodology:

  • Place the crude, solid this compound into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of cold (0-5 °C) acetone. The volume should be just enough to form a slurry where the solid is freely suspended. A typical starting ratio is 5 mL of solvent per 1 gram of crude material.

  • Stir the slurry vigorously for 15-30 minutes at 0-5 °C. The hydrochloride salt should remain largely insoluble, while many organic impurities will dissolve.

  • Collect the purified solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of fresh, cold acetone.

  • Dry the purified white solid under high vacuum to remove all residual solvent.

  • Validation: Assess purity via melting point analysis and ¹H NMR spectroscopy. The product should be a white solid with a sharp melting point, and the NMR spectrum should be free of impurity signals.

Protocol 2: Purification by Flash Column Chromatography (as the Free Base)

This protocol is designed for situations where recrystallization is ineffective, particularly for separating polar impurities like the mono-chlorinated byproduct.

Methodology:

  • Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is ~8. This precipitates the free base, 3,5-bis(chloromethyl)pyridine.

  • Extraction: Extract the aqueous slurry three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude free base.

  • Chromatography: a. Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or heptane). b. Dissolve the crude free base in a minimal amount of DCM and adsorb it onto a small amount of silica gel. c. Load the adsorbed material onto the column. d. Elute the column using a solvent gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% EtOAc in hexane). e. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation and Salt Re-formation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. Dissolve the purified free base in anhydrous diethyl ether or DCM, and bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the resulting white precipitate of pure this compound by vacuum filtration, wash with a small amount of cold ether, and dry under high vacuum.

  • Validation: Confirm the purity and identity of the final product by NMR, LC-MS, and melting point analysis.

Section 4: Visualization Workflows

The following diagrams illustrate the decision-making process for purification and troubleshooting.

PurificationStrategy cluster_0 Purification Workflow Crude Crude Product Analysis Initial Purity Analysis (TLC, NMR, MP) Crude->Analysis Decision1 Is Purity >95%? Analysis->Decision1 Wash Protocol 1: Solvent Wash / Recrystallization Decision1->Wash No PurityCheck1 Purity Acceptable? Decision1->PurityCheck1 Yes Wash->PurityCheck1 Chromatography Protocol 2: Flash Column Chromatography PurityCheck1->Chromatography No FinalProduct Final Product (>99% Purity) PurityCheck1->FinalProduct Yes PurityCheck2 Purity Acceptable? Chromatography->PurityCheck2 PurityCheck2->Chromatography No (Re-evaluate conditions) PurityCheck2->FinalProduct Yes

Caption: A decision-tree workflow for selecting the appropriate purification method.

ChromatographyTroubleshooting cluster_1 Chromatography Troubleshooting Start Column Chromatography Setup Problem Observe Peak Tailing? Start->Problem GoodPeak Symmetrical Peak (Continue Elution) Problem->GoodPeak No Cause Probable Cause: Interaction of basic pyridine with acidic silica Problem->Cause Yes Solution1 Option 1: Add 0.5-1% Triethylamine to Eluent Cause->Solution1 Solution2 Option 2: Switch to a less acidic stationary phase (Alumina) Cause->Solution2 ReRun Re-run Chromatography Solution1->ReRun Solution2->ReRun

Caption: A workflow for troubleshooting peak tailing in chromatography.[9]

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • 3-(Chloromethyl)
  • 3,5-bis(chloromethyl)
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Pyridine from Pyridine hydrochloride. (2018). Sciencemadness.org.
  • 3-(Chloromethyl)
  • 2-(Chloromethyl)
  • 3-(Chloromethyl)
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.).
  • How to remove pyridine from a reaction mixture. (n.d.). Benchchem.
  • Preparation of chloromethylpyridine hydrochlorides. (1999).
  • What is best method to remove pyridine from a reaction mixture? (2014).
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010).
  • CAS No.1210824-61-5 | this compound. (n.d.). Molbase. [Link]

Sources

Technical Support Center: Challenges in the Scale-Up of 3,5-Bis(chloromethyl)pyridine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and scale-up of 3,5-Bis(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to empower you to overcome common challenges and ensure a safe, efficient, and scalable production process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, properties, and handling of this compound.

Q1: What are the primary industrial synthesis routes for this compound?

There are two primary, industrially relevant methods for synthesizing this compound. The choice between them often depends on precursor availability, cost, and the required purity profile of the final product.

  • Chlorination of 3,5-Pyridinedimethanol: This is the most common and often preferred route due to its high yield and purity.[1] The diol is reacted with a chlorinating agent, most frequently thionyl chloride (SOCl₂), to convert both hydroxymethyl groups into chloromethyl groups.[1] This method is known to produce the target compound in high yields (around 97%) with excellent purity (>99%).[1]

  • Radical Chlorination of 3,5-Lutidine: This approach involves the direct conversion of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine) into chloromethyl groups.[1] The reaction is typically performed using a chlorinating agent like elemental chlorine (Cl₂) or N-chlorosuccinimide (NCS) under conditions that promote free radical formation, such as UV light or a radical initiator.[1] A significant challenge with this route is controlling the reaction to prevent over-chlorination, which leads to undesired byproducts like 3,5-bis(dichloromethyl)pyridine.[1]

Synthetic_Routes cluster_0 Route 1: Diol Chlorination cluster_1 Route 2: Lutidine Chlorination 3,5-Pyridinedimethanol 3,5-Pyridinedimethanol Product_1 3,5-Bis(chloromethyl)pyridine HCl 3,5-Pyridinedimethanol->Product_1 SOCl₂ 3,5-Lutidine 3,5-Lutidine Product_2 3,5-Bis(chloromethyl)pyridine HCl 3,5-Lutidine->Product_2 Cl₂ / NCS (Radical Initiator) Troubleshooting_Yield Start Low Yield Observed Check_Moisture Check for Moisture? (KF on SM, Anhydrous Solvent) Start->Check_Moisture Check_Mixing Is Mixing Adequate? (Vortex, Solid Suspension) Check_Moisture->Check_Mixing No Fix_Moisture Action: Dry all reagents, solvents, and equipment. Check_Moisture->Fix_Moisture Yes Check_Stoich Verify Stoichiometry? (SOCl₂ Molar Ratio) Check_Mixing->Check_Stoich Yes Fix_Mixing Action: Increase RPM, use better impeller/baffles. Check_Mixing->Fix_Mixing No Check_Temp Is Temp Controlled? (25-35°C) Check_Stoich->Check_Temp Yes Fix_Stoich Action: Adjust SOCl₂ to 2.1-2.3 molar equivalents. Check_Stoich->Fix_Stoich No Fix_Temp Action: Slow addition rate, improve cooling. Check_Temp->Fix_Temp No End Yield Improved Check_Temp->End Yes Fix_Moisture->Check_Mixing Fix_Mixing->Check_Stoich Fix_Stoich->Check_Temp Fix_Temp->End

Caption: A logical workflow for troubleshooting low reaction yield.

Problem 2: Formation of Impurities

Q: My final product is contaminated with several impurities, including a persistent, less-polar spot on my TLC plate. What are these byproducts and how can I prevent them?

Impurity profiles can become more complex during scale-up. The most common impurities arise from incomplete reaction, over-reaction, or side reactions involving the pyridine ring or solvent.

Impurity NameStructureCommon CausePrevention Strategy
3-Chloromethyl-5-hydroxymethylpyridine HCl Mono-chlorinated intermediateIncomplete reaction due to insufficient SOCl₂ or short reaction time.Ensure slight excess of SOCl₂ (10-15% molar excess) and monitor reaction to completion via TLC/HPLC.
Bis(3-(chloromethyl)pyridin-5-yl)methyl ether Ether dimerCan form under certain conditions, especially if temperature is too high or if there are issues with the workup.Maintain strict temperature control. Add the diol solution to the thionyl chloride, not the reverse, to keep the diol concentration low. [2]
Polymeric Material High MW oligomersHigh reaction temperatures or prolonged reaction times.Adhere to recommended temperature range (25-35°C) and reaction time.

The "less-polar spot" is often the ether dimer impurity, which can be difficult to remove by simple filtration. Its formation is minimized by controlling the order of addition and temperature.

Problem 3: Product Isolation and Purification

Q: The product precipitates as a fine, sticky solid that is difficult to filter and wash. How can I improve the physical properties of the solid for easier isolation?

The physical form of the precipitate is critical for efficient large-scale filtration and drying. A "gummy" or fine solid suggests that precipitation occurred too rapidly or from a supersaturated solution.

Solutions for Improved Isolation:

  • Controlled Precipitation: Rapid precipitation traps solvent and impurities.

    • Solution: After the reaction is complete, consider adding an anti-solvent (e.g., heptane or hexane) slowly to the reaction mixture. This gradual change in polarity encourages the growth of larger, more well-defined crystals. Applying a vacuum or a nitrogen purge can also assist in a more controlled precipitation. [2]

  • Digestion/Aging: Holding the product slurry at a controlled temperature can improve its characteristics.

    • Solution: After precipitation is complete, stir the slurry at a constant temperature (e.g., 20-25°C) for a few hours. This process, known as digestion or aging, allows smaller particles to dissolve and re-precipitate onto larger crystals, resulting in a more uniform and filterable solid.

  • Effective Washing: The filter cake must be washed to remove residual solvent and soluble impurities.

    • Solution: Use a cold, anhydrous, non-polar solvent like toluene or a mixture of toluene and heptane for washing. [2][3]Perform multiple small-volume washes rather than one large-volume wash for better efficiency. Ensure the wash solvent is pre-chilled to minimize dissolution of the product.

Section 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis via Chlorination of 3,5-Pyridinedimethanol

This protocol is a representative example and must be adapted and optimized for specific equipment and scales.

Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a suitable reactor with proper ventilation and a gas scrubber. All personnel must wear appropriate PPE.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charge: Charge the reactor with an anhydrous, inert solvent such as toluene (approx. 5-10 volumes relative to the diol). Add thionyl chloride (2.2 molar equivalents) to the solvent, maintaining the temperature below 25°C.

  • Starting Material Preparation: In a separate vessel, dissolve 3,5-pyridinedimethanol (1.0 molar equivalent) in toluene (3-5 volumes).

  • Controlled Addition: Add the 3,5-pyridinedimethanol solution to the thionyl chloride solution via a subsurface addition tube over 2-4 hours. Carefully control the addition rate to maintain the internal reaction temperature between 25-35°C. [2]5. Reaction Monitoring: Stir the resulting slurry at 25-30°C. Monitor the reaction progress by periodically taking samples and analyzing them by TLC or HPLC until the starting material is consumed.

  • Isolation: Once the reaction is complete, cool the slurry to 20°C. Filter the solid product using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake with cold (0-5°C) anhydrous toluene (2 x 2 volumes) to remove residual reagents and impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Protocol 2: Safe Quenching of Excess Thionyl Chloride

Never quench a reaction mixture containing a large excess of thionyl chloride directly with water. A safer method involves reacting it with a high-boiling point alcohol. [4]

  • Cooling: Cool the reaction vessel containing the excess thionyl chloride to 0-5°C.

  • Alcohol Addition: Slowly add a high-boiling point alcohol, such as n-butanol, to the mixture. This will react exothermically with the thionyl chloride to form n-butyl sulfite and HCl. [4]3. Neutralization: Once the quench is complete, the resulting acidic mixture can be safely neutralized with an aqueous base.

References
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Carl ROTH.
  • China Zhejiang Jiangshang Chemical Co., Ltd. CAS No.1210824-61-5 | this compound. [Link]
  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
  • Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • ResearchGate. (2000). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. [Link]
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride. [Link]
  • PubChem. 3,5-Bis(chloromethyl)pyridine. [Link]
  • Wikipedia. 3,5-Lutidine. [Link]
  • ScienceDirect.
  • Google Patents.
  • Google Patents.
  • IChemE.
  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

Sources

preventing decomposition of 3,5-Bis(chloromethyl)pyridine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Bis(chloromethyl)pyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive bifunctional building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and achieve optimal results in your reactions.

Introduction to the Reactivity and Stability of this compound

This compound is a valuable reagent in organic synthesis, prized for its two electrophilic chloromethyl groups that readily undergo nucleophilic substitution reactions. This bifunctionality makes it an ideal precursor for constructing complex molecules, including macrocycles and polymers.[1] However, this high reactivity also renders the molecule susceptible to decomposition under various experimental conditions. Understanding the interplay of factors like pH, temperature, choice of base, and solvent is critical to its successful application.

This guide provides practical, field-proven insights into the common challenges encountered when using this reagent and offers robust solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark and producing a complex mixture of byproducts. What is the likely cause?

A dark coloration and the formation of multiple byproducts often point towards decomposition of the starting material. The primary culprits are typically related to the reaction conditions, especially the choice and stoichiometry of the base, as well as the reaction temperature. The two chloromethyl groups are highly electrophilic and can react in several undesirable ways if the conditions are not carefully controlled.[1]

Q2: Can the pyridine nitrogen itself participate in side reactions?

Yes, this is a crucial point to consider. The pyridine nitrogen is nucleophilic and can be alkylated by the chloromethyl groups, especially in the presence of a tertiary amine base. This can lead to the formation of pyridinium salts (quaternization), which may be soluble in the reaction mixture and complicate purification.[2][3] This intramolecular or intermolecular reaction can lead to oligomeric or polymeric materials.

Q3: What are the most common decomposition pathways for this compound?

The main decomposition pathways include:

  • Hydrolysis: In the presence of water, the chloromethyl groups can be hydrolyzed to hydroxymethyl groups, forming 3,5-bis(hydroxymethyl)pyridine. This is more likely to occur under neutral or basic conditions.

  • Polymerization: The bifunctional nature of the molecule allows for intermolecular reactions where the pyridine nitrogen of one molecule attacks a chloromethyl group of another, leading to the formation of polymeric pyridinium salts. This is often observed as an insoluble tar-like substance.

  • Reaction with Tertiary Amine Bases: Sterically unhindered tertiary amines, such as triethylamine (TEA), can act as nucleophiles and displace the chloride, forming a quaternary ammonium salt. This side reaction consumes both your starting material and your base.

  • Elimination: While less common for primary benzylic halides, the use of a strong, sterically hindered base could potentially lead to elimination reactions, although this is generally not the primary decomposition route.[4][5]

Q4: How can I minimize the decomposition of this compound during my reaction?

To minimize decomposition, consider the following critical parameters:

  • Choice of Base: Opt for a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base). Its bulky isopropyl groups prevent it from readily attacking the electrophilic chloromethyl carbons.[5] Inorganic bases like potassium carbonate or cesium carbonate can also be effective, particularly in polar aprotic solvents.

  • Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature. Exothermic nucleophilic substitution reactions can lead to localized heating, accelerating decomposition pathways.

  • Slow Addition: Add the base or the nucleophile slowly to the reaction mixture containing this compound. This helps to control the reaction exotherm and maintain a low concentration of the reactive species at any given time.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, which can contribute to discoloration.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the chloromethyl groups.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black. 1. Decomposition of the starting material due to high temperature. 2. Polymerization. 3. Reaction with a nucleophilic base.1. Maintain strict temperature control (e.g., 0 °C). 2. Use a non-nucleophilic, hindered base like DIPEA. 3. Add reagents slowly.
Low yield of the desired product. 1. Incomplete reaction. 2. Decomposition of the starting material. 3. Hydrolysis of the chloromethyl groups.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Implement the preventative measures from the FAQs. 3. Use anhydrous solvents and reagents.
Formation of an insoluble, tar-like precipitate. 1. Polymerization via intermolecular quaternization.1. Use a higher dilution of reactants. 2. Maintain a low reaction temperature. 3. Ensure rapid and efficient stirring.
Presence of a significant amount of 3,5-bis(hydroxymethyl)pyridine in the product. 1. Hydrolysis of the starting material by water in the solvent or reagents.1. Use freshly dried solvents. 2. Ensure all glassware is oven-dried before use.
Complex NMR spectrum with multiple unexpected peaks. 1. Formation of multiple side products from decomposition. 2. Quaternization of the pyridine nitrogen.1. Re-evaluate the reaction conditions, particularly the base and temperature. 2. Purify the crude product carefully using column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent (DMF or MeCN) to dissolve the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the amine nucleophile (2.2 eq) and DIPEA (2.5 eq) in the anhydrous solvent.

  • Add the amine/DIPEA solution dropwise to the cooled solution of this compound over 30-60 minutes.

  • Maintain the reaction temperature at 0 °C for 1-2 hours after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of the Reaction Workflow:

reaction_workflow reagents 3,5-Bis(chloromethyl)pyridine HCl Amine Nucleophile DIPEA dissolution Dissolve in Anhydrous Solvent reagents->dissolution cooling Cool to 0 °C dissolution->cooling addition Slow Addition of Amine/DIPEA Solution cooling->addition reaction React at 0 °C to RT addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General workflow for nucleophilic substitution.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately monitoring the purity of your starting material and the progress of your reaction. This protocol outlines the steps to develop such a method using forced degradation studies, as recommended by ICH guidelines.[6][7][8][9][10][11][12][13]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Initial HPLC Method Conditions (Starting Point):

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

2. Forced Degradation Studies:

Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 80 °C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

3. Method Optimization:

Analyze the stressed samples using the initial HPLC conditions. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the following parameters as needed:

  • Gradient slope and time: To improve the resolution of closely eluting peaks.

  • Mobile phase pH: Using different buffers (e.g., phosphate, acetate) can alter the selectivity.

  • Organic modifier: Try methanol instead of acetonitrile.

  • Column chemistry: If separation is challenging, try a different stationary phase (e.g., Phenyl-Hexyl).

4. Method Validation:

Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][14][15]

Diagram of the Method Development Process:

hplc_dev cluster_stress Forced Degradation acid Acid Hydrolysis analyze Analyze Stressed Samples acid->analyze base Base Hydrolysis base->analyze oxidation Oxidation oxidation->analyze thermal Thermal thermal->analyze photo Photolytic photo->analyze start Define Initial HPLC Conditions evaluate Evaluate Peak Resolution analyze->evaluate optimize Optimize Method (Gradient, Mobile Phase, etc.) evaluate->optimize Resolution < 1.5 validate Validate Method (ICH Guidelines) evaluate->validate Resolution ≥ 1.5 optimize->analyze final_method Final Stability-Indicating HPLC Method validate->final_method

Sources

analytical methods for monitoring reaction progress of 3,5-Bis(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analytical Methods for Monitoring 3,5-Bis(chloromethyl)pyridine Reactions

Welcome to the technical support center for the analysis of reactions involving 3,5-Bis(chloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional building block. As a key intermediate, understanding its reaction kinetics, product formation, and impurity profile is critical for successful synthesis.

The primary reactivity of 3,5-Bis(chloromethyl)pyridine involves nucleophilic substitution at the two electrophilic chloromethyl groups, making it a valuable precursor for macrocycles, polymers, and complex molecular architectures.[1] This guide provides field-proven insights and detailed protocols to help you select the appropriate analytical method, troubleshoot common issues, and ensure the integrity of your results.

Section 1: Choosing the Right Analytical Tool

Selecting the optimal analytical method is the first step toward reliable reaction monitoring. The choice depends on the required level of detail (qualitative vs. quantitative), the nature of the reactants and products, and the available instrumentation.

MethodSelection

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Question: My pyridine-containing peaks are tailing significantly in reverse-phase HPLC. What's causing this and how can I fix it?

Answer: This is a classic issue when analyzing basic compounds like pyridines on silica-based C18 columns.

  • Causality: The root cause is secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica packing material. This leads to a mixed-mode retention mechanism (reverse-phase and ion-exchange), resulting in broad, tailing peaks.

  • Solutions:

    • Mobile Phase Modification: Add a competing base to your mobile phase to saturate the active silanol sites. A common choice is 0.1% Triethylamine (TEA).

    • Lower pH: Decrease the mobile phase pH by adding an acid like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanol groups, reducing their interaction with the pyridine.

    • Column Selection: Use a modern, high-purity silica column with end-capping (e.g., Type B silica) or a column specifically designed for basic compounds, such as one with a polar-embedded group.[2] A column with low silanol activity is often recommended for similar halogenated pyridine compounds.[3]

    • Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., to 25-50 mM) can help mask residual silanol interactions and improve peak shape.[2]

Question: I am seeing co-elution of the starting material, 3,5-Bis(chloromethyl)pyridine, and the mono-substituted reaction intermediate. How can I improve separation?

Answer: Co-elution occurs when the chromatographic selectivity is insufficient to resolve two analytes. Since the mono-substituted product has a polarity between the starting material and the final di-substituted product, this is a common challenge.

  • Causality: The small difference in polarity between the bis- and mono-chloromethyl compounds may not be sufficient for baseline separation under your current conditions.

  • Solutions:

    • Reduce Elution Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times for all compounds and often improves the resolution between closely eluting peaks.

    • Optimize the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order or improve the separation of your compounds.

    • Employ a Gradient: If you are using an isocratic method, switching to a shallow gradient can effectively resolve early-eluting, closely related compounds. Start with a lower percentage of organic solvent and slowly ramp it up.

    • Change Stationary Phase: If mobile phase optimization fails, consider a column with a different stationary phase. A phenyl-hexyl or cyano (CN) phase can offer different selectivity (π-π interactions) compared to a standard C18 column, which may resolve the compounds.

HPLCTroubleshooting

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: My analyte, 3,5-Bis(chloromethyl)pyridine, appears to be degrading in the GC injector. How can I confirm this and prevent it?

Answer: Thermal lability is a concern for halogenated compounds, especially at the high temperatures of a GC inlet.

  • Causality: The chloromethyl groups can be susceptible to degradation or reaction at elevated temperatures, particularly in the presence of active sites within the injector liner or on the column.

  • Solutions:

    • Lower the Injector Temperature: Systematically lower the injector temperature in 20°C increments. Start from your current temperature (e.g., 250°C) and go down to around 200°C or lower to find the optimal temperature that allows for efficient volatilization without degradation.

    • Use a Deactivated Liner: Active sites in a standard glass liner can catalyze degradation. Always use a fresh, deactivated (silanized) glass liner. A liner packed with deactivated quartz wool can also help trap non-volatile matrix components while providing an inert surface.[4]

    • Faster Analysis: Use a shorter column or a faster temperature ramp to minimize the time the analyte spends at high temperatures.

    • Derivatization: If degradation persists, consider derivatizing the compound to a more thermally stable analogue, although this adds complexity to the sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The peaks in the ¹H NMR spectrum of my crude reaction mixture are broad. Is this a problem with the instrument or the sample?

Answer: Peak broadening in NMR of a reaction mixture is usually sample-related.

  • Causality:

    • Paramagnetic Species: The presence of even trace amounts of paramagnetic metals (from catalysts or reagents) can cause significant line broadening.

    • Viscosity: Highly viscous or concentrated samples can lead to broader peaks.

    • Chemical Exchange: If your reaction is at or near equilibrium, or if there are exchange processes occurring on the NMR timescale, peaks can broaden.

  • Solutions:

    • Filter the Sample: Before analysis, pass your sample through a small plug of celite or silica in a Pasteur pipette to remove any particulate matter or trace metals.

    • Dilute the Sample: Ensure your sample is not overly concentrated in the NMR tube. Diluting it with more deuterated solvent can reduce viscosity and improve peak shape.

    • Change Temperature: Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen peaks by moving away from a chemical exchange coalescence point.

    • Check pH: For pyridine compounds, the protonation state can affect the spectrum. Ensure consistent sample preparation to avoid pH-related shifts or exchange broadening.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should look for in reactions with 3,5-Bis(chloromethyl)pyridine? Common byproducts arise from incomplete reaction or side reactions. You should primarily look for the mono-substituted intermediate, where only one chloromethyl group has reacted. Depending on the nucleophile and conditions, over-alkylation or reaction with the pyridine nitrogen are also possible. High-resolution mass spectrometry (HRMS) and GC-MS are excellent tools for identifying these low-concentration impurities.[1]

Q2: Which method is best for real-time, in-situ reaction monitoring? NMR spectroscopy is the most powerful technique for non-invasive, real-time monitoring.[5] You can run the reaction directly in an NMR tube and acquire spectra at regular intervals to track the disappearance of starting material signals and the appearance of product signals, providing a direct mass balance of the reaction components.[6]

Q3: How should I prepare my reaction quench for HPLC analysis to ensure accurate results? The goal is to stop the reaction immediately and create a sample that is stable and compatible with the HPLC mobile phase. A good practice is to take a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it into a larger volume (e.g., 1 mL) of a solvent that both quenches the reaction and is miscible with your mobile phase. Often, the mobile phase itself is a good choice. This minimizes injection solvent effects that can distort peak shape.[7] Ensure any salts formed during quenching are soluble or are filtered out before injection.

Section 4: Standard Operating Protocols

Protocol 1: HPLC-UV Method for Reaction Progress Monitoring

This protocol provides a general starting point for monitoring reactions of 3,5-Bis(chloromethyl)pyridine. It should be optimized for your specific reaction.

  • Instrumentation: HPLC system with UV detector.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Sample Preparation: Aliquot 10 µL of the reaction mixture and quench into 1 mL of a 50:50 mixture of Water:Acetonitrile. Vortex and filter through a 0.45 µm syringe filter if necessary.

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile impurities and confirming the mass of the starting material and products.

  • Instrumentation: GC system with a Mass Spectrometer detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 220 °C (optimize as needed).

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • MS Parameters:

    • Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Summary Table

The following table provides key analytical data for 3,5-Bis(chloromethyl)pyridine.

PropertyValueSource
Molecular FormulaC₇H₇Cl₂NPubChem CID: 13523322[8]
Molecular Weight176.04 g/mol PubChem CID: 13523322[8]
¹H NMR (CDCl₃)
Pyridine H2, H6 (α)~δ 8.6 ppm (s)General Pyridine Shifts[9]
Pyridine H4 (γ)~δ 7.8 ppm (s)General Pyridine Shifts[9]
CH₂Cl~δ 4.6 ppm (s)Expected for benzylic chlorides
¹³C NMR (CDCl₃)
Pyridine C2, C6~δ 150 ppmGeneral Pyridine Shifts[9]
Pyridine C4~δ 136 ppmGeneral Pyridine Shifts[9]
Pyridine C3, C5~δ 135 ppmGeneral Pyridine Shifts[9]
CH₂Cl~δ 45 ppmExpected for benzylic chlorides

Note: NMR chemical shifts are approximate and can be influenced by solvent and concentration.

References

  • Benchchem. (n.d.). 3,5-Bis(chloromethyl)pyridine | 41711-38-0.
  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • SIELC Technologies. (n.d.). Separation of 3,5-Dichloro-2-(trichloromethyl)pyridine on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Library of Medicine.
  • National Center for Biotechnology Information. (n.d.). 3,5-Bis(chloromethyl)pyridine. PubChem Compound Database.
  • LGC Standards. (n.d.). 3,5-Bis(chloromethyl)pyridine Hydrochloride.
  • ChemRxiv. (2022). NMR reaction monitoring robust to spectral distortions.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Royal Society of Chemistry. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
  • MDPI. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Scribd. (n.d.). HPLC Troubleshooting Guide.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Bis(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. The symmetrical nature of this compound makes it an invaluable building block for creating complex molecular architectures, from macrocycles to polymers.[1] However, its reactivity is profoundly influenced by the solvent system, a factor that is often the root cause of unexpected experimental outcomes.

This document moves beyond standard protocols to provide a deeper understanding of the causality behind solvent selection. We will explore how to harness solvent effects to control reaction pathways, troubleshoot common issues, and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - The Underlying Principles

This section addresses fundamental questions about the reactivity of this compound, focusing on the interplay between its structure and the reaction environment.

Q1: What are the primary nucleophilic substitution pathways for this reagent, and how does its structure influence them?

A: this compound possesses two primary chloromethyl groups. These groups are analogous to benzylic halides. Benzylic systems are unique because they can undergo nucleophilic substitution via both SN1 (unimolecular) and SN2 (bimolecular) mechanisms.[2][3]

  • SN2 Pathway: As a primary halide, the carbon atom is sterically accessible, favoring a direct, backside attack by a nucleophile in a concerted step. This is often the default pathway under the right conditions.

  • SN1 Pathway: While primary halides typically do not favor the SN1 pathway, the "benzylic-like" position of the chloromethyl group allows for the formation of a resonance-stabilized carbocation intermediate if the leaving group departs first. This makes the SN1 pathway a viable alternative.[3][4]

The choice between these two competing pathways is not inherent to the molecule alone but is critically dictated by the reaction conditions you impose, primarily the solvent and the nucleophile.

Q2: How does solvent choice—specifically polar protic vs. polar aprotic—steer the reaction toward an SN1 or SN2 mechanism?

A: This is the most critical parameter for controlling the reaction's outcome.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) actively promote the SN1 pathway . They achieve this in two ways:

    • Stabilization of the Carbocation: Their highly polarized O-H or N-H bonds effectively solvate and stabilize the carbocation intermediate, lowering the energy barrier for its formation.[4][5][6]

    • Stabilization of the Leaving Group: They also solvate the departing chloride anion through hydrogen bonding, making it a better leaving group.[2][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) strongly favor the SN2 pathway . Their mechanism of action is different:

    • Enhanced Nucleophilicity: These solvents possess strong dipoles that can solvate the counter-ion (e.g., Na⁺, K⁺) of your nucleophilic salt. This leaves the nucleophile "naked" and highly reactive, maximizing its ability to perform a backside attack.[7][8][9]

    • Destabilization of the Transition State (for SN1): They are less effective at stabilizing the carbocation intermediate compared to protic solvents, thus raising the energy barrier for the SN1 pathway.[4]

Conversely, using a polar protic solvent for an intended SN2 reaction can be detrimental. The solvent molecules form a "cage" around the nucleophile via hydrogen bonding, stabilizing it and sterically hindering its approach to the electrophilic carbon, thereby slowing down or stopping the SN2 reaction.[6][10]

Q3: What is the significance of the hydrochloride salt form on solubility and reactivity?

A: The hydrochloride form means the pyridine nitrogen is protonated, which has several important consequences:

  • Solubility: The salt form dramatically increases the compound's polarity. It will be poorly soluble in non-polar solvents (like toluene or hexane) but will have significantly better solubility in polar solvents, particularly polar protic solvents like methanol or water.

  • Reactivity: The protonated pyridinium ring is strongly electron-withdrawing. This electronic effect makes the benzylic-like carbon atoms even more electrophilic, which can increase their susceptibility to nucleophilic attack, potentially favoring the SN2 pathway.

  • Acidity: The compound will introduce acid into your reaction mixture. This is a critical consideration if your nucleophile is basic. You will need to add at least one equivalent of a non-nucleophilic base to deprotonate the nucleophile and potentially a second equivalent to deprotonate the pyridine nitrogen if the free-base form is required for the reaction.

Q4: Beyond the solvent, what other key factors should I consider to control the reaction?

A: While solvent is paramount, it works in concert with other factors:

  • Nucleophile Strength: Strong, anionic nucleophiles (e.g., RS⁻, CN⁻, N₃⁻) will strongly favor the SN2 mechanism.[3] Weak, neutral nucleophiles (e.g., H₂O, ROH) are characteristic of SN1 reactions, often in solvolysis where the solvent itself is the nucleophile.[4]

  • Concentration: SN2 reactions are second-order, meaning their rate depends on the concentration of both the substrate and the nucleophile. High concentrations of a strong nucleophile will push the reaction towards the SN2 pathway. SN1 reactions are first-order and depend only on the substrate concentration.

  • Temperature: Higher temperatures can sometimes favor elimination (E1/E2) side reactions, although this is less of a concern for this specific substrate unless a very strong, bulky base is used. Increased temperature will generally increase the rate of both substitution reactions.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Issue: Low or No Reactivity

Q: My reaction has stalled, and starting material remains after an extended period. What are the most likely solvent-related causes?

A: This is a common issue that can almost always be traced back to a mismatch between the chosen solvent, the intended mechanism, and the reagent's properties.

  • Poor Solubility: The most common culprit. This compound is a salt. If you have chosen a solvent with low polarity (e.g., THF, Dichloromethane, Toluene) without any additives, your starting material is likely not dissolving. Solution: Switch to a more polar solvent like DMF, DMSO, or methanol. If the reaction requires a non-polar solvent, phase-transfer catalysis may be necessary.

  • Nucleophile Deactivation (for SN2 reactions): You may be attempting an SN2 reaction with a strong nucleophile but have chosen a polar protic solvent (e.g., methanol). The methanol is forming a hydrogen-bond "cage" around your nucleophile, stabilizing it and rendering it non-reactive.[6][10] Solution: For SN2 reactions, immediately switch to a polar aprotic solvent like DMF or DMSO to "free" your nucleophile.[7]

  • Insufficient Base: Your nucleophile may be protonated by the acidic hydrochloride starting material and is therefore inactive. Solution: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the active nucleophile.

Issue: Formation of Multiple Products & Low Selectivity

Q: My analysis (TLC, LC-MS) shows a complex mixture of products instead of my clean, di-substituted product. How can the solvent be responsible?

A: This typically points to a competition between reaction pathways or a loss of control over the bifunctionality.

  • SN1/SN2 Competition: If your chosen conditions (e.g., a moderately polar solvent with a moderately strong nucleophile) do not strongly favor one pathway, you may be getting a mixture of products from both mechanisms. SN1 reactions can also lead to rearrangements or elimination byproducts, though less likely here. Solution: To force an SN2 outcome, use a polar aprotic solvent (DMSO, DMF) and a high concentration of a strong nucleophile. To force an SN1 outcome, use a polar protic solvent (H₂O, MeOH) and a weak nucleophile.[6]

  • Incomplete Reaction / Mono-substitution: You may be forming a mixture of mono-substituted and di-substituted products. This can happen if the reaction stalls due to poor solubility of the mono-substituted intermediate. Solution: Ensure your chosen solvent can dissolve the starting material, the mono-substituted intermediate, and the final di-substituted product to drive the reaction to completion. Using a solvent like DMF or DMSO is often effective.

  • Unwanted Pyridine Reactivity: If a base is used, the pyridine nitrogen can be deprotonated and may itself act as a nucleophile, leading to oligomerization.[11][12] Solution: This is less of a solvent issue and more of a process control problem. Use a controlled addition of your nucleophile or run the reaction at a lower temperature. Ensure a non-nucleophilic base is used.

Issue: Polymerization/Insoluble Material Formation

Q: My reaction vessel contains an insoluble precipitate or gel, and I cannot isolate my desired product. What is happening?

A: You are likely experiencing intermolecular reactions leading to polymerization, a common fate for bifunctional reagents.[1]

  • High Concentration: High concentrations favor intermolecular reactions over intramolecular ones. The solvent plays a role here; if it perfectly solvates all species, it can facilitate molecules finding each other to polymerize. Solution: Drastically reduce the concentration of your starting material (high dilution conditions). This favors the two reactive ends of the same molecule finding a single nucleophile (for macrocycle formation) or prevents separate molecules from reacting together.

  • Solvent-Mediated Precipitation: Sometimes, a carefully chosen solvent system can be used to your advantage. If the desired product is insoluble in the reaction solvent while the starting material is soluble, the product will precipitate out as it forms. This can prevent it from reacting further and leading to polymerization. Solution: Experiment with solvent mixtures. For example, a reaction in acetonitrile might allow the product to crash out, whereas the same reaction in DMF might keep it in solution where it can continue to react.

Section 3: Experimental Protocols & Data

Protocol 1: Step-by-Step Guide for Optimizing a Disubstitution Reaction (SN2 Conditions)

This protocol provides a framework for systematically optimizing the di-substitution of this compound with a generic sodium-based nucleophile (Na-Nu).

Objective: To achieve a high yield of the pure di-substituted product, 3,5-Bis(nucleomethyl)pyridine.

  • Solvent Selection and Preparation:

    • Choose a high-quality, anhydrous polar aprotic solvent (e.g., DMF or DMSO). These are preferred for their excellent solvating power for both the hydrochloride salt and many nucleophilic salts.[7]

    • Ensure the solvent is dry, as water can compete as a nucleophile and lead to hydrolysis byproducts.

  • Reagent Stoichiometry and Setup:

    • In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

    • Add the anhydrous polar aprotic solvent (e.g., DMF) to create a ~0.1 M solution. A lower concentration helps mitigate polymerization risk.

    • In a separate flask, dissolve the nucleophile (Na-Nu, 2.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.5 eq) in the same anhydrous solvent. The slight excess of base ensures full deprotonation of the hydrochloride and any trace acid.

  • Reaction Execution:

    • Cool the substrate solution to 0 °C using an ice bath. This helps control the initial exotherm upon base and nucleophile addition.

    • Slowly add the nucleophile/base solution to the stirred substrate solution via a dropping funnel over 30-60 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).

    • Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).

    • You should observe the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to your product. The presence of an intermediate spot between the two would indicate the mono-substituted species. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Purification:

    • Once complete, quench the reaction by pouring it into cold water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization as needed.

Data Table 1: Properties of Common Solvents and Their Influence on Nucleophilic Substitution
SolventTypeDielectric Constant (ε) at 20°CFavored MechanismKey Considerations & Causality
Water (H₂O) Polar Protic80.1SN1 Excellent at stabilizing carbocations and leaving groups; can act as a nucleophile (hydrolysis).[4]
Methanol (MeOH) Polar Protic32.7SN1 Good for SN1; will solvate and deactivate strong nucleophiles intended for SN2.[7][10]
Ethanol (EtOH) Polar Protic24.5SN1Similar to methanol but less polar.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7SN2 Excellent solvating power for salts; leaves nucleophiles highly reactive.[7][8] Can be difficult to remove.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7SN2 Very common for SN2; high boiling point; excellent solvating properties.
Acetonitrile (MeCN) Polar Aprotic37.5SN2Less basic than DMF/DMSO; good for many SN2 reactions. Lower boiling point makes for easier removal.
Acetone Polar Aprotic20.7SN2Moderately polar; effective for SN2 with more soluble nucleophiles (e.g., iodides).[8]
Tetrahydrofuran (THF) Polar Aprotic7.5Borderline / SN2Lower polarity; may not effectively dissolve the hydrochloride salt.[2]

Section 4: Visualizations & Workflows

Diagram 1: Solvent Selection Decision Tree

This diagram guides the user through the logical steps of choosing an appropriate solvent system based on the desired reaction outcome.

Solvent_Selection start Start: Define Reaction Goal mechanism Desired Mechanism? start->mechanism weak_nu Weak (H₂O, ROH) mechanism->weak_nu S_N_1 (Unimolecular) Solvolysis strong_nu Strong (N₃⁻, RS⁻, CN⁻) mechanism->strong_nu S_N_2 (Bimolecular) Controlled Disubstitution nucleophile Nucleophile Strength? sn1_solvent Select Polar Protic Solvent (e.g., MeOH, H₂O) sn2_solvent Select Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) weak_nu->sn1_solvent strong_nu->sn2_solvent Troubleshooting_Workflow start Problem: Low Yield / Failed Reaction check_solubility Is Starting Material Fully Dissolved? start->check_solubility sol_no No: Change to more polar solvent (DMF, DMSO) check_solubility->sol_no No sol_yes Yes check_solubility->sol_yes Yes check_nucleophile Is Nucleophile Strong and Unhindered? nuc_no No: Using Protic Solvent? Switch to Aprotic (DMF). Need to add Base? check_nucleophile->nuc_no No nuc_yes Yes check_nucleophile->nuc_yes Yes check_products What does TLC/LC-MS show? prod_mix Mixture of Products: Force one mechanism. (See Diagram 1) check_products->prod_mix Mixture prod_poly Polymer/Insoluble Mass: Reduce concentration. (High Dilution) check_products->prod_poly Polymer prod_sm Mainly Starting Material check_products->prod_sm Starting Material sol_yes->check_nucleophile nuc_yes->check_products prod_sm->check_nucleophile

Caption: A logical workflow for troubleshooting common issues in reactions.

References

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Southern Illinois University.
  • Can you explain the role of solvents in SN1 and SN2 mechanisms? (2018). Quora.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
  • Characteristics of the SN1 Reaction. (2019). Chemistry LibreTexts.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
  • Pyridine nitrogen reactivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • The impact of solvent polarity on intramolecular proton and electron transfer. (n.d.). RSC Publishing.
  • 3,5-Bis(chloromethyl)pyridine | 41711-38-0. (n.d.). Benchchem.
  • Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
  • Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange.
  • Why isn't pyridine a good solvent for an Sn2 reaction? (2020). Reddit.
  • reaction with hydrochloride compounds. (2022). Reddit.

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Technical Support Center: Managing Hazardous Byproducts in 3,5-Bis(chloromethyl)pyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(chloromethyl)pyridine hydrochloride. It provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions concerning the formation and management of hazardous byproducts. Our focus is on ensuring product purity, reaction efficiency, and operational safety.

Foundational Understanding: Byproduct Genesis in Chlorination Reactions

The synthesis of this compound, a critical pharmaceutical intermediate, is most commonly achieved by the chlorination of 3,5-pyridinedimethanol using a chlorinating agent such as thionyl chloride (SOCl₂)[1][2]. While effective, this reaction is prone to several side reactions that generate a spectrum of impurities. The control of these byproducts is paramount for achieving high purity and yield.

The primary challenges stem from the high reactivity of the chlorinating agent and the product itself. The main product, a bifunctional alkylating agent, can readily react with nucleophiles present in the reaction medium—including the starting material or other product molecules—leading to the formation of complex impurities.

Diagram 1: Core Synthesis and Key Byproduct Pathways

cluster_main Main Reaction Pathway cluster_side Major Side Reactions SM 3,5-Pyridinedimethanol Intermediate 3-(Chloromethyl)-5- (hydroxymethyl)pyridine SM->Intermediate 1 eq. SOCl₂ Quat Quaternary Ammonium Salt (Dimer/Polymer) SM->Quat + Product OverChlor Ring-Chlorinated Species SM->OverChlor Harsh Conditions (Excess SOCl₂, High Temp) SOCl2 Thionyl Chloride (SOCl₂) Gases Gaseous Byproducts (SO₂, HCl) SOCl2->Gases Reaction with SM Product 3,5-Bis(chloromethyl)pyridine HCl (Desired Product) Product->Quat + Product or SM Intermediate->Product 1 eq. SOCl₂

Caption: Main reaction pathway and formation of key hazardous byproducts.

Table 1: Common Byproducts, Their Origin, and Associated Hazards

Byproduct Name Origin Primary Hazard/Issue
Quaternary Ammonium Salts Reaction of the product with itself or the starting material. Form insoluble, often colored, sticky precipitates; complicates purification and lowers yield.[3][4][5]
Ring-Chlorinated Species Harsh reaction conditions (high temperature, excess chlorinating agent). Difficult to separate from the desired product; potential for altered biological activity and toxicity.[6]
Partially Reacted Intermediate Incomplete reaction (insufficient SOCl₂ or reaction time). Impurity that reduces the overall yield and purity of the final product.
Residual Thionyl Chloride Excess reagent used in the reaction. Highly corrosive and water-reactive; releases toxic SO₂ and HCl gases upon decomposition.[7][8][9]

| SO₂ and HCl Gas | Stoichiometric byproducts of the reaction with thionyl chloride. | Toxic, corrosive, and environmentally hazardous gases requiring proper scrubbing.[8] |

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown and a sticky solid crashed out. What is happening? This is a classic sign of quaternary ammonium salt formation.[3][4] The product, 3,5-Bis(chloromethyl)pyridine, is a potent alkylating agent. If the concentration of the nucleophilic starting material (3,5-pyridinedimethanol) or the product itself is too high, intermolecular reactions occur, leading to dimerization and polymerization. This is often exacerbated by localized heating or slow addition of the chlorinating agent.

Q2: How can I prevent the formation of quaternary ammonium salts? The key is to maintain a low concentration of the nucleophilic pyridine species at all times. The most effective strategy is inverse addition : slowly add the solution of 3,5-pyridinedimethanol to a solution of thionyl chloride[1]. This ensures that the chlorinating agent is always in excess locally, rapidly converting the alcohol to the chloride and minimizing its opportunity to act as a nucleophile. Maintaining a controlled, low temperature (e.g., <35°C) is also critical[1].

Q3: What causes the formation of ring-chlorinated byproducts, and how can they be minimized? Ring chlorination is typically a result of excessive reaction energy, which can be caused by:

  • High Temperatures: Running the reaction above the recommended temperature provides the activation energy for electrophilic aromatic substitution on the pyridine ring.[10]

  • Large Excess of Chlorinating Agent: A significant excess of reagents like SOCl₂ can increase the propensity for side reactions.

  • Causality: The chloromethyl groups are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. However, under forcing conditions, chlorination can still occur, primarily at the 2- and 6-positions. To minimize this, strictly adhere to a controlled temperature profile and use only a slight excess (e.g., 1.05-1.2 equivalents per hydroxyl group) of the chlorinating agent[1].

Q4: What is the safest and most effective way to quench the reaction and handle residual thionyl chloride? Never quench a thionyl chloride reaction with water or alcohol directly, as this will cause a violent, exothermic reaction releasing large volumes of SO₂ and HCl gas[8]. The recommended procedure is to first remove excess SOCl₂ under vacuum. Any remaining traces can be quenched by slowly and carefully adding the reaction mixture to a vigorously stirred, cold (ice bath) basic solution, such as aqueous sodium bicarbonate or sodium hydroxide. This must be done in a highly efficient fume hood.

Q5: My final product is off-white/yellow and has a broad melting point. What are the likely impurities? Assuming the product has been isolated as the hydrochloride salt, a discolored appearance and poor melting point often indicate the presence of residual quaternary salts or other organic impurities. Quaternary salts, in particular, are difficult to remove by simple filtration and can become trapped in the product crystal lattice[11]. A thorough recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary. It is crucial to first use analytical methods like NMR or LC-MS to identify the specific impurities to guide the purification strategy.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Diagram 2: Troubleshooting Workflow for Synthesis Issues

Start Problem Detected (e.g., Low Yield, Impure Product) Analyze Step 1: Analyze Crude & Final Product (TLC, ¹H NMR, LC-MS) Start->Analyze Impurity High Impurity Profile? Analyze->Impurity Check Purity Yield Low Yield? Analyze->Yield Check Yield Identify Identify Impurities (Quats, Over-chlorination, SM) Impurity->Identify Yes Impurity->Yield No CheckTemp Review Temp. Control Was it <35°C? Identify->CheckTemp CheckStoich Review Stoichiometry & Addition Method Identify->CheckStoich Optimize Action: Optimize Purification (Recrystallization, Reslurry) CheckTemp->Optimize CheckStoich->Optimize Incomplete Incomplete Reaction? (SM present in crude) Yield->Incomplete Yes Mechanical High Mechanical Loss? (Transfer, Filtration) Yield->Mechanical No Extend Action: Extend Reaction Time or Increase SOCl₂ slightly Incomplete->Extend Refine Action: Refine Workup & Isolation Technique Mechanical->Refine

Caption: A systematic workflow for troubleshooting common synthesis problems.

Problem: Analytical data (GC-MS, ¹H NMR) shows significant unknown peaks.
  • Possible Cause: Formation of unexpected byproducts due to reactive impurities in the starting material or solvent. For example, water in the solvent will consume thionyl chloride and generate HCl, which can alter reaction kinetics.

  • Self-Validating System:

    • Verify Starting Materials: Before starting, run a purity check (e.g., GC-MS) on your 3,5-pyridinedimethanol and ensure your solvent is anhydrous.

    • Cross-Reference Spectra: Compare the ¹H NMR of your impure product to known spectra of likely byproducts. Quaternary salts often present as broad, complex signals in the aromatic and methylene regions. Ring-chlorinated species will show altered splitting patterns and chemical shifts in the aromatic region.

    • Corrective Action: If impurities are present in the starting material, purify it first (e.g., by recrystallization). If the solvent is the issue, use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures.

Problem: The isolated product is highly insoluble in common organic solvents, making recrystallization difficult.
  • Possible Cause: This is highly indicative of a significant fraction of polymeric quaternary ammonium salts. These cross-linked molecules have very low solubility.

  • Self-Validating System:

    • Solubility Test: Test the solubility of a small sample in a range of solvents, from nonpolar (hexane) to highly polar (water, DMSO). If it is only soluble in very polar solvents like water, it confirms the presence of ionic species.

    • Purification Strategy: Traditional recrystallization may fail. An alternative is to perform a reslurry. Suspend the impure solid in a solvent where the desired product has slight solubility but the quaternary salt is completely insoluble (e.g., warm acetone or ethyl acetate). Stir for several hours, then filter. The desired product will slowly dissolve and re-precipitate in a purer form, leaving the polymeric byproduct behind. This process may need to be repeated.

    • Preventive Action: The best solution is prevention. Re-evaluate the reaction setup to favor inverse addition and maintain strict temperature control to avoid forming this byproduct in the first place.

Recommended Protocols

Protocol 4.1: Synthesis with Minimized Byproduct Formation

This protocol emphasizes choices that directly suppress common side reactions.

  • Reagent & Glassware Preparation: Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere. Use anhydrous toluene as the solvent.

  • Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, charge thionyl chloride (2.2 equivalents) and anhydrous toluene. Cool the mixture to 10-15°C using an ice-water bath.

  • Inverse Addition: Dissolve 3,5-pyridinedimethanol (1.0 equivalent) in anhydrous toluene and charge it to the dropping funnel. Add this solution dropwise to the stirred thionyl chloride solution, ensuring the internal temperature does not exceed 35°C[1].

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every hour until the starting material and the mono-chlorinated intermediate are consumed.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove excess toluene and SOCl₂. Co-evaporate with additional toluene twice to ensure complete removal of SOCl₂.

  • Isolation: Add a suitable anti-solvent (e.g., methyl tert-butyl ether) to the concentrated residue to precipitate the this compound. Stir the resulting slurry, filter the solid, wash with the anti-solvent, and dry under vacuum.

Protocol 4.2: Analytical Method for Impurity Profiling (GC-MS)

This method is suitable for detecting volatile and semi-volatile byproducts.

ParameterSettingRationale
Column DB-5ms or equivalentA nonpolar column provides good separation for pyridine derivatives.
Injector Temp. 250 °CEnsures volatilization without thermal degradation.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates starting material, product, and potential over-chlorinated species.
Carrier Gas HeliumInert carrier gas.
Detector Mass Spectrometer (Scan mode)Allows for identification of unknown peaks by their mass fragmentation patterns.
Sample Prep Dissolve a sample of the crude reaction mixture (after quenching) or final product in methanol.Methanol is a suitable solvent for GC analysis of these compounds.[12]

Note: Quaternary salts are not volatile and will not be detected by GC-MS. Use LC-MS or NMR for their analysis.

Protocol 4.3: Decontamination and Waste Neutralization
  • Gaseous Byproducts: Vent the reaction apparatus through a gas scrubber containing a stirred 10-20% sodium hydroxide solution to neutralize HCl and SO₂ gases produced during the reaction.

  • Liquid Waste: All liquid waste, including mother liquor from filtration and solvent washes, should be collected in a dedicated, labeled hazardous waste container.

  • Quenching Residual Reagents: Slowly and carefully add the liquid waste stream to a large, stirred container of crushed ice and a saturated sodium bicarbonate solution. Monitor for gas evolution. Once gas evolution ceases, check the pH to ensure it is neutral or slightly basic before disposal.

  • Solid Waste: All contaminated items (gloves, filter paper, silica gel) must be disposed of in a solid hazardous waste container in accordance with institutional guidelines.[7][9]

Safety First: Handling Hazardous Materials

Table 3: Hazard Summary and Personal Protective Equipment (PPE)

Substance Key Hazards Required PPE
Thionyl Chloride (SOCl₂) Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled. Releases corrosive gases (HCl, SO₂).[8][13][14] Chemical splash goggles, face shield, neoprene or rubber gloves, flame-retardant lab coat. Must be handled in a chemical fume hood. [7][14]
3,5-Bis(chloromethyl)pyridine HCl Harmful if swallowed. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer. May cause an allergic skin reaction.[15] Chemical splash goggles, chemical-resistant gloves (nitrile may not be sufficient; consult glove compatibility charts), lab coat.

| Hydrogen Chloride (HCl) & Sulfur Dioxide (SO₂) | Corrosive to respiratory tract. Toxic. | Engineering controls (fume hood, scrubber) are the primary protection. Respiratory protection may be required for spills. |

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Spill: Evacuate the area. Use an appropriate absorbent material for acidic and water-reactive compounds (e.g., vermiculite or sand). Do not use combustible materials. Neutralize slowly with sodium bicarbonate. Follow all institutional procedures for chemical spills.

References

  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. [Link]
  • Thionyl Chloride Safety Guideline. ChemTrack.org. [Link]
  • Analytical Methods for Detecting Pyridine.
  • US Patent 5,942,625A: Preparation of chloromethylpyridine hydrochlorides.
  • Thionyl chloride - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]
  • Chlorine Neutralizer Chemical.
  • EP1125927A1: A method for preparation of a quaternary ammonium salt.
  • A method for preparation of a quaternary ammonium salt.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Synthesis and Spectral Analysis of Pyridine Deriv
  • CN105085377A: Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Chlorin
  • OSHA Method PV2295: Pyridine.
  • Method of synthesis of a quaternary ammonium salt.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • US4205175A: Chlorination process.
  • Disinfection by-product formation from the chlorination and chloramin
  • CHEMISTRY OF DISINFECTANTS AND DISINFECTANT BY-PRODUCTS.
  • Impurity Occurrence and Removal in Crystalline Products
  • Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. ST-OPEN. [Link]
  • Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromin
  • Specific Solvent Issues with Chlorin
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity...
  • Disinfection Byproducts: Chlorination of Drinking W
  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]
  • US5484929A: Chlorination process.
  • Formation of disinfection byproducts during chlorination of mixed nitrogenous compounds in swimming pools. PubMed. [Link]
  • Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent... PubMed. [Link]

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Technical Support Center: Purification of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Bis(chloromethyl)pyridine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile synthetic intermediate. As a hydrochloride salt with two reactive chloromethyl groups, this compound presents unique challenges that require careful consideration of experimental parameters to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. Understanding the potential byproducts is the first step in designing an effective purification strategy.

  • From 3,5-Lutidine Precursor: The most common synthesis involves the radical side-chain chlorination of 3,5-lutidine.

    • Incomplete Reaction: Unreacted 3,5-lutidine or the mono-chlorinated intermediate, 3-methyl-5-(chloromethyl)pyridine.

    • Over-chlorination: Formation of 3,5-bis(dichloromethyl)pyridine or 3,5-bis(trichloromethyl)pyridine can occur if the reaction is not carefully controlled.[1]

    • Ring Chlorination: Although less common for radical chlorination, some substitution on the pyridine ring itself is possible under harsh conditions.

  • From 3,5-Bis(hydroxymethyl)pyridine Precursor: This route involves reacting the diol with a chlorinating agent like thionyl chloride (SOCl₂).[1]

    • Unreacted Starting Material: Residual 3,5-bis(hydroxymethyl)pyridine.

    • Mono-chlorinated Impurity: The intermediate 3-(hydroxymethyl)-5-(chloromethyl)pyridine.

    • Byproducts of Thionyl Chloride: Residual sulfur-based impurities if the workup is incomplete. A patent for a similar compound notes that careful, slow addition of the pyridyl carbinol to thionyl chloride is crucial to prevent impurity formation.[2]

  • Hydrolysis Products: The chloromethyl groups are susceptible to hydrolysis, especially in the presence of water or other nucleophiles, which can revert the product back to the corresponding alcohol (hydroxymethyl) derivatives.

Q2: My crude product is a discolored, sticky solid. What is the best initial purification step?

A2: A discolored and non-crystalline solid suggests the presence of residual solvents, starting materials, or polymeric byproducts. Before attempting a full-scale recrystallization or chromatography, a simple solvent wash or trituration is highly recommended.

The goal is to find a solvent in which your desired hydrochloride salt has very low solubility, but the impurities are soluble. Given that the synthesis is often performed in solvents like toluene or carbon tetrachloride, these are excellent starting points for a wash.[1][2]

Protocol: Solvent Trituration/Wash

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small volume of a cold, non-polar solvent (e.g., toluene, diethyl ether, or hexanes). Start with approximately 2-3 mL of solvent per gram of crude material.

  • Stir the slurry vigorously for 15-30 minutes at room temperature or below (ice bath). The desired product should remain a solid, while colored impurities may dissolve.

  • Isolate the solid by vacuum filtration.

  • Wash the filter cake with another small portion of the cold solvent.

  • Dry the purified solid under high vacuum. This simple step can significantly improve purity and provide a free-flowing powder that is much easier to handle in subsequent purification steps.

Q3: How should I properly store the purified this compound?

A3: Proper storage is critical to maintain the purity of your material.

  • Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic. It will readily absorb moisture from the air, which can lead to hydrolysis of the chloromethyl groups.

  • Reactivity: The chloromethyl groups are reactive alkylating agents.

  • Safety: The Safety Data Sheet (SDS) for this compound and its isomers indicates that it is corrosive and a suspected mutagen.[3]

Recommended Storage: Store the compound in a tightly sealed container (preferably with a PTFE-lined cap) in a desiccator or a glove box. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable. Store in a cool, dry, and dark place away from incompatible materials like strong bases and oxidizing agents.[3]

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids to a high degree. The key is selecting an appropriate solvent system.

Q: How do I select the best solvent for recrystallization?

A: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. For a hydrochloride salt, polar protic solvents are a good starting point.

Table 1: Recrystallization Solvent Selection Guide | Solvent | Type | Expected Behavior | Comments | | :--- | :--- | :--- | :--- | | Isopropanol (IPA) | Polar Protic | Good Candidate. Often provides a good solubility differential between hot and cold. | | Ethanol (EtOH) | Polar Protic | Good Candidate. Similar to IPA; may be slightly too good a solvent, requiring an anti-solvent. | | Methanol (MeOH) | Polar Protic | Likely too soluble. Will probably dissolve the compound even at room temperature. Best used in a solvent/anti-solvent pair. | | Water | Polar Protic | Likely too soluble. Similar to methanol; risk of hydrolysis at high temperatures.[4] | | Toluene | Non-polar | Excellent Anti-Solvent. The product precipitates from toluene during synthesis, indicating very low solubility.[2] | | Diethyl Ether | Non-polar | Excellent Anti-Solvent. Useful for precipitating the product from more polar solutions. | | Ethyl Acetate | Polar Aprotic | Potential Co-Solvent. May be useful in a mixture. |

A mixed-solvent system, such as Ethanol/Toluene or Isopropanol/Diethyl Ether, is often highly effective. You dissolve the crude product in the minimum amount of the hot "good" solvent and then slowly add the "anti-solvent" until turbidity (cloudiness) appears, then re-heat to clarify and cool slowly.

Protocol: Recrystallization from Isopropanol/Toluene
  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of isopropanol (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring.

  • Continue adding isopropanol dropwise until the solid completely dissolves. Note the total volume added.

  • If the solution is colored, you may add a small amount of activated carbon, boil for 2-3 minutes, and perform a hot filtration to remove the carbon and insoluble impurities.

  • To the hot, clear solution, add toluene dropwise until the solution becomes faintly cloudy.

  • Add 1-2 drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold toluene, and dry under high vacuum.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the solvated compound).

  • Solution 1: Increase Solvent Volume. The most common cause is a supersaturated solution. Re-heat the mixture to dissolve the oil, add more of the primary solvent (e.g., isopropanol), and cool slowly again.

  • Solution 2: Slower Cooling. Rapid cooling encourages precipitation over crystallization. Allow the solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath.

  • Solution 3: Change Solvent System. The current solvent may be unsuitable. Try a solvent with a lower boiling point.

Troubleshooting Guide: Column Chromatography

Column chromatography of pyridine-based compounds can be challenging due to their basicity, which causes strong interactions with the acidic silica gel stationary phase.[5][6]

Workflow for Developing a Chromatography Method

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques for the characterization of 3,5-Bis(chloromethyl)pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment.

Introduction: The "Why" Behind Rigorous Characterization

This compound is a critical bifunctional building block in synthetic chemistry. Its unique symmetrical structure, featuring two reactive chloromethyl groups, makes it a valuable precursor for synthesizing complex molecules, including pyridinophanes and various pharmaceutical intermediates.[1] The precise identity, purity, and structural integrity of this compound are paramount, as any impurities or isomeric variants can drastically alter reaction pathways, yield, and the safety profile of the final product.

This guide outlines a multi-technique analytical workflow designed to provide unambiguous confirmation of the molecule's structure and purity. We will explore the practical application and data interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Furthermore, we will compare the expected analytical signatures of the target molecule with its common positional isomers to provide a complete framework for quality control.

The Analytical Workflow: A Self-Validating System

A robust characterization process is not a checklist but an integrated workflow where each technique corroborates the findings of the others. The logical flow ensures that by the end of the analysis, there is a high degree of confidence in the material's identity and purity.

G cluster_0 cluster_1 Primary Spectroscopic Analysis cluster_2 Quantitative & Purity Verification cluster_3 A Sample Receipt: 3,5-Bis(chloromethyl)pyridine HCl B ¹H & ¹³C NMR (Structural Backbone & Symmetry) A->B Parallel Analysis C FT-IR Spectroscopy (Functional Group ID) A->C Parallel Analysis D Mass Spectrometry (Molecular Weight & Formula) A->D Parallel Analysis E Elemental Analysis (%C, H, N) B->E If Spectroscopically Consistent F Data Integration & Final Confirmation (Identity, Purity, Structure) B->F C->E If Spectroscopically Consistent C->F D->E If Spectroscopically Consistent D->F E->F Quantitative Corroboration

Caption: Integrated workflow for the characterization of 3,5-Bis(chloromethyl)pyridine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide definitive evidence of its molecular framework and, crucially, its substitution pattern.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because the hydrochloride salt is readily soluble, and the solvent's residual peak does not interfere with key analyte signals. The presence of the acidic hydrochloride proton can lead to exchange with residual water, sometimes broadening the N-H peak.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

Data Interpretation & Expected Results

The symmetry of the 3,5-disubstituted ring is the key diagnostic feature. We expect three distinct signals for the pyridine ring protons and one signal for the two equivalent chloromethyl groups.

Signal Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyridine H-4~8.7 ppmSinglet (s)1HProton at position 4
Pyridine H-2, H-6~8.5 ppmSinglet (s)2HSymmetrically equivalent protons at positions 2 and 6
Chloromethyl (-CH₂Cl)~4.8 ppmSinglet (s)4HProtons of the two equivalent -CH₂Cl groups
HCl Proton (N-H)Variable (broad)Singlet (br s)1HAcidic proton on the pyridine nitrogen

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[1] It is excellent for confirming the presence of the pyridine ring and the chloromethyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Interpretation & Expected Results

The FT-IR spectrum provides a characteristic fingerprint for the molecule.

Frequency Range (cm⁻¹) Vibration Type Functional Group
> 3000C-H StretchAromatic C-H on the pyridine ring
~1600, ~1470C=C and C=N StretchPyridine ring vibrations
~1200-1300C-H Bend (in-plane)Aromatic C-H
~700-800C-Cl StretchChloromethyl group

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the compound.[1] A key diagnostic feature for 3,5-Bis(chloromethyl)pyridine is the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical calculated mass. Analyze the isotopic pattern.

Data Interpretation & Expected Results
  • Molecular Formula: C₇H₇Cl₂N[2]

  • Exact Mass (Monoisotopic): 174.9956 Da

  • Observed Ion [M+H]⁺: ~175.9984 Da (for the free base)

  • Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion. The ratio of the M, M+2, and M+4 peaks will be approximately 9:6:1, corresponding to the statistical distribution of ³⁵Cl and ³⁷Cl isotopes.

Comparison with Positional Isomers: Ensuring Regiochemical Purity

The synthesis of 3,5-Bis(chloromethyl)pyridine can sometimes yield positional isomers, such as the 2,6- or 2,3-isomers.[1] Distinguishing between these is critical and can be achieved by comparing their analytical data, particularly NMR spectra.

Technique 3,5-Bis(chloromethyl)pyridine (Symmetrical) 2,6-Bis(chloromethyl)pyridine (Symmetrical) 2,3-Bis(chloromethyl)pyridine (Asymmetrical)
¹H NMR Signals 3 Aromatic Signals: H-4 (1H, singlet), H-2/6 (2H, singlet). 1 Aliphatic Signal: -CH₂Cl (4H, singlet).2 Aromatic Signals: H-4 (1H, triplet), H-3/5 (2H, doublet). 1 Aliphatic Signal: -CH₂Cl (4H, singlet).3 Aromatic Signals: H-4, H-5, H-6 (3 distinct multiplets). 2 Aliphatic Signals: Two different -CH₂Cl singlets.
¹³C NMR Signals 3 Aromatic Signals, 1 Aliphatic Signal 3 Aromatic Signals, 1 Aliphatic Signal 5 Aromatic Signals, 2 Aliphatic Signals
FT-IR C-H out-of-plane bending patterns characteristic of 1,3,5-trisubstitution.C-H out-of-plane bending patterns characteristic of 1,2,3-trisubstitution.More complex fingerprint region due to lower symmetry.

This comparative analysis demonstrates how NMR spectroscopy, in particular, serves as a definitive tool for confirming the correct positional isomer. The high symmetry of the 3,5-isomer leads to a much simpler and more easily interpretable spectrum compared to its asymmetrical counterparts.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. PubMed Central.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
  • STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives.
  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives.
  • AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry.
  • International Journal of Research and Analytical Reviews. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • CMC Pharma. (n.d.). Analytical Chemistry and Method Development.
  • International Journal for Research in Applied Science & Engineering Technology. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13523322, 3,5-Bis(chloromethyl)pyridine.
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.

Sources

A Comparative Guide to HPLC and TLC Analysis for Purity Determination of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3,5-Bis(chloromethyl)pyridine hydrochloride is a pivotal building block, and its purity can significantly impact the downstream synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate method for their needs.

The Criticality of Purity for this compound

This compound is a reactive intermediate due to its two electrophilic chloromethyl groups.[1] Its purity is paramount, as even trace impurities can lead to the formation of undesired side products in subsequent reactions. Common synthetic routes, such as the chlorination of 3,5-lutidine or the reaction of 3,5-bis(hydroxymethyl)pyridine with thionyl chloride, can introduce a variety of impurities.[1][2] These may include unreacted starting materials, partially chlorinated intermediates, or isomers. Furthermore, the inherent reactivity of the chloromethyl groups makes the compound susceptible to degradation, particularly hydrolysis. A robust analytical method must be able to separate the active compound from these potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity Analysis

HPLC is the preferred method for the precise quantification of purity and the detection of trace impurities. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in pharmaceutical quality control. A well-developed HPLC method can serve as a stability-indicating method, capable of separating the main peak from any degradation products that may form under stress conditions.

The Logic Behind the HPLC Method Design

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection. For a polar, basic compound like a pyridine hydrochloride, a reversed-phase C18 column is an excellent starting point, offering a good balance of hydrophobic and polar interactions.[3] The mobile phase composition is critical; a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol allows for the fine-tuning of retention. The pH of the aqueous phase is a key parameter for controlling the retention and peak shape of basic analytes. By maintaining a slightly acidic pH, the pyridine nitrogen is protonated, which can improve peak symmetry and solubility in the mobile phase. UV detection is suitable for this analyte due to the presence of the pyridine ring, which absorbs in the UV spectrum.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: 50% A, 50% B

    • 25.1-30 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: A Testament to Method Trustworthiness

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[4][5][6] These studies intentionally stress the sample to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent compound.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are diluted with the sample diluent and analyzed by the developed HPLC method. The resulting chromatograms should show resolution between the main peak and any degradation products.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is a valuable technique for rapid, qualitative analysis and for monitoring the progress of chemical reactions. It is significantly less expensive and faster than HPLC, making it an excellent choice for in-process controls and preliminary purity assessments.

Rationale for the TLC Method

The choice of the stationary and mobile phases in TLC is governed by the polarity of the analyte. For a polar compound like this compound, a polar stationary phase like silica gel is appropriate. The mobile phase, a mixture of a non-polar and a more polar solvent, is optimized to achieve good separation of the main spot from any impurities. Visualization under UV light is possible due to the UV-active pyridine ring, and staining with iodine can provide an alternative visualization method.

Experimental Protocol: TLC Method

Objective: To provide a rapid, qualitative assessment of the purity of this compound.

Materials:

  • TLC plates: Silica gel 60 F254

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase of Ethyl Acetate:Hexane (1:1 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and allow the solvent to evaporate completely.

  • Visualization:

    • Observe the plate under a UV lamp at 254 nm and mark any visible spots.

    • Place the plate in an iodine chamber for a few minutes to visualize any additional spots.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Comparative Data Summary

The following table presents hypothetical data to illustrate the type of results that can be obtained from each method.

ParameterHPLCTLC
Principle High-pressure liquid chromatographyAdsorption chromatography
Analysis Time ~30 minutes per sample~15-20 minutes per plate (multiple samples)
Quantitative Ability Excellent (Precise quantification)Semi-quantitative at best
Sensitivity High (ppm levels)Lower (µg levels)
Resolution HighModerate
Data Output Chromatogram with peak area, retention timePlate with spots, Rf values
Hypothetical Purity 99.8% (Area percent)Major spot at Rf ~0.5, faint impurity at Rf ~0.3
Cost per Sample HighLow
Primary Application Final product QC, stability testingReaction monitoring, rapid screening

Conclusion: Selecting the Right Tool for the Job

Both HPLC and TLC are powerful analytical techniques, each with its own strengths and ideal applications.

  • HPLC is the definitive method for the quantitative determination of purity for this compound. Its high resolution and sensitivity are essential for release testing, stability studies, and any application where precise knowledge of impurity levels is required. The development of a stability-indicating method provides a high degree of confidence in the quality of the material.

  • TLC serves as an invaluable rapid screening tool . Its low cost and speed make it ideal for monitoring the progress of a synthesis in real-time or for a quick purity check of starting materials.

In a well-equipped research or development environment, HPLC and TLC are not mutually exclusive but rather complementary techniques. TLC can be used for rapid in-process checks, while HPLC provides the final, detailed, and quantitative purity assessment that is essential for ensuring the quality and safety of pharmaceutical intermediates.

References

  • MedCrave. (2016). Forced Degradation Studies.
  • SIELC Technologies. (n.d.). Separation of 3,5-Dichloro-2-(trichloromethyl)pyridine on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine.
  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

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A Comparative Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Bis(chloromethyl)pyridine Hydrochloride in Synthesis

This compound is a bifunctional building block of considerable interest in medicinal chemistry and materials science.[1] Its symmetrically positioned and highly reactive chloromethyl groups serve as versatile handles for nucleophilic substitution, enabling the construction of complex molecular architectures.[1][2] This unique structural feature makes it a valuable precursor for synthesizing a range of compounds, from pharmacologically active agents to specialized polymers and macrocycles like pyridinophanes.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics. Given its pivotal role as a synthetic intermediate, the selection of an optimal and efficient synthesis route is a critical consideration for researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, with a focus on experimental data, mechanistic rationale, and practical applicability.

Comparative Analysis of Primary Synthetic Routes

Two principal synthetic pathways dominate the preparation of this compound: the chlorination of 3,5-pyridinedimethanol and the direct radical chlorination of 3,5-lutidine. Each route presents a distinct set of advantages and challenges concerning starting material availability, reaction efficiency, product purity, and scalability.

Route 1: Chlorination of 3,5-Pyridinedimethanol

This is the most widely reported and often preferred method for both laboratory and industrial-scale production.[1] The strategy involves the conversion of the stable diol, 3,5-pyridinedimethanol, into the corresponding dichloride using a suitable chlorinating agent.

Mechanism and Rationale: The reaction of an alcohol with a chlorinating agent like thionyl chloride (SOCl₂) is a classic and effective method for preparing alkyl chlorides. The reaction proceeds via a nucleophilic substitution mechanism. The pyridine nitrogen is first protonated by the HCl generated in situ, forming the hydrochloride salt. The hydroxyl groups are then converted into good leaving groups, which are subsequently displaced by chloride ions. The use of a slight excess of the chlorinating agent ensures complete conversion of the diol.[3]

Key Advantages:

  • High Yield and Purity: This method is reported to produce this compound in high yields (around 97%) and with excellent purity (>99%).[1]

  • Stable Starting Material: 3,5-pyridinedimethanol is a stable, solid diol that is readily available or can be synthesized.[1]

  • Controlled Reaction: The reaction conditions are generally mild and controllable, minimizing the formation of side products.

Potential Challenges:

  • Handling of Reagents: Thionyl chloride is a corrosive and moisture-sensitive reagent that releases toxic gases (HCl and SO₂) upon reaction, necessitating careful handling in a well-ventilated fume hood and the use of a scrubber system.[1][3]

  • Multi-step Precursor Synthesis: The precursor, 3,5-pyridinedimethanol, itself requires a multi-step synthesis, often starting from 3,5-lutidine via oxidation, esterification, and reduction.

Experimental Protocol: Chlorination of 3,5-Pyridinedimethanol with Thionyl Chloride

This protocol is a representative example based on established procedures for the chlorination of pyridyl carbinols.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing an aqueous alkali solution, suspend 3,5-pyridinedimethanol in an inert solvent such as toluene.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add a slight molar excess (e.g., 1.1-1.3 equivalents per hydroxyl group) of thionyl chloride (SOCl₂) to the stirred suspension via the dropping funnel. Maintain the reaction temperature below 35°C during the addition.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 75-90°C) for a period of 0.5 to 10 hours to ensure complete conversion.[2]

  • Product Isolation: Upon completion, cool the reaction mixture. The product, this compound, will precipitate as a solid. The precipitation can be further encouraged by applying a vacuum or purging with nitrogen.[3]

  • Purification: Collect the solid product by filtration, wash with the inert solvent (e.g., toluene) to remove any unreacted starting material and soluble impurities, and dry under vacuum.

Route 2: Direct Radical Chlorination of 3,5-Lutidine

An alternative approach is the direct conversion of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine) to chloromethyl groups.[1] This method typically employs radical chlorination conditions.

Mechanism and Rationale: This reaction proceeds via a free-radical chain mechanism. A radical initiator (e.g., UV light or a chemical initiator like AIBN) generates chlorine radicals from a chlorine source such as elemental chlorine or N-chlorosuccinimide (NCS). These highly reactive chlorine radicals abstract a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a pyridyl-methyl radical. This radical then reacts with another molecule of the chlorine source to form the chloromethyl group and propagate the radical chain.

Key Advantages:

  • Atom Economy: This route is more atom-economical as it directly converts C-H bonds to C-Cl bonds, potentially involving fewer steps than the synthesis of 3,5-pyridinedimethanol.

  • Readily Available Starting Material: 3,5-Lutidine is an industrially produced chemical.[4][5][6]

Potential Challenges:

  • Selectivity and Over-chlorination: A significant challenge with radical chlorination is controlling the selectivity. The reaction can be difficult to stop at the desired mono-chlorination stage for each methyl group. Over-chlorination can lead to the formation of dichloromethyl and trichloromethyl by-products, resulting in a mixture of products that can be difficult to separate.

  • Harsh Reaction Conditions: The reaction conditions can be harsh, and the use of elemental chlorine requires specialized equipment and safety precautions.

  • Purification: The purification of the desired product from the reaction mixture containing unreacted starting material and various chlorinated by-products can be complex.

Experimental Protocol: Radical Chlorination of 3,5-Lutidine with N-Chlorosuccinimide (NCS)

This is a conceptual protocol based on general procedures for benzylic chlorination using NCS.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a light source (if UV initiation is used), dissolve 3,5-lutidine in a suitable inert solvent like carbon tetrachloride.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.

  • Reaction Initiation and Progression: Heat the reaction mixture to reflux to initiate the radical chain reaction. Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC) to maximize the formation of the desired bis(chloromethyl)pyridine.

  • Work-up and Isolation: After the reaction has reached the desired conversion, cool the mixture to room temperature. Filter off the succinimide by-product. The solvent is then removed under reduced pressure.

  • Purification and Salt Formation: The crude product is purified by a suitable method, such as column chromatography. The purified 3,5-bis(chloromethyl)pyridine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with HCl gas or an ethereal HCl solution to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Quantitative Data Summary

ParameterRoute 1: Chlorination of 3,5-PyridinedimethanolRoute 2: Direct Radical Chlorination of 3,5-Lutidine
Starting Material 3,5-Pyridinedimethanol3,5-Lutidine
Primary Reagent Thionyl Chloride (SOCl₂)N-Chlorosuccinimide (NCS) or Chlorine (Cl₂)
Reported Yield High (e.g., ~97%)[1]Variable, dependent on conditions
Reported Purity High (>99%)[1]Often results in a mixture of products
Number of Steps Fewer core reaction steps, but precursor synthesis requiredPotentially fewer overall steps
Key Challenges Handling of corrosive and toxic SOCl₂Control of selectivity, over-chlorination, complex purification

Visualizing the Synthetic Pathways

SynthesisRoutes cluster_route1 Route 1: Chlorination of 3,5-Pyridinedimethanol cluster_route2 Route 2: Direct Radical Chlorination Lutidine1 3,5-Lutidine Diacid Pyridine-3,5-dicarboxylic acid Lutidine1->Diacid Oxidation (e.g., KMnO4) Diester Dimethyl Pyridine-3,5-dicarboxylate Diacid->Diester Esterification (e.g., MeOH, H+) Diol 3,5-Pyridinedimethanol Diester->Diol Reduction (e.g., NaBH4) Product1 3,5-Bis(chloromethyl)pyridine HCl Diol->Product1 Chlorination (SOCl2) Lutidine2 3,5-Lutidine Product2 3,5-Bis(chloromethyl)pyridine Lutidine2->Product2 Radical Chlorination (e.g., NCS, Initiator) Byproducts Over-chlorinated by-products Lutidine2->Byproducts Product2_HCl 3,5-Bis(chloromethyl)pyridine HCl Product2->Product2_HCl HCl addition

Caption: Comparative schematic of the two primary synthesis routes for this compound.

Conclusion and Recommendations

For researchers and drug development professionals requiring high-purity this compound with a reliable and reproducible synthesis, the chlorination of 3,5-pyridinedimethanol (Route 1) is the demonstrably superior method.[1] Its high yield and purity, coupled with a more controlled reaction profile, outweigh the challenges associated with the handling of thionyl chloride and the multi-step synthesis of the diol precursor.

The direct radical chlorination of 3,5-lutidine (Route 2), while appearing more direct, is fraught with selectivity issues that can lead to complex purification procedures and lower overall yields of the desired product. This route may be considered for initial exploratory studies where a mixture of chlorinated products might be acceptable, but it is less suitable for applications demanding high-purity material.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, purity needs, available equipment, and safety protocols. However, based on the available data, the pathway via 3,5-pyridinedimethanol offers a more robust and dependable approach for the synthesis of this compound.

References

  • Benchchem. (n.d.). 3,5-Bis(chloromethyl)pyridine | 41711-38-0.
  • Guidechem. (2024, January 4). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?
  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Google Patents. (2015). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Google Patents. (1997). EP0759905A1 - Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation.
  • The Royal Society of Chemistry. (n.d.). Support information.
  • Google Patents. (1983). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
  • ResearchGate. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts.
  • Wikipedia. (n.d.). 3,5-Lutidine.
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Loba Chemie. (n.d.). 3,5-LUTIDINE.

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Strategic Alternatives to 3,5-Bis(chloromethyl)pyridine Hydrochloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a cornerstone building block, 3,5-bis(chloromethyl)pyridine hydrochloride offers a reliable scaffold for introducing the 3,5-disubstituted pyridine motif, crucial in the fields of medicinal chemistry, supramolecular chemistry, and materials science.[1] Its primary utility lies in the twin electrophilic chloromethyl groups, which are highly susceptible to SN2 reactions, allowing for the construction of complex architectures through double nucleophilic substitution.[1] This bifunctionality is particularly instrumental in the synthesis of macrocycles and polymers.[1][2][3]

However, reliance on a single building block can be limiting. Factors such as reactivity tuning, precursor stability, functional group compatibility, and alternative synthetic strategies may necessitate the use of different, yet functionally related, reagents. This guide provides a comprehensive comparison of viable alternatives, supported by experimental insights and protocols to aid researchers in making informed strategic decisions for their synthetic campaigns.

The "Enhanced Reactivity" Alternative: 3,5-Bis(bromomethyl)pyridine Hydrobromide

For reactions involving weakly nucleophilic substrates or when milder reaction conditions are paramount, switching the leaving group from chloride to bromide is the most direct and effective modification.

Comparative Performance Analysis

The enhanced reactivity of the bromo-analogue stems from fundamental chemical principles: the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, and bromide is a superior leaving group to chloride. This translates to accelerated reaction kinetics, often allowing for lower reaction temperatures and shorter reaction times.

Feature3,5-Bis(chloromethyl)pyridine HCl3,5-Bis(bromomethyl)pyridine HBrCausality
Reaction Rate ModerateFast to Very FastBr⁻ is a better leaving group than Cl⁻.
Substrate Scope Good for strong to moderate nucleophiles.Excellent for weak nucleophiles.Lower activation energy for C-Br bond cleavage.
Shelf Stability Generally high.Lower; susceptible to decomposition/discoloration.Higher reactivity correlates with lower stability.
Cost & Availability Widely available, more economical.Less common, typically more expensive.More complex synthesis of the bromo-analogue.

Expert Insight: The trade-off for increased reactivity is reduced stability. 3,5-Bis(bromomethyl)pyridine and its salt are more sensitive to moisture and light and have a shorter shelf-life. It is recommended to use this reagent fresh or store it under an inert atmosphere in a freezer. Its use is particularly justified when the chloro-analogue fails to react or provides poor yields.

The "Safety and Versatility" Alternative: 3,5-Bis(hydroxymethyl)pyridine

Handling halomethylated aromatic compounds can pose safety challenges, as they are often lachrymatory and irritants. 3,5-Bis(hydroxymethyl)pyridine, the corresponding diol, is a stable, safer, and more versatile precursor that can be activated in situ to generate the desired electrophile.

Comparative Performance Analysis

This "pro-electrophile" strategy decouples the handling of the reactive species from its synthesis. The diol is a stable solid, but its hydroxyl groups must first be converted into better leaving groups to facilitate nucleophilic substitution.

Feature3,5-Bis(chloromethyl)pyridine HCl3,5-Bis(hydroxymethyl)pyridineCausality
Reactivity Direct ElectrophilePro-Electrophile (Requires Activation)-OH is a poor leaving group; must be converted.
Handling Safety Irritant, lachrymator.Generally low hazard.Alcohols are significantly less toxic than alkyl halides.
Activation Methods None required.Tosylation, Mesylation, Thionyl Chloride[1][4], Appel Reaction.Converts -OH into a good leaving group (e.g., -OTs, -Br).
Atom Economy High in the substitution step.Lower overall due to the activation step.Activation reagents add mass that is not in the final product.
Experimental Protocol: In Situ Bromination (Appel Reaction) and Substitution

This protocol demonstrates the conversion of the diol to the dibromide in situ, which is immediately consumed by the nucleophile. This avoids the isolation of the often less stable dibromide.

  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon atmosphere, add 3,5-bis(hydroxymethyl)pyridine (1.0 eq.) and triphenylphosphine (PPh₃) (2.2 eq.).

  • Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Brominating Agent: Add carbon tetrabromide (CBr₄) (2.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly. Stir at 0 °C for 30 minutes. The formation of the dibromide can be monitored by TLC.

  • Nucleophile Addition: Add the nucleophile (2.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. The triphenylphosphine oxide byproduct can often be removed via precipitation or chromatography.

Caption: Workflow for the in situ activation and substitution of 3,5-bis(hydroxymethyl)pyridine.

The "Orthogonal Disconnection" Alternative: Pyridine-3,5-dicarbaldehyde

For the synthesis of molecules containing C-N bonds, particularly secondary or tertiary amines, a reductive amination strategy offers a powerful alternative to direct alkylation. Pyridine-3,5-dicarbaldehyde is the key precursor for this approach.

Comparative Performance Analysis

This method changes the fundamental bond-forming strategy from nucleophilic substitution to the formation and subsequent reduction of an imine/iminium ion. It is highly efficient and often displays excellent functional group tolerance.

Feature3,5-Bis(chloromethyl)pyridine HClPyridine-3,5-dicarbaldehydeCausality
Reaction Type Nucleophilic Substitution (SN2)Reductive AminationDifferent functional groups and mechanisms.
Applicable Nucleophiles Broad (N, O, S, C nucleophiles).Primarily primary and secondary amines.Aldehydes react specifically with amines to form imines.
Over-alkylation Risk High with primary amines (can form tertiary, quaternary salts).None. Forms a single, well-defined product.The reaction mechanism inherently prevents over-alkylation.
Reaction Conditions Often requires base to scavenge HCl.Requires a selective reducing agent (e.g., NaBH(OAc)₃).The mechanism involves imine formation followed by reduction.
Experimental Protocol: One-Pot Double Reductive Amination

This protocol is a standard, reliable method for synthesizing 3,5-disubstituted pyridines bearing secondary amine linkages.

  • Initial Mixture: In a round-bottom flask, dissolve pyridine-3,5-dicarbaldehyde (1.0 eq.) and the primary amine (2.2 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Add acetic acid (AcOH) (0.1-1.0 eq.) as a catalyst and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.) portion-wise. This reducing agent is mild and selective for imines in the presence of aldehydes.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Caption: Logical flow of a one-pot double reductive amination reaction.

The "Non-Basic Aromatic" Alternative: 1,3-Bis(chloromethyl)benzene

In applications where the basicity and metal-coordinating properties of the pyridine nitrogen are undesirable or irrelevant, the direct aromatic analogue, 1,3-bis(chloromethyl)benzene, is a suitable and often more economical alternative.

Comparative Performance Analysis
Feature3,5-Bis(chloromethyl)pyridine HCl1,3-Bis(chloromethyl)benzeneCausality
Reactivity Similar SN2 reactivity at the benzylic positions.Similar SN2 reactivity at the benzylic positions.Both have activated chloromethyl groups on an aromatic ring.
Ring Properties Heteroaromatic, basic, coordinating.Aromatic, non-basic, non-coordinating.Presence vs. absence of the ring nitrogen atom.
Solubility Hydrochloride salt enhances polar/aqueous solubility.Soluble in common nonpolar organic solvents.Different polarity and salt-forming ability.
Cost Generally more expensive.Commodity chemical, highly economical.Benzene is a more accessible feedstock than pyridine.

Expert Insight: This substitution is a strategic choice in materials science or polymer chemistry where a purely hydrocarbon backbone is desired. The synthetic protocols for nucleophilic substitution are virtually identical to those for the pyridine analogue, making it a straightforward replacement.

Conclusion: A Strategic Decision Matrix

The choice of an alternative to this compound is not merely a substitution but a strategic decision that impacts the entire synthetic route.

  • For maximum reactivity with challenging nucleophiles, choose 3,5-bis(bromomethyl)pyridine hydrobromide.

  • To prioritize safety, handling, and precursor stability, utilize 3,5-bis(hydroxymethyl)pyridine with an appropriate activation step.

  • For clean and efficient synthesis of secondary or tertiary diamines, the orthogonal approach with pyridine-3,5-dicarbaldehyde is superior.

  • When the pyridine core is non-essential and cost is a driver, 1,3-bis(chloromethyl)benzene is the logical choice.

By understanding the distinct advantages and experimental nuances of each alternative, researchers can expand their synthetic toolbox, overcome challenges, and design more efficient, safer, and robust pathways to their target molecules.

References

  • Benchchem Scientific. (n.d.). 3,5-Bis(chloromethyl)pyridine. Retrieved from a relevant chemical supplier technical portal.[1]
  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Fleming, A., Gaire, J., Kelleher, F., McGinley, J., & McKee, V. (2011). Synthesis and characterisation of macrocycles containing both tetrazole and pyridine functionalities. Tetrahedron, 67(17), 3260–3266.
  • Newkome, G. R., Sauer, J. D., Roper, J. M., & Hager, D. C. (1977). Construction of synthetic macrocyclic compounds possessing subheterocyclic rings, specifically pyridine, furan, and thiophene. Chemical Reviews, 77(4), 513–575.[5]
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Very Mild and Chemoselective Conversion of Alcohols to Alkyl Chlorides. Organic Letters, 4(4), 553–555. (This provides context for alternative chlorinating agents like cyanuric chloride, relevant to the diol precursor).[6][7]
  • U.S. Patent No. 5,942,625A. (1999). Preparation of chloromethylpyridine hydrochlorides.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,5-Bis(chloromethyl)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of synthetic chemistry, 3,5-Bis(chloromethyl)pyridine stands out as a uniquely valuable intermediate. Its symmetrically positioned, reactive chloromethyl groups make it a bifunctional electrophile, primed for participation in a wide array of nucleophilic substitution reactions.[1] This reactivity profile allows for its use as a linchpin in the construction of complex molecular architectures, from pharmaceuticals and agrochemicals to macrocycles and polymers.[1][2]

Given its role as a foundational precursor, the ability to unequivocally characterize 3,5-Bis(chloromethyl)pyridine and, more importantly, to track its conversion into various derivatives is paramount. Spectroscopic analysis is the cornerstone of this characterization. This guide provides an in-depth comparison of the spectroscopic signatures of the parent compound and its derivatives, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the data but also delve into the causality behind the observed spectral features, offering a framework for logical and confident structural elucidation.

Spectroscopic Profile of 3,5-Bis(chloromethyl)pyridine

Understanding the baseline spectroscopic data of the starting material is the critical first step. The symmetry of 3,5-Bis(chloromethyl)pyridine (C₂ᵥ point group) simplifies its spectra, providing a clean and recognizable fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei, primarily ¹H and ¹³C, offering definitive proof of molecular structure.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct signals in a 2:1:4 integration ratio, confirming the molecule's symmetry.

    • Pyridine Ring Protons: The protons at the 2 and 6 positions (H-2, H-6) are the most deshielded due to their proximity to the electronegative nitrogen atom, appearing as a singlet. The proton at the 4 position (H-4) appears as a second, distinct singlet at a slightly higher field.[3]

    • Chloromethyl Protons: The four protons of the two chloromethyl (-CH₂Cl) groups are chemically equivalent and are deshielded by the adjacent electronegative chlorine atom, resulting in a sharp singlet.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum further corroborates the structure with four distinct signals.

    • Pyridine Ring Carbons: The symmetry renders the C-2/C-6 and C-3/C-5 pairs equivalent. The C-4 carbon appears as a separate signal. These aromatic carbons resonate in the typical downfield region for pyridines.[3]

    • Chloromethyl Carbons: The two equivalent -CH₂Cl carbons are observed in the aliphatic region, shifted downfield due to the influence of the chlorine atom.[1]

Table 1: Summary of NMR Data for 3,5-Bis(chloromethyl)pyridine

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~8.5SingletH-2, H-6
¹H~7.8SingletH-4
¹H~4.5 - 5.0Singlet-CH₂Cl
¹³C~150-C-2, C-6
¹³C~138-C-4
¹³C~135-C-3, C-5
¹³C~40 - 45--CH₂Cl
Note: Chemical shifts are solvent-dependent and are provided as typical ranges.[1]
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For 3,5-Bis(chloromethyl)pyridine, key vibrational modes include:

  • Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.[4]

  • Aromatic C=C and C=N Ring Vibrations: A series of sharp bands in the 1650-1400 cm⁻¹ region, characteristic of the pyridine ring.[4]

  • CH₂ Bending (Scissoring): A distinct band typically found around 1450 cm⁻¹.

  • C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, which is a key diagnostic for the chloromethyl groups.

Table 2: Key IR Absorption Bands for 3,5-Bis(chloromethyl)pyridine

Frequency Range (cm⁻¹) Vibration Type
3100 - 3000Aromatic C-H Stretch
1600 - 1400Aromatic Ring (C=C, C=N) Stretch
~1450CH₂ Scissoring
800 - 600C-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation of a molecule.

  • Molecular Ion Peak: The molecular formula is C₇H₇Cl₂N, with a molecular weight of approximately 176.04 g/mol .[5]

  • Isotopic Pattern: The most telling feature in the mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1.[6] For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues:

    • M⁺ peak: Contains two ³⁵Cl atoms.

    • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

    • M+4 peak: Contains two ³⁷Cl atoms. The expected intensity ratio of these M⁺, M+2, and M+4 peaks is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.[7]

Spectroscopic Shifts Upon Derivatization: A Comparative Analysis

The true utility of spectroscopy shines when comparing the parent compound to its reaction products. The primary reaction pathway for 3,5-Bis(chloromethyl)pyridine is the Sₙ2 displacement of the chloride ions.[1] Let's consider a representative example: the reaction with two equivalents of a primary amine, benzylamine, to form 3,5-Bis((benzylamino)methyl)pyridine.

Diagram: Logical Flow of Spectroscopic Changes

G cluster_0 3,5-Bis(chloromethyl)pyridine cluster_1 Derivative: 3,5-Bis((benzylamino)methyl)pyridine Parent_Structure Structure: Py-(CH₂Cl)₂ Deriv_Structure Structure: Py-(CH₂NHBn)₂ Parent_Structure->Deriv_Structure Reaction: + 2 BnNH₂ Parent_HNMR ¹H NMR: ~4.7 ppm (s, 4H, -CH₂Cl) Deriv_HNMR ¹H NMR: Disappearance of ~4.7 ppm peak. New peaks: ~3.8 ppm (s, 4H, Py-CH₂-N) ~3.7 ppm (s, 4H, N-CH₂-Ph) ~7.3 ppm (m, 10H, Ph) Parent_HNMR->Deriv_HNMR Signal Disappearance & Appearance Parent_CNMR ¹³C NMR: ~43 ppm (-CH₂Cl) Deriv_CNMR ¹³C NMR: Disappearance of ~43 ppm peak. New peaks for -CH₂-N carbons. Parent_CNMR->Deriv_CNMR Signal Shift Parent_IR IR: ~700 cm⁻¹ (C-Cl stretch) Deriv_IR IR: Disappearance of C-Cl stretch. New N-H stretch (~3300 cm⁻¹) Parent_IR->Deriv_IR Band Disappearance & Appearance Parent_MS MS: M⁺, M+2, M+4 (9:6:1 ratio) Deriv_MS MS: Increased Mol. Weight. Loss of Cl isotope pattern. Parent_MS->Deriv_MS Pattern Change

Caption: Spectroscopic transformations upon derivatization.

Table 3: Comparative Spectroscopic Analysis

Spectroscopic Technique 3,5-Bis(chloromethyl)pyridine (Parent) 3,5-Bis((benzylamino)methyl)pyridine (Derivative) Causality of Change
¹H NMR Singlet at ~4.7 ppm (-CH₂Cl).Singlet at ~4.7 ppm disappears. New signals appear for the new methylene groups (~3.8 ppm) and benzyl protons (~7.3 ppm).The chemical environment of the methylene protons changes drastically upon replacing Cl with the -NHBn group.
¹³C NMR Signal at ~43 ppm (-CH₂Cl).Signal at ~43 ppm disappears. New signals appear for the methylene carbons and benzyl carbons.The substitution of chlorine with nitrogen alters the electronic shielding of the methylene carbons.
IR Strong C-Cl stretch (~700 cm⁻¹). No N-H bands.C-Cl stretch is absent. A new, medium-intensity N-H stretch appears (~3300 cm⁻¹).The C-Cl bond is replaced by C-N and N-H bonds, leading to the loss of one vibrational mode and the gain of another.
Mass Spec. Molecular ion cluster with 9:6:1 (M⁺:M+2:M+4) ratio.Molecular weight increases significantly. The characteristic chlorine isotope pattern is absent.The two chlorine atoms are displaced, leading to a higher mass and the loss of the isotopic signature. The fragmentation pattern will now show losses related to the benzyl group.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., residual CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Method: Set up the GC method, including the injection port temperature, oven temperature program (e.g., ramp from 50°C to 250°C), and carrier gas flow rate (typically Helium). Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV) and the mass scan range (e.g., m/z 40-500).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum corresponding to the analyte peak to determine the molecular weight, isotopic pattern, and fragmentation pattern.

Diagram: General Spectroscopic Characterization Workflow

G cluster_workflow Characterization Workflow Start Synthesized Compound Prep_NMR Prepare NMR Sample (CDCl₃) Start->Prep_NMR Prep_IR Prepare IR Sample (KBr) Start->Prep_IR Prep_MS Prepare GC-MS Sample (DCM) Start->Prep_MS Run_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Run_NMR Analyze Integrate & Analyze All Spectra Run_NMR->Analyze Run_IR Acquire FTIR Spectrum Prep_IR->Run_IR Run_IR->Analyze Run_MS Run GC-MS Analysis Prep_MS->Run_MS Run_MS->Analyze Confirm Confirm Structure & Purity Analyze->Confirm

Caption: A typical workflow for comprehensive spectroscopic analysis.

Conclusion

The spectroscopic characterization of 3,5-Bis(chloromethyl)pyridine and its derivatives is a logical process of fingerprint matching and comparative analysis. For the parent compound, the key identifiers are the symmetrical pattern in its NMR spectra and the unique 9:6:1 isotopic cluster in its mass spectrum. For its derivatives, the analytical narrative is one of disappearance and appearance: the loss of signals corresponding to the -CH₂Cl groups (the ~4.7 ppm singlet in ¹H NMR, the C-Cl stretch in IR, and the chlorine isotope pattern in MS) and the emergence of new signals characteristic of the introduced nucleophile. By systematically applying these spectroscopic techniques and understanding the causal links between chemical structure and spectral output, researchers can confidently navigate the synthesis and characterization of novel compounds derived from this versatile building block.

References

  • Sponer, J. E., & Sponer, J. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 34(11), 1541-1558. [Link]
  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674. [Link]
  • Abdel Kerim, F. M., & Abou El Fotouh, F. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy, 30(2), 200-204. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13523322, 3,5-Bis(chloromethyl)pyridine.
  • Kaps, I., & Eyler, J. R. (2006). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1304-1311. [Link]
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?
  • Clark, J. (2023). mass spectra - the M+2 peak.
  • Wang, Y., et al. (2013). Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine. CrystEngComm, 15(40), 8193-8201. [Link]

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A Comparative Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride: A Validation of Modern Chlorination Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount to accelerating discovery. 3,5-Bis(chloromethyl)pyridine hydrochloride is a critical bifunctional intermediate, enabling the construction of complex molecular architectures in pharmaceuticals and materials science.[1] Its dual reactive chloromethyl groups serve as key handles for nucleophilic substitution, making it a valuable precursor for a variety of derivatives.[1] This guide provides an in-depth comparison of two prominent synthetic methodologies for this compound, offering a critical evaluation of a modern approach against a more traditional pathway. We will delve into the mechanistic underpinnings, process efficiencies, and safety considerations of each route, supported by experimental data to guide your synthetic strategy.

The Established Route: Radical Chlorination of 3,5-Lutidine

A traditional and direct approach to this compound begins with the readily available starting material, 3,5-lutidine (3,5-dimethylpyridine). This method relies on the direct conversion of the methyl groups to chloromethyl groups via a radical chlorination mechanism.[1] Typically, this is achieved using N-chlorosuccinimide (NCS) or elemental chlorine under conditions that promote the formation of free radicals.[1]

While seemingly straightforward, this pathway presents significant challenges in achieving high selectivity and purity. The radical nature of the reaction can lead to a mixture of mono-, di-, and trichlorinated products, as well as chlorination on the pyridine ring itself. The separation of the desired dichloromethylated product from these byproducts can be a complex and yield-diminishing process. Furthermore, the handling of highly reactive and potentially hazardous chlorinating agents like elemental chlorine requires stringent safety protocols.

A Validated Alternative: Chlorination of 3,5-Pyridinedimethanol

A more contemporary and increasingly favored method involves the chlorination of 3,5-pyridinedimethanol.[1] This diol serves as a stable and easily accessible precursor, which can be efficiently converted to the target compound using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[1] This approach offers a more controlled and selective transformation, as the hydroxyl groups are readily and cleanly converted to their corresponding chlorides.

This method is reported to produce high yields, often around 97%, with purities exceeding 99%.[1] The reaction with thionyl chloride is typically carried out in an inert solvent, and in some cases, a base such as pyridine can be used to neutralize the HCl gas generated during the reaction.[1] The improved selectivity and milder reaction conditions of this pathway often translate to a simpler workup and purification process, making it a more attractive option for scalable synthesis.

Comparative Analysis: Head-to-Head Performance

To provide a clear and objective comparison, the following table summarizes the key performance indicators of both synthetic routes.

FeatureRadical Chlorination of 3,5-LutidineChlorination of 3,5-Pyridinedimethanol
Starting Material 3,5-Lutidine3,5-Pyridinedimethanol
Primary Reagent N-Chlorosuccinimide (NCS) or Cl₂Thionyl Chloride (SOCl₂)
Reported Yield Variable, often lower due to byproductsHigh, typically ~97%[1]
Reported Purity Moderate, requires extensive purificationHigh, often >99%[1]
Selectivity Low, risk of over-chlorination and ring chlorinationHigh, specific to hydroxyl group conversion
Reaction Conditions Harsh, often requires radical initiatorsMilder, more controlled
Safety Profile Use of potentially hazardous reagents (e.g., Cl₂)Requires handling of SOCl₂ and HCl gas
Workup & Purification Complex, chromatographic separation often neededSimpler, often involves precipitation and filtration

Validated Synthetic Workflow: Chlorination of 3,5-Pyridinedimethanol

The following diagram illustrates the streamlined workflow for the synthesis of this compound via the chlorination of 3,5-pyridinedimethanol.

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Workup & Isolation cluster_3 Final Product A Charge reactor with 3,5-Pyridinedimethanol and an inert solvent B Cool the reaction mixture A->B C Slowly add Thionyl Chloride (SOCl₂) B->C D Maintain reaction temperature and stir C->D E Quench excess SOCl₂ D->E F Precipitate the product E->F G Filter and wash the solid F->G H 3,5-Bis(chloromethyl)pyridine Hydrochloride G->H

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 3,5-Pyridinedimethanol with Thionyl Chloride

This protocol is a representative procedure for the synthesis of this compound from 3,5-pyridinedimethanol.

Materials:

  • 3,5-Pyridinedimethanol

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Reaction flask with a stirrer, dropping funnel, and condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (to scrub HCl and SO₂), add 3,5-pyridinedimethanol and anhydrous toluene.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition. The molar ratio of 3,5-pyridinedimethanol to thionyl chloride should be optimized, but a slight excess of thionyl chloride is typically used.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Product Isolation: Upon completion, the product will precipitate out of the solution. To enhance precipitation, the reaction mixture can be concentrated under reduced pressure.

  • Filtration and Washing: Filter the solid product under a stream of nitrogen. Wash the filter cake with cold, anhydrous toluene to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction generates HCl and SO₂ gases, which are toxic and corrosive; ensure proper scrubbing of the off-gases.

Conclusion

The synthesis of this compound via the chlorination of 3,5-pyridinedimethanol presents a validated, superior alternative to the traditional radical chlorination of 3,5-lutidine. The advantages of higher yield, greater purity, and improved reaction control make it the preferred method for researchers and drug development professionals who require a reliable and efficient source of this important intermediate. While the starting material, 3,5-pyridinedimethanol, may be more expensive than 3,5-lutidine, the benefits in terms of process efficiency and downstream applications often outweigh this initial cost.

References

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reactivity comparison between 3,5-Bis(chloromethyl)pyridine and its bromo analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Analysis for Synthetic Chemists: 3,5-Bis(chloromethyl)pyridine vs. 3,5-Bis(bromomethyl)pyridine

As a Senior Application Scientist, the choice of a foundational building block is a critical decision that dictates the efficiency, yield, and overall success of a synthetic strategy. The symmetrically substituted 3,5-bis(halomethyl)pyridines are exceptionally versatile bifunctional electrophiles, serving as key intermediates in the synthesis of macrocycles, polymers, and intricate ligands for pharmaceuticals and materials science.[1] This guide provides a detailed, evidence-based comparison of the reactivity between 3,5-bis(chloromethyl)pyridine and its bromo analogue, 3,5-bis(bromomethyl)pyridine, to empower researchers in making informed decisions for their specific applications.

Foundational Principles: The Decisive Role of the Leaving Group

The primary mode of reactivity for both molecules is the nucleophilic substitution at the electrophilic methylene carbons.[1] These are primary, benzylic-like halides, and their reactions with most nucleophiles proceed via a concerted, single-step bimolecular nucleophilic substitution (SN2) pathway.

In an SN2 reaction, the rate is determined by the concentrations of both the substrate and the nucleophile, and is heavily influenced by three key factors: the strength of the nucleophile, steric hindrance at the reaction center, and the ability of the leaving group to depart. Since the core carbon skeleton is identical for both compounds, the decisive factor governing their relative reactivity is the nature of the halogen atom—the leaving group.

A good leaving group is a species that is stable on its own after it departs with the electron pair from the broken bond.[2] This stability is directly related to its basicity; weaker bases are better leaving groups because they have a lower tendency to share their electron pair.[2][3]

To compare the leaving group ability of chloride (Cl⁻) and bromide (Br⁻), we can examine the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).

  • HBr is a stronger acid than HCl (pKa ≈ -9 vs. -7).[4]

  • This means that bromide (Br⁻) is a weaker base than chloride (Cl⁻) .[4]

Therefore, bromide is a more stable anion and a superior leaving group.[3][4] This fundamental principle dictates that 3,5-bis(bromomethyl)pyridine is inherently more reactive towards nucleophilic substitution than 3,5-bis(chloromethyl)pyridine.

G cluster_0 Leaving Group Ability cluster_1 Halogen Comparison Reactivity Higher Reactivity Stability More Stable Anion (Weaker Base) Acidity Stronger Conjugate Acid Stability->Acidity Correlates with Bromo 3,5-Bis(bromomethyl)pyridine (Br⁻ Leaving Group) Bromo->Reactivity Better Leaving Group Bromo->Stability Chloro 3,5-Bis(chloromethyl)pyridine (Cl⁻ Leaving Group) Chloro->Reactivity Poorer Leaving Group

Figure 1: Relationship between acidity, base strength, and leaving group ability.

Synthesis of the Starting Materials

The choice between the chloro and bromo analogues often begins at their synthesis. Both can be prepared from common precursors, but the methods and reagents differ.

3,5-Bis(chloromethyl)pyridine is commonly synthesized by:

  • Chlorination of 3,5-bis(hydroxymethyl)pyridine: This is a high-yield method, often employing thionyl chloride (SOCl₂) or a similar chlorinating agent.[1][5]

  • Radical Chlorination of 3,5-Lutidine (3,5-dimethylpyridine): This method involves reacting the substrate with a chlorinating agent like N-chlorosuccinimide (NCS) or elemental chlorine under free-radical conditions.[1]

3,5-Bis(bromomethyl)pyridine is typically synthesized by:

  • Bromination of 3,5-bis(hydroxymethyl)pyridine: This reaction is effectively carried out using concentrated hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[6][7]

  • Radical Bromination of 3,5-Lutidine: This is a common method using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide.

PrecursorTarget CompoundTypical ReagentsKey AdvantagesRef
3,5-Bis(hydroxymethyl)pyridine3,5-Bis(chloromethyl)pyridineThionyl Chloride (SOCl₂)High yield (~97%) and purity.[1][1][5]
3,5-Lutidine3,5-Bis(chloromethyl)pyridineN-Chlorosuccinimide (NCS)Utilizes a readily available starting material.[1]
3,5-Bis(hydroxymethyl)pyridine3,5-Bis(bromomethyl)pyridineHydrobromic Acid (HBr, 48-60%)Efficient, high-yield (~95%) conversion.[6][7][6][7]
3,5-Lutidine3,5-Bis(bromomethyl)pyridineN-Bromosuccinimide (NBS), InitiatorStandard method for benzylic bromination.[8]

Comparative Reactivity in Practice: Experimental Insights

The enhanced reactivity of the bromo-analogue translates to more facile reactions, often allowing for milder conditions (lower temperatures, shorter reaction times) and the use of weaker nucleophiles. While direct side-by-side kinetic studies for these specific pyridine derivatives are not extensively published, the well-established reactivity trend of benzyl bromide vs. benzyl chloride serves as an excellent and reliable proxy.[9][10][11] Benzyl bromide consistently reacts faster than benzyl chloride in nucleophilic substitution reactions.[9]

This difference is critical in complex syntheses. For instance, when reacting with a sensitive or sterically hindered nucleophile, the higher "electrophilic potential" of 3,5-bis(bromomethyl)pyridine can be the difference between a successful reaction and recovery of starting material. Conversely, the lower reactivity of 3,5-bis(chloromethyl)pyridine can be advantageous when greater control is needed or when dealing with nucleophiles that could lead to over-alkylation or other side reactions.

Table 2: Representative Reaction Conditions (Note: These are generalized conditions based on typical SN2 reactions of benzylic halides. Specific substrates may require optimization.)

NucleophileReagentExpected Conditions for Chloro AnalogueExpected Conditions for Bromo AnalogueRationale for Difference
Primary Amine (R-NH₂)3,5-Bis(halomethyl)pyridineRoom Temp to 60 °C, 4-24 h0 °C to Room Temp, 1-8 hBetter leaving group (Br⁻) allows for lower activation energy.
Thiol (R-SH)3,5-Bis(halomethyl)pyridineRoom Temp, 2-12 h (with base like K₂CO₃)0 °C to Room Temp, 0.5-4 h (with base)Thiols are strong nucleophiles, but the rate difference is still significant.[3]
Phenoxide (Ar-O⁻)3,5-Bis(halomethyl)pyridine50 °C to Reflux, 6-24 hRoom Temp to 80 °C, 2-12 hWeaker nucleophile benefits more from the more reactive electrophile.

Experimental Protocols

The following protocols illustrate a typical workflow for a nucleophilic substitution reaction, highlighting the practical differences in handling the two reagents.

Protocol 1: Synthesis of a Diamine using 3,5-Bis(bromomethyl)pyridine

G cluster_workflow Experimental Workflow A 1. Dissolve primary amine (2.2 eq) and non-nucleophilic base (e.g., DIPEA, 2.5 eq) in anhydrous solvent (e.g., THF). B 2. Cool solution to 0 °C (ice bath). A->B C 3. Add solution of 3,5-bis(bromomethyl)pyridine (1.0 eq) in THF dropwise. B->C D 4. Allow to warm to RT and stir for 2-6 hours. Monitor by TLC. C->D E 5. Quench reaction with water. Perform aqueous workup. D->E F 6. Purify product by column chromatography. E->F

Figure 2: Workflow for diamine synthesis.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of a primary amine (2.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exothermic reaction due to the high reactivity of the bromo compound.

  • Addition: Slowly add a solution of 3,5-bis(bromomethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Maintaining a slow addition rate prevents temperature spikes and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 3,5-bis(bromomethyl)pyridine spot.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Synthesis of a Diamine using 3,5-Bis(chloromethyl)pyridine

Methodology:

  • Setup: To a round-bottom flask, add a solution of a primary amine (2.2 equivalents) and a base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition: Add a solution of 3,5-bis(chloromethyl)pyridine (1.0 equivalent) in the same solvent. The addition can typically be done in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 40-60 °C and stir for 6-24 hours. The higher temperature and longer reaction time are necessary to overcome the higher activation energy associated with the less reactive chloro substrate.

  • Monitoring: Monitor the reaction by TLC as described above.

  • Workup & Purification: Follow the same workup and purification procedure as outlined in Protocol 1.

The key causality: The need for heating in the second protocol is a direct consequence of the poorer leaving group ability of chloride compared to bromide.

Conclusion and Recommendations

The choice between 3,5-bis(chloromethyl)pyridine and 3,5-bis(bromomethyl)pyridine is a classic trade-off between reactivity, cost, and stability.

  • Choose 3,5-Bis(bromomethyl)pyridine when:

    • High reactivity is required.

    • Working with weak or sterically hindered nucleophiles.

    • Milder reaction conditions (lower temperatures, shorter times) are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • Choose 3,5-Bis(chloromethyl)pyridine when:

    • A less reactive, more controllable electrophile is desired.

    • Cost is a primary consideration (chloro analogues are often less expensive).

    • The nucleophile is highly reactive and side reactions like over-alkylation are a concern.

    • Long-term storage and stability are prioritized, as bromo compounds can be more susceptible to degradation.

By understanding the fundamental principles of leaving group ability and considering the practical implications for reaction design, researchers can strategically select the optimal 3,5-bis(halomethyl)pyridine building block to accelerate their research and development efforts.

References

  • Manifold @CUNY. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I.
  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Reddit. Cl vs Br in SN1 and SN2 reactions. (2013).
  • Khan Academy. Sn1 and Sn2: leaving group.
  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. (2020).
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021).
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. (2019).
  • St. Paul's C. M. College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.
  • Taylor & Francis. Benzyl bromide – Knowledge and References.
  • The Royal Society of Chemistry. Support information.
  • Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024).
  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017).
  • Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. (2018).
  • MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2023).
  • Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • PubChem. 3,5-Bis(bromomethyl)pyridine.
  • PubChem. 3,5-Bis(chloromethyl)pyridine.
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2014).
  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021).
  • De Gruyter. RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.
  • Organic Chemistry Portal. Pyridine synthesis.

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A Senior Application Scientist's Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Symmetrical Pyridine Building Block

In the landscape of pharmaceutical and materials science, the symmetrical bifunctional molecule, 3,5-Bis(chloromethyl)pyridine, stands out as a crucial intermediate. Its molecular formula is C₇H₇Cl₂N, and its structure features two reactive chloromethyl groups at the 3 and 5 positions of a pyridine ring.[1][2] This unique symmetrical arrangement makes it an invaluable precursor for synthesizing complex molecular architectures, including pyridinophanes and macrocycles, by allowing for double substitution reactions.[1] The reactivity of the chloromethyl groups, which are excellent electrophilic sites for nucleophilic substitution, enables the facile introduction of a wide array of functional groups, cementing its role as a versatile building block in drug development and agrochemical synthesis.[1]

For researchers and process chemists, selecting the optimal synthetic route to this key intermediate is a critical decision, balancing factors of yield, purity, cost, scalability, and safety. This guide provides an in-depth, comparative analysis of the two predominant synthetic strategies: the direct radical chlorination of 3,5-lutidine and the dichlorination of 3,5-pyridinedimethanol. By examining the causality behind the experimental choices and presenting supporting data, this document aims to empower scientists to make informed decisions tailored to their specific research and development needs.

Synthetic Route A: Direct Radical Chlorination of 3,5-Lutidine

This approach represents the most direct pathway, converting the methyl groups of a readily available starting material, 3,5-lutidine (3,5-dimethylpyridine), into the desired chloromethyl functionalities.[1] The transformation is achieved through a free-radical halogenation mechanism.

Mechanism and Scientific Rationale

The core of this method is a free-radical chain reaction. The process is typically initiated by heat or UV light, which generates a small number of chlorine radicals from a chlorinating agent. These highly reactive radicals then abstract a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a benzyl-type radical. This pyridine-methyl radical then reacts with another molecule of the chlorinating agent to form the chloromethyl product and a new chlorine radical, which propagates the chain.

The primary challenge of this route is controlling selectivity. Radical reactions are notoriously difficult to control, and the reaction can yield a mixture of the desired dichlorinated product, the mono-chlorinated intermediate, and over-chlorinated byproducts (e.g., bis(dichloromethyl)pyridine). The reaction conditions, therefore, must be meticulously optimized to favor the formation of the desired product.[1][3]

Workflow for Radical Chlorination

cluster_0 Route A: Radical Chlorination A0 Start: 3,5-Lutidine A2 Radical Chlorination Reaction (UV light / Heat) A0->A2 A1 Chlorinating Agent (e.g., NCS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) A1->A2 A3 Crude Product Mixture (Mono-, Di-, Tri-chlorinated species) A2->A3 A4 Purification (e.g., Column Chromatography) A3->A4 A5 Product: 3,5-Bis(chloromethyl)pyridine A4->A5

Caption: Workflow for the synthesis of 3,5-Bis(chloromethyl)pyridine via radical chlorination.

Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)
  • Objective: To synthesize 3,5-Bis(chloromethyl)pyridine from 3,5-lutidine.

  • Materials: 3,5-Lutidine (1 eq.), N-Chlorosuccinimide (NCS, 2.2 eq.), Azobisisobutyronitrile (AIBN, 0.1 eq.), Carbon Tetrachloride (solvent), 2N Sodium Hydroxide solution, Ethyl Acetate.

  • Procedure:

    • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-lutidine and carbon tetrachloride.

    • Add N-chlorosuccinimide and the radical initiator, AIBN.

    • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically run for several hours.

    • Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash with a small amount of carbon tetrachloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 2N sodium hydroxide solution to remove any remaining acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product via column chromatography to isolate 3,5-Bis(chloromethyl)pyridine.

Synthetic Route B: Dichlorination of 3,5-Pyridinedimethanol

This two-step method is often favored for its high efficiency and the superior purity of the final product, making it particularly suitable for industrial-scale production.[1] The process involves the initial synthesis of an intermediate, 3,5-pyridinedimethanol, followed by its conversion to the target molecule.

Mechanism and Scientific Rationale

Step 1: Synthesis of 3,5-Pyridinedimethanol. The precursor diol is not commonly available and must be synthesized. A reliable method involves the reduction of a corresponding diester, such as diethyl 3,5-pyridinedicarboxylate. Powerful reducing agents like sodium borohydride (NaBH₄), often used in conjunction with an additive like calcium chloride (CaCl₂) to enhance its reducing power, can effectively convert the ester groups to primary alcohols.[4]

Step 2: Chlorination of 3,5-Pyridinedimethanol. The conversion of the diol to the dichloride is a classic nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion (an Sₙi mechanism) or an external attack (Sₙ2), leading to the displacement of the hydroxyl group with a chlorine atom. This method is highly efficient and generates gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the workup.[1][5] The use of an inert solvent like toluene is common.[5]

Workflow for Dichlorination of Diol

cluster_1 Route B: Dichlorination of Diol B0 Start: Diethyl 3,5-pyridinedicarboxylate B2 Reduction Reaction B0->B2 B1 Reducing Agent (e.g., NaBH₄/CaCl₂) Solvent (e.g., Ethanol) B1->B2 B3 Intermediate: 3,5-Pyridinedimethanol B2->B3 B5 Chlorination Reaction B3->B5 B4 Chlorinating Agent (e.g., SOCl₂) Solvent (e.g., Toluene) B4->B5 B6 Precipitation & Filtration B5->B6 B7 Product: 3,5-Bis(chloromethyl)pyridine B6->B7

Caption: Workflow for the synthesis of 3,5-Bis(chloromethyl)pyridine via a diol intermediate.

Experimental Protocols

Protocol B1: Synthesis of 3,5-Pyridinedimethanol [4]

  • Objective: To synthesize the diol intermediate from its corresponding diester.

  • Materials: Diethyl 3,5-pyridinedicarboxylate (1 eq.), Anhydrous Ethanol, Sodium Borohydride (NaBH₄, ~1.1 eq.), Calcium Chloride (CaCl₂, powdered, ~1.2 eq.).

  • Procedure:

    • Dissolve diethyl 3,5-pyridinedicarboxylate in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

    • Add sodium borohydride in portions at room temperature.

    • Subsequently, add finely powdered calcium chloride in small portions. Allow the evolution of hydrogen gas to cease between additions.

    • Stir the reaction mixture at room temperature for approximately 4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add a saturated potassium carbonate solution to the residue and stir to precipitate the inorganic salts.

    • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3,5-pyridinedimethanol.

Protocol B2: Chlorination of 3,5-Pyridinedimethanol [1][5]

  • Objective: To convert the diol intermediate into the final product.

  • Materials: 3,5-Pyridinedimethanol (1 eq.), Thionyl Chloride (SOCl₂, ~2.1 eq.), Toluene.

  • Procedure:

    • In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), charge thionyl chloride and toluene.

    • Cool the mixture in an ice bath and stir.

    • Dissolve 3,5-pyridinedimethanol in toluene and add this solution dropwise to the stirred thionyl chloride solution, maintaining a low temperature (e.g., 25-35°C).[5]

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture. The product, often as its hydrochloride salt, may precipitate.

    • Assist precipitation by applying a vacuum or purging with nitrogen.[5]

    • Collect the solid product by filtration, wash with cold toluene or another suitable solvent, and dry under vacuum to obtain high-purity 3,5-Bis(chloromethyl)pyridine.

Cost-Benefit Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each synthetic route are summarized below.

FeatureRoute A: Radical ChlorinationRoute B: Dichlorination of DiolRationale & Justification
Overall Yield Moderate to Low (Variable)High (~97% reported for chlorination step)[1]Route A suffers from byproduct formation, reducing the yield of the desired compound. Route B is a cleaner transformation with fewer side reactions.
Product Purity ModerateVery High (>99% reported)[1]The non-selective nature of radical chlorination necessitates extensive purification. The dichlorination of the diol is highly selective, yielding a purer product directly.
Number of Steps 1 (from 3,5-lutidine)2 (from diester)Route A is more direct. Route B requires the synthesis and isolation of an intermediate, adding time and complexity.
Reagent Cost Starting Material: 3,5-Lutidine (relatively low cost).[6][7] Reagents: NCS/Cl₂ (moderate cost).Starting Material: Pyridine dicarboxylic acid/ester (higher cost). Reagents: NaBH₄, SOCl₂ (moderate cost).While Route A uses a cheaper starting material, the overall cost-effectiveness can be diminished by lower yields and higher purification costs.
Scalability ChallengingExcellentThe difficulty in controlling the exotherm and selectivity of radical chlorination makes large-scale synthesis problematic. Route B uses more conventional and controllable reactions, making it ideal for industrial production.[1]
Safety & Handling High Concern: Use of highly reactive Cl₂ gas or toxic solvents like CCl₄. Radical reactions can be unpredictable.[3]Moderate Concern: Thionyl chloride is corrosive and toxic; it reacts violently with water. The reaction releases noxious gases (HCl, SO₂).[5]Both routes have hazards, but the controlled nature of Route B's reactions is generally considered safer for large-scale operations than a free-radical process.
Purification Difficult (Chromatography often required)Easy (Often simple precipitation/filtration)[5]The crude product from Route A is a mixture requiring significant effort to isolate the pure compound. The product from Route B often precipitates in high purity from the reaction mixture.

Conclusion and Expert Recommendation

The choice between the direct radical chlorination of 3,5-lutidine and the dichlorination of 3,5-pyridinedimethanol is fundamentally a trade-off between speed and quality.

Route A (Radical Chlorination) is best suited for small-scale, exploratory synthesis where rapid access to the molecule is desired and moderate purity is acceptable for initial studies. Its single-step nature from an inexpensive precursor is attractive, but this is offset by challenges in control, safety, and purification, making it ill-suited for scaling up.

Route B (Dichlorination of Diol) is the unequivocally superior method for applications demanding high purity, high yield, and scalability , such as in pharmaceutical manufacturing and advanced materials development. While it involves an additional synthetic step, the predictability of the reactions, the high purity of the final product, and the simplified purification process provide significant advantages in terms of reliability and overall process efficiency. For any application where the final product's quality is paramount, the investment in the two-step diol route is well-justified.

References

  • Benchchem. (n.d.). 3,5-Bis(chloromethyl)pyridine | 41711-38-0.
  • Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3,5-Dichloro.
  • Pipzine Chemicals. (n.d.). 4-Pyridinemethanol, 3,5-Dichloro-Methyl.
  • Google Patents. (1986). EP0172595B1 - Process for the preparation of chlorinated derivatives of pyridine, and radical initiators used in this process.
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
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  • Wikipedia. (n.d.). 3,5-Lutidine.
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  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine.
  • PubChem. (n.d.). Pyridine-3,5-diyldimethanol.
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • eScholarship.org. (2025). Light-promoted aromatic denitrative chlorination.
  • Google Patents. (2015). CN105037251A - 3,5-dimethylpyridine purifying method.
  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Scientific Update. (2021). A radical approach to C-H chlorination.
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  • ATB. (n.d.). 3,5-Dimethylpyridine.
  • NIH. (2020). 3,3′,5,5′-tetramethylbenzidine as multi-colorimetric indicator of chlorine in water in line with health guideline values.

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A Comparative Guide to Catalytic Synthesis of 3,5-Bis(chloromethyl)pyridine: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

3,5-Bis(chloromethyl)pyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring two reactive chloromethyl groups on a pyridine scaffold, allows for the construction of complex molecular architectures. The efficiency of its synthesis is therefore of critical importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth technical comparison of various catalytic methods for the synthesis of 3,5-Bis(chloromethyl)pyridine, focusing on catalyst performance, reaction yields, and underlying mechanistic principles. The information presented is grounded in experimental data from peer-reviewed literature and patents to ensure scientific integrity and practical applicability.

Key Synthetic Routes and Catalytic Approaches

The synthesis of 3,5-Bis(chloromethyl)pyridine primarily proceeds through two major pathways: the chlorination of 3,5-lutidine and the chlorination of 3,5-bis(hydroxymethyl)pyridine. The choice of route and the specific catalyst employed significantly impact the reaction's efficiency, selectivity, and overall yield.

Route 1: Chlorination of 3,5-Lutidine (3,5-Dimethylpyridine)

This route involves the direct substitution of hydrogen atoms on the methyl groups of 3,5-lutidine with chlorine. This transformation is typically achieved through a free-radical mechanism, where the catalyst's role is to initiate and propagate the radical chain reaction.

Free-Radical Initiators

Free-radical initiators are the most common "catalysts" for the chlorination of the methyl groups of lutidines. These reactions are typically carried out using a chlorinating agent like elemental chlorine (Cl₂) or N-chlorosuccinimide (NCS). The initiator, upon thermal or photochemical activation, generates radicals that abstract a hydrogen atom from a methyl group, initiating the chlorination cascade.

Mechanism: The reaction proceeds via a standard free-radical chain mechanism involving initiation, propagation, and termination steps. The initiator (e.g., AIBN) decomposes to form radicals, which then abstract a benzylic proton from 3,5-lutidine. The resulting benzylic radical reacts with the chlorinating agent to form the monochlorinated product and a new chlorine radical, which continues the chain. Further chlorination can occur to yield the desired bis(chloromethyl) product.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_further_chlorination Further Chlorination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light 3,5-Lutidine 3,5-Lutidine Benzylic_Radical Benzylic_Radical 3,5-Lutidine->Benzylic_Radical R• 3-(Chloromethyl)-5-methylpyridine 3-(Chloromethyl)-5-methylpyridine Benzylic_Radical->3-(Chloromethyl)-5-methylpyridine Cl₂ Cl• Cl• 3-(Chloromethyl)-5-methylpyridine->Cl• Bis(chloromethyl)pyridine_Radical Bis(chloromethyl)pyridine_Radical 3-(Chloromethyl)-5-methylpyridine->Bis(chloromethyl)pyridine_Radical Cl• Cl•->Benzylic_Radical 3,5-Lutidine 3,5-Bis(chloromethyl)pyridine 3,5-Bis(chloromethyl)pyridine Bis(chloromethyl)pyridine_Radical->3,5-Bis(chloromethyl)pyridine Cl₂

Caption: Free-radical chlorination of 3,5-lutidine.

Experimental Data:

Catalyst/InitiatorChlorinating AgentStarting MaterialProductYieldReference
Azo-bis-isobutyronitrile (AIBN)Elemental Chlorine3-Methylpyridine3-Dichloromethyl-pyridineGood[1]
N-Chlorosuccinimide (NCS)-3,5-Lutidine3,5-Bis(chloromethyl)pyridineNot Specified[2]
Lewis Acid Catalysis

Lewis acids can catalyze the chlorination of aromatic compounds, including pyridine derivatives. While typically promoting electrophilic aromatic substitution on the ring, under certain conditions, they can influence side-chain chlorination.

Mechanism: Lewis acids can polarize the Cl-Cl bond in elemental chlorine or activate other chlorinating agents, increasing their electrophilicity. In the context of side-chain chlorination, their role is less direct than radical initiators and may involve complex mechanisms. For some pyridine derivatives, Lewis acids like WCl₆ have been used to catalyze chlorination at high temperatures[3].

Experimental Data:

CatalystChlorinating AgentStarting MaterialProductYieldReference
WCl₆Elemental Chlorine2-chloro-5-chloromethyl pyridine2,3,6-trichloro-5-(trichloromethyl)pyridineNot Specified[3]
Iron(II) Bromide (FeBr₂)CCl₄/MeOHPyridine3-Dichloromethylpyridine35%[4]

Discussion: The application of Lewis acid catalysis for the specific synthesis of 3,5-Bis(chloromethyl)pyridine from 3,5-lutidine is not well-documented with high yields. The example of WCl₆ catalysis leads to extensive chlorination, suggesting that milder conditions or more selective catalysts would be required[3]. The iron-catalyzed reaction with pyridine as the substrate yields a dichloromethyl derivative, but the moderate yield and different starting material make direct comparison difficult[4]. Further research is needed to explore the potential of Lewis acids for the selective bis-chloromethylation of 3,5-lutidine.

Route 2: Chlorination of 3,5-Bis(hydroxymethyl)pyridine

This route involves the conversion of the two hydroxyl groups of 3,5-bis(hydroxymethyl)pyridine (also known as 3,5-pyridinedimethanol) into chloromethyl groups. This is a nucleophilic substitution reaction and is generally a more selective and higher-yielding approach.

Thionyl Chloride (SOCl₂)

Thionyl chloride is the most widely reported and highly effective reagent for the chlorination of 3,5-bis(hydroxymethyl)pyridine. It acts as both the chlorinating agent and, in effect, the catalyst for the transformation.

Mechanism: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the formation of the chloromethyl group and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a base, such as pyridine, can be employed to neutralize the generated HCl.

Thionyl_Chloride_Chlorination cluster_reaction Chlorination with Thionyl Chloride cluster_optional Optional 3,5-Bis(hydroxymethyl)pyridine 3,5-Bis(hydroxymethyl)pyridine Chlorosulfite_Intermediate Chlorosulfite_Intermediate 3,5-Bis(hydroxymethyl)pyridine->Chlorosulfite_Intermediate SOCl₂ 3,5-Bis(chloromethyl)pyridine 3,5-Bis(chloromethyl)pyridine Chlorosulfite_Intermediate->3,5-Bis(chloromethyl)pyridine -SO₂, -HCl HCl HCl Pyridine•HCl Pyridine•HCl HCl->Pyridine•HCl Pyridine (base)

Caption: Chlorination of 3,5-bis(hydroxymethyl)pyridine using thionyl chloride.

Experimental Data:

Catalyst/ReagentBaseStarting MaterialProductYieldReference
Thionyl Chloride (SOCl₂)None specified3,5-Bis(hydroxymethyl)pyridine3,5-Bis(chloromethyl)pyridine~97%[2]
Thionyl Chloride (SOCl₂)None specified3-Hydroxymethyl pyridine3-Chloromethyl pyridinium hydrochloride>99%[5]
Thionyl Chloride (SOCl₂)PyridineCarboxylic AcidsAcid ChloridesHigh[6]

Discussion: The chlorination of 3,5-bis(hydroxymethyl)pyridine with thionyl chloride is a robust and high-yielding method, often exceeding 97%[2]. A patent for the synthesis of a related monochlorinated pyridine hydrochloride reports a yield of over 99%[5]. The reaction is generally clean, with the byproducts being gaseous, which simplifies purification. The use of a base like pyridine can be advantageous in scavenging the generated HCl, which can sometimes lead to side reactions or the formation of hydrochloride salts of the product[6]. For industrial-scale production, this method is often preferred due to its high efficiency and the high purity of the resulting product[2].

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). While PTC is widely used for nucleophilic substitutions and chloromethylations of various aromatic compounds, its specific application with detailed yield comparison for the synthesis of 3,5-Bis(chloromethyl)pyridine is not extensively documented in the reviewed literature.

Potential Application: In principle, PTC could be applied to the chlorination of 3,5-lutidine under basic conditions, where a phase transfer catalyst (such as a quaternary ammonium salt) would transport a chlorinating species or a deprotonated lutidine species across the phase boundary. However, without specific experimental data, this remains a theoretical consideration.

Summary and Conclusion

The synthesis of 3,5-Bis(chloromethyl)pyridine can be effectively achieved through two primary routes, with the choice of catalyst and methodology having a profound impact on the yield and purity of the final product.

Synthetic RouteCatalytic SystemTypical YieldAdvantagesDisadvantages
Chlorination of 3,5-Lutidine Free-Radical Initiators (e.g., AIBN)Moderate to Good (Not specified for 3,5-bis)Direct route from a common starting material.Potential for over-chlorination and side reactions, leading to purification challenges.
Lewis Acids (e.g., WCl₆, FeBr₂)Moderate (35% for a related compound)May offer alternative reactivity.Generally not well-explored for this specific transformation; can lead to extensive chlorination.
Chlorination of 3,5-Bis(hydroxymethyl)pyridine Thionyl Chloride (SOCl₂)Excellent (>97%)High yield, high selectivity, clean reaction with gaseous byproducts.Requires the pre-synthesis of the diol starting material.

For researchers and drug development professionals seeking a high-yield and reliable method for the synthesis of 3,5-Bis(chloromethyl)pyridine, the chlorination of 3,5-bis(hydroxymethyl)pyridine using thionyl chloride stands out as the superior choice. This method consistently delivers excellent yields and a high-purity product, which is crucial for subsequent synthetic steps in pharmaceutical and agrochemical development.

While the radical chlorination of 3,5-lutidine offers a more direct route, it necessitates stringent control over reaction conditions to manage selectivity and may require more extensive purification of the final product. The application of Lewis acids and phase transfer catalysis for this specific synthesis remains an area for further investigation to determine their potential for providing efficient and selective transformations.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(chloromethyl)pyridine via Chlorination of 3,5-Bis(hydroxymethyl)pyridine with Thionyl Chloride

This protocol is based on the high-yield method reported in the literature[2][5].

Materials:

  • 3,5-Bis(hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., toluene, chloroform)

  • Pyridine (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend or dissolve 3,5-bis(hydroxymethyl)pyridine in an inert solvent.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (typically a slight excess, e.g., 2.2 equivalents) to the stirred mixture. If using pyridine as a base, it can be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent and any excess thionyl chloride can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3,5-Bis(chloromethyl)pyridine.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.

References

  • BenchChem. 3,5-Bis(chloromethyl)pyridine | 41711-38-0. (n.d.).
  • EP0759905A1 - Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation.
  • Phase transfer catalysis: Chemistry and engineering. (n.d.).
  • Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. Russian Journal of Organic Chemistry, 43(12), 1819–1821.
  • Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Waheed, N. A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
  • Fieser, L. F. (1935). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • Fedoryński, M. (2010). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica, 67(6), 647-653.
  • BenchChem.
  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (2014).
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
  • Taylor & Francis Online. (n.d.). Thionyl chloride – Knowledge and References.
  • PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine.
  • Preparation method of 2, 6-dichloromethylpyridine hydrochloride. (n.d.).
  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10344.
  • Zhang, Y., et al. (2013). Chlorine-Radical-Mediated Photocatalytic Activation of C−H Bonds with Visible Light.
  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox C
  • CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Comparison of cyclic and polymeric disulfides as catalysts for the regioselective chlorination of phenols. (2000).
  • Light-promoted aromatic denitrative chlorin
  • Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. (2021). PubMed Central.
  • Direct chlorination of alcohols with chlorodimethylsilane catalyzed by a gallium trichloride/tartrate system under neutral conditions. (2011). Organic & Biomolecular Chemistry.
  • 3,5-Bis(chloromethyl)pyridine Hydrochloride. (n.d.). LGC Standards.
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A Comparative Guide to the Structural Confirmation of 3,5-Bis(chloromethyl)pyridine Hydrochloride: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. 3,5-Bis(chloromethyl)pyridine hydrochloride, a versatile bifunctional building block, serves as a critical precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals and macrocycles.[1] Its precise molecular geometry, conformation, and intermolecular interactions are crucial determinants of its reactivity and, ultimately, the stereochemistry and biological activity of its downstream products.

This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound, alongside essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that provide complementary and corroborative data. While single-crystal X-ray diffraction (scXRD) offers an unparalleled, three-dimensional atomic-level view, a multi-technique approach ensures a comprehensive and self-validating structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions. This technique provides the most direct and visually intuitive evidence of a molecule's structure.

Hypothetical X-ray Crystallographic Data for this compound
Parameter Expected Value/Information Significance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths (Å) C-C, C-N, C-ClConfirms covalent bonding and can indicate bond order and strain.
Bond Angles (°) e.g., C-C-C, C-N-CDefines the geometry around each atom.
Torsion Angles (°) e.g., N-C-C-ClDescribes the conformation of the chloromethyl groups relative to the pyridine ring.
Hydrogen Bonding N⁺-H···Cl⁻Confirms the hydrochloride salt form and reveals key intermolecular interactions.
π-π Stacking Pyridine ring interactionsIndicates how the molecules pack in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution.

  • Crystallization: The first and often most challenging step is growing high-quality single crystals suitable for diffraction.

    • Method: Slow evaporation of a saturated solution is a common technique.

    • Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For this compound, polar protic solvents or solvent mixtures (e.g., ethanol, methanol/dichloromethane) could be explored.

    • Procedure:

      • Dissolve the compound in a minimal amount of the chosen solvent with gentle heating.

      • Allow the solution to cool slowly to room temperature.

      • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

      • Monitor for the formation of well-defined, transparent crystals.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it.

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and other parameters are refined using least-squares methods to obtain the final, high-resolution crystal structure.

Workflow for X-ray Crystallography.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining suitable crystals. Spectroscopic methods are indispensable for routine characterization, confirmation of bulk sample identity, and providing structural information in the absence of single crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectrum (in a solvent like DMSO-d₆):

Proton Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Pyridine H (at C2, C6)~8.9-9.2Singlet2HProtons adjacent to the nitrogen in the pyridinium ion.
Pyridine H (at C4)~8.5-8.8Singlet1HProton between the chloromethyl groups.
Chloromethyl (-CH₂Cl)~4.8-5.1Singlet4HProtons of the two equivalent chloromethyl groups.
N⁺-HBroad singlet1HProton on the nitrogen atom (may exchange with water in the solvent).

Expected ¹³C NMR Spectrum (in a solvent like DMSO-d₆):

Carbon Expected Chemical Shift (ppm) Assignment
C2, C6~145-150Carbons adjacent to the nitrogen.
C4~140-145Carbon between the chloromethyl groups.
C3, C5~135-140Carbons bearing the chloromethyl groups.
-CH₂Cl~45-50Carbon of the chloromethyl groups.

The symmetry of the 3,5-disubstituted pattern leads to a simplified spectrum with fewer signals than would be expected for an asymmetric isomer, providing strong evidence for this specific substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

Ion Expected m/z Significance
[M+H]⁺ (of the free base)~176.0056Confirms the molecular weight of the neutral 3,5-bis(chloromethyl)pyridine.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion.[1] The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Key IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic C-H
~2900-2800C-H stretchAliphatic C-H (-CH₂Cl)
~1600-1450C=C and C=N stretchPyridine ring
~1300-1200C-N stretchPyridine ring
~800-700C-Cl stretchChloromethyl group

The IR spectrum would confirm the presence of the pyridine ring and the chloromethyl groups.

A Synergistic Approach to Structural Confirmation

The most robust structural confirmation comes from the integration of multiple analytical techniques. X-ray crystallography provides the definitive 3D structure, while NMR confirms the connectivity and symmetry in solution, MS verifies the elemental composition and molecular weight, and IR identifies the key functional groups.

Complementary nature of analytical techniques.

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the gold standard, providing an unambiguous three-dimensional map of the molecule. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy validates the connectivity and symmetry, mass spectrometry confirms the molecular formula, and infrared spectroscopy identifies the functional groups present. This multi-faceted approach ensures the identity, purity, and structural integrity of this important synthetic building block, which is a critical requirement in the rigorous environment of pharmaceutical research and development.

References

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The Strategic Advantage of 3,5-Bis(chloromethyl)pyridine Hydrochloride in Macrocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the deliberate selection of a bifunctional linker is a cornerstone of complex molecular design. This guide provides an in-depth technical comparison of 3,5-Bis(chloromethyl)pyridine hydrochloride, evaluating its performance as a key building block against viable alternatives. By examining its reactivity, steric and electronic properties, and impact on the final architecture of macrocyclic structures, we offer a comprehensive analysis supported by experimental insights to inform strategic synthetic decisions.

Introduction: The Unique Profile of a Symmetric Pyridyl Linker

This compound is a versatile bifunctional electrophile widely employed in the synthesis of a variety of complex organic molecules.[1] Its core structure, featuring a pyridine ring symmetrically substituted at the 3 and 5 positions with reactive chloromethyl groups, offers a unique combination of structural rigidity and predictable reactivity.[1] The hydrochloride salt form enhances its stability and handling properties.

The primary mode of reactivity for this compound involves the nucleophilic displacement of the chloride ions.[1] The benzylic-like nature of the chloromethyl groups makes them excellent electrophiles for SN2 reactions with a wide range of nucleophiles, including amines, thiols, and phenols.[2] This bifunctionality is instrumental in the construction of macrocycles and polymers.[1] The symmetrical arrangement of the reactive sites on the pyridine ring imparts a distinct geometric constraint on the resulting macrocycles, influencing their conformation and potential for molecular recognition and host-guest chemistry.[3][4]

Performance Comparison with Alternative Bifunctional Linkers

The choice of a bifunctional linker significantly influences reaction efficiency, yields, and the properties of the resulting products. Here, we compare this compound with its positional isomers and a common aromatic alternative.

Isomeric Pyridine-Based Linkers: The Impact of Substitution Patterns

The positional isomerism of bis(chloromethyl)pyridines plays a critical role in their reactivity and the geometry of the resulting macrocycles.

  • 2,6-Bis(chloromethyl)pyridine: This isomer has been utilized in the synthesis of pyridinophanes.[5][6] The proximity of the chloromethyl groups to the pyridine nitrogen can influence the electronic environment of the benzylic carbons. Furthermore, the resulting macrocycle will have a different geometric arrangement compared to that derived from the 3,5-isomer, which can be crucial for applications in catalysis and as fluorescent chemosensors.[7][8]

  • 2,3-Bis(chloromethyl)pyridine: This isomer, with its adjacent reactive sites, is often employed in the synthesis of fused heterocyclic systems.[9] Its use in macrocyclization can lead to more strained and rigid structures compared to the more open conformations achievable with the 3,5-isomer.

LinkerKey Structural FeatureCommon ApplicationsResulting Macrocycle Geometry
3,5-Bis(chloromethyl)pyridine Symmetrical, meta-substitutionPyridinophanes, nitrogen-containing macrocyclesGenerally more open and flexible
2,6-Bis(chloromethyl)pyridine Symmetrical, ortho-substitutionPyridinophanes, ligands for metal complexesConstrained geometry with the pyridine nitrogen in proximity to the macrocyclic ring
2,3-Bis(chloromethyl)pyridine Asymmetrical, adjacent substitutionFused heterocyclic systemsOften leads to more rigid and strained macrocyclic structures
Aromatic Linkers: A Comparison with 1,3-Bis(bromomethyl)benzene

A common non-heterocyclic alternative is 1,3-bis(bromomethyl)benzene. While structurally similar, the presence of the pyridine nitrogen in this compound introduces key differences.

  • Reactivity: Bromomethyl groups are generally more reactive than chloromethyl groups, which can be advantageous for reactions with weaker nucleophiles but may also lead to more side reactions. The electron-withdrawing nature of the pyridine ring in 3,5-bis(chloromethyl)pyridine can modulate the reactivity of the chloromethyl groups.

  • Solubility and Coordination: The pyridine nitrogen introduces a site for hydrogen bonding and coordination to metal ions, which can influence the solubility of intermediates and the properties of the final products. This feature is absent in benzenoid linkers.

  • Structural Impact: The pyridine ring introduces a permanent dipole and a potential coordination site within the macrocycle, which can be exploited in applications such as catalysis and sensor development.

Experimental Protocols and Data

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the chlorination of the corresponding diol, 3,5-bis(hydroxymethyl)pyridine, with thionyl chloride. This method is reported to produce the desired product in high yield (around 97%) and purity (>99%).[1]

A Representative Synthetic Protocol (adapted from related procedures): [10][11]

  • To a stirred solution of 3,5-bis(hydroxymethyl)pyridine in an inert solvent (e.g., toluene), slowly add a slight excess of thionyl chloride at a controlled temperature (e.g., 0-10 °C).[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure complete conversion.

  • Cool the reaction mixture, and the product, this compound, will precipitate.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted thionyl chloride and byproducts.

  • Dry the product under vacuum to yield the hydrochloride salt.

Representative Application: Synthesis of a Nitrogen-Containing Macrocycle

The reaction of this compound with a diamine is a classic example of its application in macrocyclization.

Experimental Workflow: Macrocyclization with a Diamine

Caption: Workflow for the synthesis of a nitrogen-containing macrocycle.

Reaction Scheme: Pyridinophane Synthesis

G cluster_reactants reagents + reactant2 Dithiol or Diamine reagents->reactant2 conditions Base (e.g., K2CO3) High Dilution product Pyridinophane conditions->product reactant1 3,5-Bis(chloromethyl)pyridine reactant1->reagents reactant2->conditions

Caption: General scheme for pyridinophane synthesis.

Conclusion and Future Directions

This compound stands out as a strategic building block in synthetic chemistry, particularly for the construction of macrocyclic architectures. Its symmetrical structure, predictable reactivity, and the inherent properties of the pyridine ring offer distinct advantages over its positional isomers and non-heterocyclic aromatic counterparts. The ability to fine-tune the electronic and steric environment through the pyridine nitrogen provides a level of control that is highly desirable in the rational design of functional molecules for applications in drug discovery, catalysis, and materials science.[12][13][14][15][16]

Future research would benefit from direct, quantitative comparative studies of this compound against a wider array of bifunctional linkers under standardized conditions. Such data would provide invaluable insights into reaction kinetics and yields, further empowering chemists to make informed decisions in the design and synthesis of next-generation complex molecules.

References

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A Senior Application Scientist's Guide to Assessing the Biological Activity of Compounds Derived from 3,5-Bis(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged structure," a molecular framework that is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone of drug design. Within this class, 3,5-Bis(chloromethyl)pyridine stands out as a particularly versatile, yet underexplored, starting material.[2] Its symmetrical structure and, more importantly, its two highly reactive chloromethyl groups make it an ideal bifunctional electrophile.[1] These groups are prime sites for S_N2 nucleophilic substitution reactions, allowing for the systematic and divergent synthesis of vast libraries of complex molecules from a single, readily available precursor.[1]

This guide provides a comparative framework for researchers to assess the potential biological activities of compounds derived from 3,5-Bis(chloromethyl)pyridine. While direct, extensive biological data on derivatives of this specific scaffold is nascent, a wealth of information exists for analogous pyridine-containing compounds. By understanding the synthetic possibilities of the 3,5-bis(chloromethyl) core and comparing the performance of structurally related molecules, we can build a robust, data-driven strategy for new drug discovery campaigns. This document will explain the causality behind experimental design, provide validated protocols, and present comparative data to guide your research.

Synthetic Versatility: A Gateway to Diverse Chemical Libraries

The core strength of 3,5-Bis(chloromethyl)pyridine lies in its two electrophilic "handles." These chloromethyl groups readily react with a wide array of nucleophiles, enabling the creation of molecules with diverse physicochemical properties. This bifunctionality allows for the construction of compounds with two identical substituents, the formation of macrocycles, or the synthesis of polymers. The choice of nucleophile directly dictates the resulting compound's structure and, consequently, its potential biological target.

The diagram below illustrates a generalized workflow for leveraging this scaffold in a drug discovery context.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Assessment Phase A 3,5-Bis(chloromethyl)pyridine (Starting Scaffold) C Double Nucleophilic Substitution (SN2) A->C B Nucleophile Library (e.g., R-NH2, R-SH, R-OH, Heterocycles) B->C D Diverse Library of Pyridine Derivatives C->D E High-Throughput Screening (HTS) D->E Biological Assays F Hit Identification E->F Primary Data G Lead Optimization (SAR Studies) F->G Validated Hits

Caption: A generalized workflow from synthesis to hit identification.

Comparative Analysis of Biological Activities

This section compares the performance of well-characterized pyridine derivatives that are structurally analogous to the types of compounds that can be synthesized from 3,5-Bis(chloromethyl)pyridine.

Anticancer and Cytotoxic Activity

The pyridine nucleus is a common feature in anticancer agents. Derivatives often function by intercalating DNA, inhibiting key enzymes in cell proliferation, or inducing apoptosis.

Causality of Experimental Choices: When assessing novel compounds for anticancer potential, the initial step is a broad cytotoxicity screen against a panel of cancer cell lines from different tissue origins (e.g., breast, liver, colon). This helps identify if a compound has general cytotoxic effects and if it shows selectivity towards certain cancer types. The choice of a reference drug, such as Doxorubicin or Erlotinib, is critical for benchmarking the potency of the test compounds.[3][4]

Comparative Performance Data:

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of various pyridine derivatives against common cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value indicates higher potency.

Compound Class/ExampleTarget Cell LineIC₅₀ (µM)Reference DrugReference IC₅₀ (µM)Citation
Pyridine-3-carbonitrile (4a)HT29 (Colon)2.243Doxorubicin3.964[3]
Pyridine-3-carbonitrile (4a)MCF7 (Breast)>250Doxorubicin2.316[3]
Nabumetone-Pyridine (2a)A549 (Lung)24.62 (µg/ml)Erlotinib25 (µg/ml)[3]
Spiro-pyridine (7)Caco-2 (Colorectal)7.83Doxorubicin12.49[4]
Spiro-pyridine (7)HepG-2 (Liver)<10Doxorubicin4.50[4]
Pyridone (1)HepG-2 (Liver)4.5--[5]
4,4'-Bipyridine (9a)HepG-2 (Liver)8.83 (µg/ml)--[6]
4,4'-Bipyridine (9b)MCF-7 (Breast)High Activity--[6]

Mechanistic Insights: Potent pyridine derivatives often induce cell death through apoptosis and can cause cell cycle arrest. For instance, certain anticancer pyridines have been shown to induce G2/M phase arrest in the cell cycle.[5] This is frequently associated with the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[5] When evaluating your novel compounds, it is crucial to move beyond simple cytotoxicity and investigate these mechanistic pathways to understand their mode of action.

Enzyme Inhibition

Targeting specific enzymes is a more refined approach to drug design than general cytotoxicity. Pyridine derivatives have been successfully developed as potent and selective enzyme inhibitors.

Causality of Experimental Choices: The primary goal of an enzyme inhibition assay is to determine a compound's IC₅₀ against the target enzyme. To establish trustworthiness, it is essential to also test the compound against related enzymes or, in the case of cancer targets, the wild-type (non-mutated) version of the enzyme. This demonstrates selectivity, a critical feature for minimizing off-target effects and potential toxicity.

Comparative Performance Data:

Compound ClassTarget EnzymeIC₅₀NotesCitation
3,5-bis(2-indolyl)pyridineCDK10.3 - 0.7 µMShowed good selectivity over GSK-3.[7]
[3][6][8]triazine-pyridine (20)CDK10.021 µMAlso potent against CDK2, CDK5, and GSK-3β.[9]
Trisubstituted Pyridine (14n)Mutant IDH2 (R140Q)54.6 nMHighly selective; poor activity against wild-type IDH1/IDH2.[10]
Nabumetone-PyridineEGFR Kinase-Proposed as a new class of EGFR kinase inhibitors.[3]
Spiro-pyridineVEGFR-2-Investigated as potential VEGFR-2 inhibitors.[4]

Signaling Pathway Visualization: Many of these targeted enzymes are kinases that play a pivotal role in cell cycle progression. The diagram below illustrates the central role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle, a pathway frequently targeted by pyridine-based inhibitors.

G G1 G1 Phase S S Phase (DNA Synthesis) G2 G2 Phase M M Phase (Mitosis) CDK46 CDK4/6 + Cyclin D CDK46->G1 Drives G1 progression CDK2_E CDK2 + Cyclin E CDK2_E->S Initiates S phase CDK2_A CDK2 + Cyclin A CDK2_A->G2 Drives S/G2 transition CDK1 CDK1 + Cyclin B CDK1->M Initiates Mitosis Inhibitor Pyridine-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK1

Caption: Inhibition of CDK activity by pyridine derivatives blocks cell cycle progression.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyridine derivatives have shown promise against a range of bacterial and fungal pathogens.[11][12]

Causality of Experimental Choices: The standard method for initial screening is the agar disc diffusion assay, which provides a qualitative measure of antimicrobial activity (the zone of inhibition). For promising compounds, a more quantitative measure, the Minimum Inhibitory Concentration (MIC), is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal species (e.g., Candida albicans), provides a comprehensive profile of the compound's antimicrobial spectrum.

Comparative Performance Data: Several studies report good antimicrobial activity for various pyridine derivatives. For example, certain dodecanoic acid derivatives of pyridine showed good activity against B. subtilis, S. aureus, E. coli, and C. albicans.[11] Similarly, some 3,5-diacetylpyridine compounds demonstrated high antimicrobial activity.[13] The evaluation is often benchmarked against standard antibiotics like Norfloxacin.[11]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed protocols for key biological assays mentioned in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute it to 0.5 mg/mL in serum-free medium. Remove the drug-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a kinase and its inhibition by test compounds.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in solution after a kinase reaction. A lower amount of ATP corresponds to higher kinase activity. Luminescence is generated by a luciferase enzyme, which uses the remaining ATP to produce light.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare solutions of the kinase, its specific substrate peptide, and ATP at 2x the final desired concentration.

  • Compound Plating: In a 96-well or 384-well plate, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the 2x kinase and 2x substrate/ATP solutions to the wells to initiate the reaction. The final volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, which stops the kinase reaction and initiates the luminescence reaction.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence signal using a plate reader.

  • Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Outlook

3,5-Bis(chloromethyl)pyridine represents a promising, yet largely untapped, scaffold for the development of novel therapeutic agents. Its bifunctional nature provides a direct route to chemical diversity, allowing for the synthesis of compound libraries tailored for specific biological targets. By drawing reasoned comparisons with structurally analogous and well-documented pyridine derivatives, researchers can strategically design new molecules with a high probability of exhibiting potent anticancer, enzyme inhibitory, or antimicrobial activities.

The data and protocols presented in this guide serve as a foundational resource for any research program focused on this area. The key to success will be the systematic synthesis of derivatives via nucleophilic substitution, followed by rigorous biological evaluation using the validated assays described herein. Future work should not only focus on discovering potent "hit" compounds but also on elucidating their mechanisms of action and establishing clear structure-activity relationships (SAR) to guide the optimization of these hits into viable clinical candidates.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3,5-Bis(chloromethyl)pyridine Hydrochloride: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 3,5-Bis(chloromethyl)pyridine hydrochloride is a reactive intermediate that requires meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), grounded in the compound's known and inferred hazardous properties.

Hazard Assessment: Understanding the Intrinsic Risks

This compound and its structural analogs are classified with significant health hazards. While specific toxicological data for this exact compound is limited, the available safety data for closely related chloromethyl pyridine derivatives provides a strong basis for a cautious approach.[1] The primary hazards include:

  • Corrosivity: The hydrochloride salt and the reactive chloromethyl groups contribute to the corrosive nature of the compound. It is expected to cause severe skin burns and eye damage upon contact.[2][3]

  • Toxicity: Similar compounds are classified as harmful if swallowed.[4][5]

  • Sensitization: There is potential for allergic skin reactions.[2]

  • Long-term Health Effects: Related structures are suspected of causing genetic defects and cancer.[2]

Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental design.

Engineering and Administrative Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize that PPE is the final layer of protection. The primary methods for exposure control are:

  • Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6] The fume hood should have adequate airflow, and its performance should be regularly verified.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures. It is also prudent to minimize the quantities of the material being handled at any one time.

Personal Protective Equipment (PPE): A Multi-layered Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a detailed, step-by-step guide to selecting and using appropriate PPE.

Rationale: The primary route of exposure to be mitigated is direct skin contact, which can lead to severe chemical burns and potential systemic absorption.[2]

Protocol:

  • Gloves:

    • Technique: Double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Inspect gloves for any signs of degradation or perforation before and during use.

  • Laboratory Coat/Gown:

    • Selection: A standard cotton lab coat is insufficient. A lab coat made of a non-porous material, such as a poly-coated fabric, or a chemical-resistant gown should be worn.[7] This will prevent the seepage of the chemical in the event of a spill.[7] The gown should have long sleeves with tight-fitting cuffs.

    • Use: The gown should be fully buttoned or snapped. It must be removed immediately if it becomes contaminated and should never be worn outside of the designated laboratory area.

Rationale: Due to its corrosive nature, contact with the eyes can cause severe damage, including blindness.[3]

Protocol:

  • Primary Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes and airborne particles.[1]

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[4] This provides a barrier for the entire face.

Rationale: Inhalation of the powdered compound can cause irritation to the respiratory tract. While working in a fume hood is the primary control, respiratory protection may be necessary in specific situations.

Protocol:

  • Standard Operations: For handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: If there is a potential for exceeding occupational exposure limits, or during the cleanup of a large spill outside of a fume hood, respiratory protection is essential.[1] A full-face respirator with a combination organic vapor/acid gas/particulate (P100) cartridge is recommended.[4]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with institutional and regulatory standards.

Quantitative Data Summary

While no specific Occupational Exposure Limit (OEL) has been established for this compound, the limits for the parent compound, pyridine, provide a useful, albeit conservative, reference point.

Jurisdiction/OrganizationTWA (8-hour)Reference
OSHA (PEL)5 ppm (15 mg/m³)[8]
NIOSH (REL)5 ppm (15 mg/m³)[9]
ACGIH (TLV)1 ppm (3.1 mg/m³)[10]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Operational Plans: Handling and Disposal

Safe Handling Protocol:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is operational.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate decontaminating solution (e.g., a mild soap and water solution), followed by a clean water rinse.

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using a clean technique. Wash hands thoroughly with soap and water.[2]

Disposal Plan:

  • Chemical Waste: All waste materials, including contaminated gloves, weigh boats, and excess reagents, must be disposed of as hazardous chemical waste.[11] Place these materials in a clearly labeled, sealed container.

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste. Decontaminated containers can then be disposed of according to institutional guidelines.[2]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental release or exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Action Cleanup Action cluster_Final_Steps Final Steps Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Risk Alert->Assess Immediately Don_PPE Don Appropriate PPE (Full Coverage) Assess->Don_PPE If spill is manageable Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Material into Labeled Waste Container Contain->Collect Carefully Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident Dispose->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.